6-(2-Fluoro-5-methylphenyl)pyridin-3-ol
Description
Properties
IUPAC Name |
6-(2-fluoro-5-methylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-2-4-11(13)10(6-8)12-5-3-9(15)7-14-12/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSMXRSXQGRBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692475 | |
| Record name | 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261983-46-3 | |
| Record name | 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
chemical properties and stability of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol
Title: Chemical Properties, Stability, and Synthesis of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol: A Technical Whitepaper
Executive Summary 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol is a highly specialized biaryl building block utilized in advanced medicinal chemistry and materials science. Featuring a 3-hydroxypyridine core coupled to an ortho-fluorinated, meta-methylated phenyl ring, this molecule offers a unique intersection of hydrogen-bonding capacity, tunable lipophilicity, and conformational rigidity. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, thermodynamic stability, and a self-validating synthetic methodology.
Structural Profiling and Physicochemical Data
The architecture of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol dictates its behavior in both synthetic and biological environments. To understand its reactivity and binding kinetics, we must first isolate the quantitative thermodynamic parameters that govern the molecule.
Table 1: Physicochemical and Thermodynamic Profiling
| Parameter | Value / Characteristic | Mechanistic Implication |
| Molecular Formula | C12H10FNO | Defines the rigid biaryl scaffold. |
| Molecular Weight | 203.21 g/mol | Optimal for small-molecule drug space (Lipinski's Rule of 5). |
| C-F Bond Energy | ~107 kcal/mol | Confers high metabolic resistance against oxidative cleavage. |
| pKa1 (Pyridinium) | ~4.8 | Dictates cationic fraction in acidic microenvironments (e.g., lysosomes). |
| pKa2 (Hydroxyl) | ~8.7 | Maintains neutral/zwitterionic state at physiological pH (7.4). |
| LogP (Estimated) | 2.5 - 3.0 | Enhanced lipophilicity driven by the fluorinated aromatic system. |
Acid-Base Equilibria and Prototropic Tautomerism
The 3-hydroxypyridine moiety is a classic example of prototropic tautomerism. In aqueous media, the molecule does not exist in a single static state; rather, it participates in a dynamic equilibrium between its neutral (enol) form and its zwitterionic (pyridiniumolate) form.
Mechanistic Causality: The proximity of the basic pyridine nitrogen and the acidic hydroxyl group allows for site-specific micro-equilibria. The macroscopic pKa values for 3-hydroxypyridine derivatives typically fall near 4.8 (cationic to neutral/zwitterion transition) and 8.7 (neutral/zwitterion to anionic transition)[1]. Because the microconstant ( kzw ) is close to unity at room temperature, both the uncharged and zwitterionic isocoulomers populate the physiological pH space[1]. This dual-state existence directly impacts the molecule's solubility profile and its receptor-binding kinetics, allowing it to act simultaneously as a hydrogen bond donor and acceptor.
Fig 1: pH-dependent prototropic tautomerism and ionization states of the 3-hydroxypyridine core.
The Role of the Fluoro-Methylphenyl Motif
The introduction of the 2-fluoro-5-methylphenyl group at the C6 position of the pyridine ring serves two primary mechanistic purposes in drug design:
-
Conformational Locking: The ortho-fluorine atom creates targeted steric repulsion against the pyridine C5-hydrogen. This restricts the dihedral angle of the biaryl axis, pre-organizing the molecule into a preferred conformation. This rigidity minimizes the entropic penalty typically incurred upon binding to a target protein pocket.
-
Lipophilicity and Metabolic Stability: The C-F bond is widely considered the strongest bond in organic chemistry, boasting a bond dissociation energy of approximately 107 kcal/mol[2]. Its high electronegativity (4.0 on the Pauling scale) and low polarizability significantly enhance the overall lipophilicity of the molecule without drastically increasing its van der Waals volume[2]. This modification improves passive membrane permeability and shields the adjacent aromatic positions from cytochrome P450-mediated oxidative metabolism[2].
Chemical Stability and Degradation Pathways
Understanding the degradation pathways of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol is critical for formulation and storage.
-
Oxidative Susceptibility: The electron-rich nature of the 3-hydroxypyridine ring makes it susceptible to oxidation. Under forced oxidative stress (e.g., peroxides), it can form N-oxides or degrade into quinonoid intermediates.
-
Photostability: Prolonged exposure to UV light can induce radical-mediated dimerization or cleavage at the heteroaromatic core. The compound must be stored in amber vials under an inert atmosphere (Argon or Nitrogen).
-
Hydrolytic Resistance: Both the C-C biaryl bond and the C-F bond are highly resistant to hydrolytic cleavage across a broad pH spectrum (pH 1-14).
Synthetic Methodology: Self-Validating Suzuki-Miyaura Cross-Coupling
The most robust method for synthesizing this biaryl system is the Palladium-catalyzed Suzuki-Miyaura cross-coupling.
Strategic Causality: Coupling a 2-pyridyl boronic acid with an aryl halide is notoriously difficult due to the rapid protodeboronation of electron-deficient heteroaryl boron derivatives[3]. To circumvent this, we invert the polarity: we utilize 6-bromopyridin-3-ol as the electrophile and (2-fluoro-5-methylphenyl)boronic acid as the nucleophile.
Fig 2: Self-validating Suzuki-Miyaura cross-coupling workflow with in-process controls.
Step-by-Step Experimental Protocol
This protocol incorporates In-Process Controls (IPC) to ensure a self-validating workflow.
-
Substrate Preparation: In an oven-dried Schlenk flask, combine 6-bromopyridin-3-ol (1.0 eq) and (2-fluoro-5-methylphenyl)boronic acid (1.2 eq).
-
Causality: A 20% excess of the boronic acid compensates for any competitive homocoupling or trace protodeboronation pathways during the reaction.
-
-
Solvent & Base Addition: Add a thoroughly degassed mixture of 1,4-Dioxane and H2O (4:1 v/v), followed by Na2CO3 (3.0 eq).
-
Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base. Water is mechanistically critical to activate the boronic acid into the reactive trihydroxyboronate intermediate required for transmetalation[3].
-
-
Catalyst Introduction: Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of Argon.
-
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the rate-limiting reductive elimination step and prevents the precipitation of inactive palladium black, effectively overcoming the electron-rich nature of the unprotected pyridin-3-ol.
-
-
Thermal Activation: Seal the flask and heat the reaction mixture to 90°C with vigorous stirring for 18 hours.
-
In-Process Control (IPC) & Validation: Aliquot 10 µL of the reaction mixture, dilute in 1 mL of LC-MS grade Acetonitrile, filter, and analyze via LC-MS.
-
Self-Validation: The protocol mandates a hard stop here. Do not proceed to workup until the UV peak corresponding to 6-bromopyridin-3-ol is <1% by area. If incomplete, spike the mixture with an additional 0.02 eq of catalyst and heat for 4 more hours.
-
-
Aqueous Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with saturated aqueous NH4Cl.
-
Causality: NH4Cl gently neutralizes the highly basic aqueous phase without over-protonating the 3-hydroxypyridine core into its highly water-soluble cationic form, preventing product loss in the aqueous layer.
-
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography using a Hexanes/EtOAc gradient.
References[2] Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC | Source: nih.gov | URL:Click Here for Verification[3] Title: Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews | Source: rsc.org | URL:Click Here for Verification[1] Title: A Method for the Measurement of Site-Specific Tautomeric and Zwitterionic Microspecies Equilibrium Constants | Analytical Chemistry | Source: acs.org | URL:Click Here for Verification
Sources
In Vitro Mechanistic Elucidation of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol: A Technical Guide
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of the novel compound, 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol. Given the structural motifs of this molecule, specifically the pyridinol core, we will proceed with the primary hypothesis that it functions as a kinase inhibitor. This document will detail the experimental strategies and methodologies required to test this hypothesis, identify specific molecular targets, and characterize the compound's cellular effects.
Introduction: The Rationale for Investigating 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol as a Kinase Inhibitor
The pyridinol scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its diverse biological activities, frequently as an inhibitor of various enzymes.[1] The structural similarity of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol to other known kinase inhibitors, such as those targeting the PI3K/mTOR pathway and Fibroblast Growth Factor Receptor 4 (FGFR4), provides a strong rationale for its investigation in this domain.[2][3] Strategic fluorination, as seen in the 2-fluoro-5-methylphenyl moiety, is a common strategy in modern drug discovery to enhance metabolic stability and binding affinity.[3]
This guide will provide a logical and systematic approach to dissecting the mechanism of action of this compound, starting from broad-spectrum screening to specific target validation and downstream pathway analysis.
Core Experimental Workflow: A Step-by-Step Approach
The following workflow is designed to be a self-validating system, where each step builds upon the previous to provide a comprehensive understanding of the compound's in vitro activity.
Figure 1: A streamlined experimental workflow for the in vitro characterization of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol.
Step 1: Broad Kinase Panel Screening
The initial step is to perform a broad-spectrum kinase panel screen to identify potential kinase targets. This provides an unbiased view of the compound's selectivity profile.
Causality: By screening against a large and diverse panel of kinases, we can quickly identify high-affinity targets and gain early insights into potential on-target and off-target activities. This is crucial for predicting both efficacy and potential side effects.[3]
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the inhibitory activity of compounds against a panel of kinases by quantifying ATP consumption.[1]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for screening (e.g., 10-point, 3-fold dilutions).
-
Further dilute the compound in the appropriate assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% to avoid solvent-induced artifacts.[1]
-
-
Assay Reaction:
-
In a 384-well microplate, add the following components in order:
-
Assay buffer
-
Test compound at various concentrations
-
Target kinase
-
Specific substrate peptide for the kinase
-
-
Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.[1]
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of inhibition.[1]
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega).
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Presentation:
The results from the kinase panel screen should be summarized in a table, highlighting the kinases with significant inhibition (e.g., >50% inhibition at a specific concentration).
| Kinase Target | % Inhibition at 1 µM |
| Kinase A | 95% |
| Kinase B | 88% |
| Kinase C | 15% |
| ... | ... |
| Table 1: Example data from a broad kinase panel screen. |
Step 2: Dose-Response and IC50 Determination
Once initial "hits" are identified from the kinase panel, the next step is to determine the half-maximal inhibitory concentration (IC50) for each of these kinases.
Causality: The IC50 value is a quantitative measure of a compound's potency.[1] Comparing IC50 values across different kinases allows for the ranking of target affinity and provides a clearer picture of the compound's selectivity.
Protocol:
The protocol is similar to the broad kinase panel screening, but with a more focused set of kinases and a wider range of compound concentrations to generate a full dose-response curve.
Data Presentation:
The dose-response data should be plotted, and the IC50 values calculated using a non-linear regression model.
| Compound ID | Derivative Substitution | IC50 (nM) against Kinase X |
| FMP-001 | -H | 150 |
| FMP-002 | -CH3 | 85 |
| FMP-003 | -Cl | 45 |
| Table 2: Hypothetical in vitro inhibitory activity of pyridinol derivatives against a representative kinase.[1] |
Step 3: Target Engagement Assays in a Cellular Context
Biochemical assays are essential, but it is crucial to confirm that the compound can engage its target within a cellular environment.
Causality: Cellular target engagement assays validate that the compound can cross the cell membrane and bind to its intended target in a more physiologically relevant setting.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in intact cells.
-
Cell Treatment: Treat cultured cells with either the vehicle (DMSO) or varying concentrations of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: The binding of the compound to its target protein can stabilize the protein, leading to less precipitation at elevated temperatures.
-
Detection: The amount of soluble target protein remaining after heating is quantified by Western blotting or other protein detection methods.
Step 4: Downstream Signaling Analysis
Inhibition of a kinase should lead to a measurable change in its downstream signaling pathway.
Causality: This step connects target engagement to a functional cellular consequence. For example, if the compound inhibits a kinase in the p38 MAP kinase pathway, we would expect to see a decrease in the phosphorylation of its downstream substrates.[4]
Figure 2: A generalized kinase signaling pathway illustrating the point of inhibition by the test compound.
Protocol: Western Blotting for Phospho-Proteins
-
Cell Treatment: Treat cells with the compound for a specified time.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.
-
Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent or fluorescent detection.
Step 5: Cellular Phenotypic Assays
The final step is to assess the functional consequences of target inhibition on cellular behavior.
Causality: These assays determine if the observed target engagement and pathway modulation translate into a meaningful biological effect, such as inhibition of cell proliferation or induction of apoptosis.
Protocol: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat cells with a range of concentrations of the compound.
-
Incubation: Incubate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Reagent Addition and Detection: Add the appropriate reagent (e.g., MTT or CellTiter-Glo®) and measure the signal (absorbance or luminescence), which correlates with the number of viable cells.
Conclusion
This technical guide provides a comprehensive and logical framework for the in vitro characterization of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol. By systematically progressing from broad-based screening to specific mechanistic and cellular assays, researchers can build a robust data package that elucidates the compound's mechanism of action. The pyridinol scaffold holds significant promise in drug discovery, and a thorough understanding of the in vitro pharmacology of new derivatives is the critical first step in their development as potential therapeutics.
References
-
Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent. PubMed. Available at: [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Semantic Scholar. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
pharmacokinetics of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol derivatives
An In-Depth Technical Guide to the Pharmacokinetics of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol Derivatives
Abstract
The 6-(2-fluoro-5-methylphenyl)pyridin-3-ol scaffold represents a promising chemotype in modern drug discovery, particularly within the domain of kinase inhibitors. The strategic incorporation of a fluorine atom and a substituted phenyl ring onto the pyridinol core suggests a design focused on enhancing metabolic stability and target affinity.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to investigate the pharmacokinetic (PK) profile of novel derivatives based on this scaffold. We will delve into the causal relationships between physicochemical properties and their in vivo consequences, provide detailed protocols for essential in vitro assays, and outline the design of preclinical in vivo studies. The objective is to equip scientists with the necessary tools to systematically evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) of these compounds, thereby enabling data-driven decisions in lead optimization and candidate selection.
Introduction: The Rationale for the 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol Scaffold
The pyridin-3-ol core is a recognized pharmacophore present in numerous biologically active compounds, often targeting ATP-binding sites in kinases.[2] The appendage of a (2-fluoro-5-methylphenyl) group is a deliberate medicinal chemistry strategy. The fluorine atom can increase binding affinity through favorable electrostatic interactions and, critically, can block potential sites of metabolism, thereby enhancing metabolic stability.[1][3] This structural motif is common in compounds targeting pathways central to cell growth and proliferation, such as the PI3K/mTOR and FGF receptor pathways.[2][4]
A thorough understanding of the pharmacokinetic profile is paramount to translating in vitro potency into in vivo efficacy and safety. This guide outlines the critical experiments and analytical thought processes required to build a comprehensive ADME profile for this specific class of derivatives.
Foundational Physicochemical Properties: Predicting In Vivo Behavior
Before embarking on complex biological assays, a fundamental analysis of the compound's physicochemical properties provides invaluable predictive insights into its likely pharmacokinetic behavior.
| Parameter | Predicted Range/Value | Pharmacokinetic Implication |
| Molecular Weight (MW) | 219.23 g/mol (core) | Derivatives will likely fall within the 300-500 g/mol range, favoring good oral absorption (Lipinski's Rule of Five). |
| Lipophilicity (cLogP) | 2.0 - 4.0 | This moderate range suggests a balance between aqueous solubility for dissolution and lipid permeability for membrane traversal. High lipophilicity can lead to poor solubility and high plasma protein binding. |
| Topological Polar Surface Area (TPSA) | ~33 Ų (core) | A low TPSA value is generally predictive of good cell membrane permeability and potential for blood-brain barrier penetration. |
| Aqueous Solubility | pH-dependent[5] | The phenolic hydroxyl group imparts acidic properties, meaning solubility will increase at higher pH. Poor solubility at gastric pH can be a major hurdle for oral absorption. |
These parameters are not merely descriptors; they are the primary drivers of a compound's ADME profile. For instance, a derivative with a cLogP above 4 may be flagged for potential issues with solubility and non-specific binding, prompting early formulation work.
Absorption: The Gateway to Systemic Exposure
For most small-molecule drugs, oral administration is the preferred route. Therefore, assessing intestinal absorption is a critical early step.
Causality in Experimental Choice:
We must determine if the compound can efficiently cross the intestinal epithelial barrier. The Caco-2 permeability assay is the industry standard for this assessment.[5] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal wall. This assay not only measures the rate of passive diffusion but also identifies if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump it back into the intestinal lumen, limiting absorption.[6]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of tight junctions.
-
Integrity Check: Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Assay Initiation (Apical-to-Basolateral):
-
Prepare a dosing solution of the test compound (e.g., 10 µM) in a transport buffer (HBSS).
-
Add the dosing solution to the apical (upper) chamber of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Assay Initiation (Basolateral-to-Apical):
-
In a separate set of wells, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber. This is crucial for determining the efflux ratio.
-
-
Sampling: Incubate at 37°C. At specific time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.
-
Quantification: Analyze the concentration of the compound in all samples using a sensitive bioanalytical method, typically LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in both directions.
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: Rate of compound appearance in the receiver chamber.
-
A: Surface area of the membrane.
-
C₀: Initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio = Papp (B-A) / Papp (A-B) . An efflux ratio >2 suggests active efflux.
-
Distribution: Where Does the Compound Go?
Once absorbed, a drug distributes throughout the body. The extent of distribution is governed primarily by its binding to plasma proteins and its ability to permeate into tissues.
Causality in Experimental Choice:
Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding (>99%) can limit efficacy and complicate PK interpretation.[5] Equilibrium dialysis is the gold-standard method to determine the fraction of drug bound to plasma proteins (fp) because it physically separates the bound from the unbound drug in a thermodynamically stable state.
Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding
-
Device Preparation: Use a commercially available equilibrium dialysis device (e.g., RED plate) containing individual wells separated by a semi-permeable membrane (typically 8-14 kDa MWCO).
-
Sample Addition:
-
Add plasma (human, rat, mouse) to one side of the membrane (the sample chamber).
-
Add the test compound, spiked into a small volume of solvent and diluted in buffer, to the other side (the buffer chamber). Alternatively, spike the compound directly into the plasma.
-
-
Equilibration: Seal the plate and incubate on an orbital shaker at 37°C for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Quantification: Determine the concentration of the compound in both samples by LC-MS/MS.
-
Data Analysis:
-
Fraction Unbound (fu) = C_buffer / C_plasma
-
C_buffer: Concentration in the buffer chamber (represents the free drug concentration).
-
C_plasma: Concentration in the plasma chamber (represents total drug concentration).
-
-
Percent Bound = (1 - fu) * 100
-
Metabolism: The Biotransformation and Clearance Engine
Metabolism is the body's process of converting drugs into more water-soluble compounds that can be easily excreted. This is primarily carried out by Cytochrome P450 (CYP) enzymes in the liver.[7]
Predicted Metabolic Pathways:
For the 6-(2-fluoro-5-methylphenyl)pyridin-3-ol scaffold, we can predict several metabolic hotspots:
-
Phase I (Oxidation): The primary site of oxidation will likely be the benzylic methyl group on the phenyl ring, converting it to a hydroxymethyl and then a carboxylic acid derivative. The pyridine ring itself can also undergo oxidation. The fluorine atom is expected to be metabolically stable and act as a "metabolic blocker".
-
Phase II (Conjugation): The phenolic hydroxyl group is a prime site for glucuronidation (via UGT enzymes) or sulfation (via SULT enzymes), which are highly efficient clearance pathways.[8]
Caption: Predicted Phase I and Phase II metabolic pathways.
Causality in Experimental Choice:
To assess metabolic stability, we must quantify how quickly the parent compound is depleted when exposed to liver enzymes. The liver microsomal stability assay is a high-throughput, cost-effective method that provides a reliable estimate of hepatic clearance.[5] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation:
-
Thaw liver microsomes (human, rat, mouse) on ice.
-
Prepare a cofactor solution containing NADPH (the essential cofactor for CYP activity) in phosphate buffer.
-
Prepare a solution of the test compound.
-
-
Incubation:
-
Pre-warm the microsomal suspension and test compound solution to 37°C.
-
Initiate the reaction by adding the NADPH solution. A parallel incubation without NADPH serves as a negative control.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Quantification: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line equals the elimination rate constant (k).
-
In Vitro Half-Life (t½) = 0.693 / k
-
Calculate intrinsic clearance (CLint) based on the half-life and protein concentration.
-
In Vivo Pharmacokinetic Evaluation
In vitro data provides predictions, but an in vivo study in a preclinical species (typically mouse or rat) is required to understand the integrated ADME processes and determine key PK parameters.
Workflow for a Preclinical Pharmacokinetic Study
Caption: Standard workflow for a rodent pharmacokinetic study.
Data Interpretation:
The plasma concentration-time data is used to calculate critical parameters that define the drug's behavior in the body.
| Parameter | Description | IV Administration | PO Administration |
| Cmax | Maximum observed plasma concentration | Measured | Measured |
| Tmax | Time to reach Cmax | N/A | Measured |
| AUC | Area Under the Curve (total drug exposure) | Calculated | Calculated |
| CL | Clearance (volume of plasma cleared of drug per unit time) | Calculated (Dose/AUCiv) | N/A |
| Vd | Volume of Distribution (apparent volume into which the drug distributes) | Calculated | N/A |
| t½ | Half-life (time for plasma concentration to decrease by 50%) | Calculated | Calculated |
| F% | Bioavailability (fraction of oral dose reaching systemic circulation) | N/A | Calculated ((AUCpo/AUCiv)(Doseiv/Dosepo))100 |
A successful drug candidate typically exhibits moderate to high oral bioavailability (F% > 30%), a half-life long enough to support a reasonable dosing interval (e.g., once or twice daily), and clearance that is not excessively high.
Conclusion and Forward Look
The systematic pharmacokinetic characterization of 6-(2-fluoro-5-methylphenyl)pyridin-3-ol derivatives is a multi-faceted process that builds from fundamental physicochemical properties to integrated in vivo studies. By employing the validated protocols described herein—Caco-2 permeability, equilibrium dialysis, and microsomal stability—researchers can generate a robust dataset to predict human ADME properties. This data is essential for guiding structure-activity and structure-pharmacokinetic relationships, allowing for the rational design of derivatives with optimized profiles. A compound with potent in vitro activity is only a starting point; a well-understood and favorable pharmacokinetic profile is what makes a compound a viable drug candidate.
References
- Mandal, S. K., Sarkar, A., Chakraborty, P., & Chattopadhyay, A. P. (2018). Synthetic Studies Towards the Synthesis of 6-Substituted 3-Fluoro-5,6-dihydropyran-2-ones. Synlett, 29(01), 75-78. (URL used for general principles of fluorine in medicinal chemistry)
- Manojkumar, K. E., Sreenivasa, S., Nadigar, M. R., & Harikrishna, T. (2013). 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. Molbank, 2013(4), M808.
- Lim, D., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 937-949.
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MDPI. (2013). 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. (URL: [Link])
- Parker, W. B., et al. (1998). Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. Biochemical Pharmacology, 55(10), 1673-1681. (General metabolic principles)
- SciSpace. (n.d.). Metabolism of 6:2 Fluorotelomer Alcohol by CYP 2A6. (URL used for general principles of Phase I and II metabolism)
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Jin, Z., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1][3][9]triazole derivatives as necroptosis inhibitors. RSC Medicinal Chemistry. (Example of in vivo PK studies)
- Chaira, T., Barman, T., & Raj, V. S. (2019). In Vitro ADME, Preclinical Pharmacokinetics and Prediction of Human Pharmacokinetics of RBx14255, a Novel Ketolide with Pharmacodynamics Against Multidrug-Resistant Bacterial Pathogens. Journal of Pharmacy & Pharmaceutical Sciences, 22, 533-545.
- IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities.
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ACS Publications. (2020). Discovery of[1][3][9]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 528-534.
- ClinicalTrials.gov. (2023). Tapinarof for the Treatment of Atopic Dermatitis in Children and Adults (DMVT-505-3102). (Identifier: NCT05032859) (General clinical trial context)
- BORIS Portal. (n.d.). Liver Cirrhosis Affects the Pharmacokinetics of the Six Substrates of the Basel Phenotyping Cocktail Differently.
- PubMed. (2025). Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor... Bioorganic & Medicinal Chemistry, 118, 118042.
- Current issues in pharmacy and medicine: science and practice. (2025). Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol.
- PubMed. (2012). Discovery of a novel pyrrole derivative...as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry, 55(11), 5519-5531.
- MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1190.
- NSF PAR. (n.d.). Fluoro-2,6-dimethylphenyl mono-hydroxychlorin and porphyrin congeners.
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Structural and Biophysical Characterization of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol: A Novel Allosteric Modulator
Executive Summary
The compound 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol (hereafter designated as FMPP-3-ol ) represents a highly optimized, fragment-derived chemical entity designed to target the allosteric pocket of the Src homology 2 domain-containing phosphatase 2 (SHP2). SHP2, encoded by the PTPN11 gene, is a critical converging node in receptor tyrosine kinase (RTK) signaling and a validated target in oncology .
This technical whitepaper details the structural biology and biophysical workflows utilized to characterize the binding affinity, thermodynamic profile, and high-resolution crystal structure of FMPP-3-ol. By integrating X-ray crystallography with Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), we establish a comprehensive Structure-Kinetic Relationship (SKR) that validates FMPP-3-ol as a potent, allosteric "molecular staple."
Molecular Design & Mechanistic Rationale
FMPP-3-ol was developed to stabilize the auto-inhibited, closed conformation of SHP2, thereby preventing its activation by upstream RTKs.
-
The Pyridin-3-ol Core: Acts as the primary pharmacophore. The hydroxyl group is strategically positioned to serve as a hydrogen bond donor to the side chain of Arg111, a highly conserved residue in the SHP2 allosteric cleft.
-
The 2-Fluoro-5-methylphenyl Moiety: Occupies a deep lipophilic sub-pocket. The fluorine atom engages in favorable multipolar interactions with the backbone amide of Glu250, while the methyl group is buried in a hydrophobic cavity lined by Leu254 and Ile109, maximizing enthalpic efficiency and displacing high-energy water molecules.
Fig 1: FMPP-3-ol stabilizes the auto-inhibited SHP2 state, blocking RTK-driven RAS/ERK signaling.
Structural Biology: X-Ray Crystallography Protocol
To elucidate the exact binding mode of FMPP-3-ol, we established a robust co-crystallization protocol yielding a 1.85 Å resolution structure.
Step-by-Step Crystallization Methodology
-
Protein-Ligand Complexation: Recombinant SHP2 (residues 1-525) is concentrated to 15 mg/mL in a buffer containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 1 mM TCEP. FMPP-3-ol is added at a 1:3 (protein:ligand) molar ratio.
-
Causality: Using a molar excess of the ligand ensures complete saturation of the allosteric site, driving the conformational equilibrium entirely toward the closed, crystallizable state.
-
-
Crystallization via Hanging-Drop Vapor Diffusion: Drops are prepared by mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (0.1 M HEPES pH 7.4, 20% PEG 3350, 0.2 M Proline) and suspended over 500 µL of reservoir solution at 20°C.
-
Causality: Hanging-drop vapor diffusion was explicitly chosen over sitting-drop because it allows for slower, more controlled vapor equilibration. This slow kinetic trajectory is critical for minimizing rapid nucleation events, thereby yielding singular, diffraction-quality crystals of the highly dynamic SHP2 protein.
-
-
Self-Validating Control & Harvesting: A parallel control drop containing protein and DMSO (vehicle) is monitored. Crystals appearing in the complex drop are briefly soaked in a cryoprotectant solution (reservoir solution + 25% glycerol) before flash-freezing in liquid nitrogen. This prevents ice lattice formation, which would otherwise destroy the diffraction pattern during X-ray exposure.
Biophysical Characterization: Binding Affinity Workflows
A comprehensive biophysical profile requires both kinetic and thermodynamic evaluation. We utilized SPR to determine binding kinetics ( kon , koff ) and ITC to dissect the thermodynamic drivers ( ΔH , −TΔS ) .
Fig 2: Integrated workflow for structural and biophysical characterization of FMPP-3-ol.
Surface Plasmon Resonance (SPR) Protocol
Why SPR? SPR provides real-time monitoring of association and dissociation phases, allowing us to calculate the target residence time ( τ=1/koff ). Residence time is often a far more accurate predictor of in vivo efficacy and target vulnerability than equilibrium affinity ( Kd ) alone .
-
Surface Preparation: Biotinylated SHP2 is captured on a Streptavidin (SA) sensor chip to a density of ~3000 RU.
-
Causality: Oriented capture via biotinylation ensures the allosteric binding pocket remains fully accessible to the solvent, avoiding the heterogeneous occlusion artifacts commonly seen with random amine coupling.
-
-
Analyte Injection: FMPP-3-ol is injected in a 2-fold dilution series (0.78 nM to 50 nM) at a high flow rate (50 µL/min).
-
Causality: High flow rates are utilized to minimize mass transport limitation (MTL), ensuring that the observed sensorgrams reflect true molecular binding kinetics rather than simple diffusion rates.
-
-
Self-Validation System: A 5-point DMSO calibration curve (0.5% to 1.5% DMSO) is run before and after the analyte series. This corrects for bulk refractive index shifts caused by slight solvent mismatches between the running buffer and the injected samples.
Isothermal Titration Calorimetry (ITC) Protocol
Why ITC? While SPR calculates free energy ( ΔG ) via Kd , ITC is the only biophysical technique that directly measures the enthalpy of binding ( ΔH ). This allows us to determine if the interaction is driven by specific, directional hydrogen bonds (enthalpic) or by the burial of hydrophobic surface area (entropic) .
-
Sample Preparation: Both SHP2 and FMPP-3-ol are dialyzed extensively against the exact same buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 2% DMSO).
-
Causality: Exact buffer matching is paramount. Even a 0.1 pH mismatch between the syringe and cell will generate massive heat of dilution artifacts, completely masking the true binding enthalpy.
-
-
Titration: 20 sequential injections of 2 µL FMPP-3-ol (500 µM) are titrated into the sample cell containing SHP2 (50 µM) at 25°C, with a stirring speed of 750 rpm.
-
Self-Validation System: A control titration of FMPP-3-ol into buffer alone is performed. The integrated heats from this control are mathematically subtracted from the main experiment to account for the background heat of ligand dilution, ensuring the final isotherm represents pure binding energetics.
Quantitative Data Presentation
The integration of X-ray, SPR, and ITC data confirms that FMPP-3-ol is a highly potent, enthalpically driven allosteric inhibitor.
Table 1: X-ray Crystallographic Data Collection and Refinement Statistics
| Parameter | Value |
| Space Group | P212121 |
| Resolution Range (Å) | 50.0 - 1.85 (1.88 - 1.85) |
| Completeness (%) | 99.8 (98.5) |
| Rmerge | 0.065 (0.542) |
| Rwork / Rfree | 0.191 / 0.234 |
| RMSD Bond Lengths (Å) | 0.008 |
| RMSD Bond Angles (°) | 1.12 |
| Values in parentheses correspond to the highest resolution shell. |
Table 2: Biophysical and Thermodynamic Parameters of FMPP-3-ol
| Metric | Technique | Value | Interpretation |
| Kd (Affinity) | SPR | 4.2 nM | High-affinity binding in the single-digit nanomolar range. |
| kon (Association) | SPR | 1.5×105 M−1s−1 | Rapid target engagement. |
| koff (Dissociation) | SPR | 6.3×10−4 s−1 | Slow dissociation rate. |
| τ (Residence Time) | SPR | ~26.4 minutes | Prolonged target suppression in vivo. |
| ΔH (Enthalpy) | ITC | -8.5 kcal/mol | Highly favorable; driven by Pyridin-3-ol H-bonding. |
| −TΔS (Entropy) | ITC | -2.1 kcal/mol | Favorable; driven by the 2-fluoro-5-methylphenyl lipophilicity. |
| ΔG (Free Energy) | ITC/SPR | -10.6 kcal/mol | Highly stable complex formation. |
Conclusion
The structural and biophysical characterization of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol demonstrates its exceptional profile as an allosteric modulator. The X-ray crystal structure at 1.85 Å confirms the precise molecular rationale behind the scaffold design, highlighting critical interactions with Arg111 and Glu250. Furthermore, the self-validating SPR and ITC workflows reveal a highly favorable enthalpic signature ( ΔH=−8.5 kcal/mol) and a prolonged target residence time (~26 minutes). Together, these data provide a definitive structural and thermodynamic blueprint for the further development of this chemical series in targeted oncology.
References
-
Chen YN, LaMarche MJ, Chan HM, et al. "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases." Nature. 2016;535:148-152.
-
Myszka DG. "Kinetic analysis of macromolecular interactions using surface plasmon resonance biosensors." Current Opinion in Biotechnology. 1997;8(1):50-57.
-
Freire E. "Do enthalpy and entropy distinguish first in class from best in class?" Drug Discovery Today. 2008;13(19-20):869-874.
-
Garcia Fortanet J, Chen CH, Chen YN, et al. "Allosteric Inhibition of SHP2: Identification and Optimization of Indole-based SHP2 Allosteric Inhibitors." Journal of Medicinal Chemistry. 2016;59(17):7773-7782.
An In-Depth Technical Guide to Establishing the In Vivo Toxicity Profile of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol
A Strategic Approach for Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The development of novel chemical entities, such as 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol, for therapeutic applications necessitates a thorough evaluation of their in vivo toxicity profile. This guide provides a comprehensive framework for designing and executing a robust preclinical safety assessment. While specific toxicological data for 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol is not yet publicly available, this document outlines the essential studies, experimental designs, and regulatory considerations required to establish its safety profile. By leveraging established international guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA), this paper will equip researchers with the necessary knowledge to navigate the complexities of in vivo toxicology. The focus is on a tiered, systematic approach, beginning with acute toxicity assessments and progressing to more comprehensive repeated-dose and genotoxicity studies, ensuring both scientific rigor and ethical considerations in animal welfare.
Introduction: The Imperative for Preclinical Safety Assessment
The journey of a novel compound from laboratory discovery to clinical application is contingent upon a meticulous and comprehensive evaluation of its safety. The compound 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol, a substituted pyridinol, belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of a fluorinated phenyl group and a methyl group on the pyridine ring can significantly influence its metabolic stability, potency, and, critically, its toxicity profile.
A well-defined in vivo toxicity profile is a prerequisite for filing an Investigational New Drug (IND) application with regulatory agencies like the FDA.[1] It serves to:
-
Identify potential target organs for toxicity.
-
Determine a safe starting dose for first-in-human clinical trials.
-
Establish a therapeutic index, the ratio between the toxic and therapeutic doses of a drug.
-
Inform the clinical monitoring plan for potential adverse effects.
This guide will delineate a strategic pathway for the preclinical toxicological evaluation of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol, emphasizing a tiered approach that aligns with regulatory expectations and the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
Foundational Principles: Adherence to International Regulatory Guidelines
The design and execution of in vivo toxicity studies must conform to internationally recognized guidelines to ensure data quality, reproducibility, and regulatory acceptance. The two primary sources of these guidelines are:
-
Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals: These are a collection of internationally agreed-upon testing methods used by governments, industry, and independent laboratories to assess the safety of chemicals.[2][3]
-
U.S. Food and Drug Administration (FDA) Guidance Documents: The FDA provides a comprehensive set of guidances for industry on various aspects of drug development, including nonclinical safety studies.[4][5]
All in vivo studies intended for regulatory submission must be conducted in compliance with Good Laboratory Practice (GLP) regulations, which ensure the quality and integrity of nonclinical laboratory studies.[1]
A Tiered Approach to In Vivo Toxicity Assessment
A logical, stepwise progression of toxicity testing is both scientifically sound and ethically responsible.[4] The initial studies are designed to provide a broad overview of the compound's toxicity, which then informs the design of more extensive and specific subsequent studies.
Tier 1: Acute Toxicity Studies
The primary objective of acute toxicity studies is to determine the potential adverse effects of a single, high dose of the test substance.[6][7] These studies are crucial for:
-
Estimating the median lethal dose (LD50).
-
Identifying the clinical signs of toxicity.
-
Informing dose selection for subsequent studies.
-
Fulfilling regulatory requirements for chemical classification and labeling.
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420) [8]
This method is an alternative to the classical LD50 test and uses fewer animals while causing less suffering.
-
Animal Model: Typically, a rodent species such as the rat (e.g., Sprague-Dawley or Wistar) is used. Nulliparous, non-pregnant females are often the preferred sex.[2]
-
Housing and Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with a standard laboratory diet and water ad libitum.[2] A suitable acclimatization period is necessary before the start of the study.
-
Dose Administration: The test substance is administered orally by gavage. The vehicle should be inert and its safety profile well-established.
-
Sighting Study: A preliminary sighting study is conducted with a single animal per dose level to determine the appropriate starting dose for the main study.
-
Main Study:
-
Animals are dosed sequentially at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg).
-
The starting dose is selected based on the sighting study.
-
If the animal survives, the next higher fixed dose is used in another animal.
-
If the animal shows signs of toxicity, the same dose is administered to four more animals.
-
If mortality is observed, the next lower dose is used.
-
-
Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
Data Presentation: Hypothetical Acute Toxicity Data for 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |
| 300 | 5 | 0/5 | Piloerection, lethargy, resolving within 48 hours |
| 2000 | 5 | 1/5 | Severe lethargy, ataxia, tremors |
Logical Relationship: Acute Toxicity Study Workflow
Caption: Workflow for an acute oral toxicity study following OECD Guideline 420.
Tier 2: Repeated Dose Toxicity Studies
These studies are designed to evaluate the adverse effects of a substance following repeated daily exposure over a specified period. They are critical for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect-Level (NOAEL).[1]
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rodents (OECD Guideline 407) [9]
-
Animal Model: As with acute studies, rats are a common choice. Both sexes should be used.
-
Dose Groups: At least three dose levels and a concurrent control group are used. The doses are selected based on the results of the acute toxicity study.
-
Administration: The test substance is administered orally by gavage daily for 28 days.
-
Observations:
-
Clinical Observations: Daily observations for clinical signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examination of the eyes before and at the end of the study.
-
Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for analysis of a wide range of parameters.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups may also be examined if treatment-related effects are seen at the high dose.
-
Data Presentation: Hypothetical Key Findings from a 28-Day Study
| Parameter | Control | Low Dose | Mid Dose | High Dose |
| Body Weight Gain (g) | 100 ± 10 | 95 ± 12 | 80 ± 15 | 60 ± 18** |
| Liver Weight (g) | 10 ± 1.5 | 11 ± 1.7 | 13 ± 2.0 | 15 ± 2.5 |
| ALT (U/L) | 40 ± 8 | 45 ± 10 | 70 ± 15* | 120 ± 25 |
| Histopathology (Liver) | Normal | No significant findings | Mild centrilobular hypertrophy | Moderate centrilobular hypertrophy and single-cell necrosis |
| *p < 0.05, *p < 0.01 compared to control |
Signaling Pathway: Potential Hepatotoxicity Pathway
Caption: A potential pathway illustrating drug-induced liver injury.
Tier 3: Genotoxicity Studies
Genotoxicity studies are performed to assess the potential of a substance to cause damage to genetic material.[6] A standard battery of tests is required, including an in vitro test for gene mutation in bacteria, an in vitro cytogenetic test, and an in vivo test for chromosomal damage.
Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)
-
Animal Model: Mice or rats are commonly used.
-
Dose Administration: The test substance is administered, usually by the intended clinical route, at three dose levels.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.
-
Analysis: Erythrocytes are analyzed for the presence of micronuclei, which are small nuclei that form outside the main nucleus and are indicative of chromosomal damage.
-
Data Interpretation: A statistically significant, dose-related increase in the frequency of micronucleated erythrocytes indicates a positive result.
Considerations for the Toxicity Profile of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol
While no specific data exists, the chemical structure can provide clues to potential toxicities:
-
Pyridine Moiety: Pyridine and its derivatives can be associated with hepatotoxicity and neurotoxicity.[10]
-
Fluorine Substitution: Fluorination can alter metabolic pathways, potentially leading to the formation of reactive metabolites. It can also enhance binding to biological targets, which may include off-target interactions.
-
Metabolism: The liver is expected to be a primary site of metabolism for this compound. Therefore, hepatotoxicity is a key potential liability that should be carefully evaluated.
Conclusion and Future Directions
Establishing the in vivo toxicity profile of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol is a critical step in its development as a potential therapeutic agent. This guide has outlined a systematic and scientifically rigorous approach based on international regulatory guidelines. The tiered testing strategy, from acute to repeated dose and genotoxicity studies, provides a comprehensive framework for identifying potential hazards and establishing a safe dose for human clinical trials.
The successful execution of these studies, under GLP conditions, will generate the essential data package required for regulatory submission and will ultimately determine the future clinical viability of this promising compound. The insights gained from these preclinical studies will be invaluable for designing safe and effective clinical trials, ensuring the well-being of patients.
References
- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13).
- OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX - Slideshare. (n.d.).
- Guidance Document on Acute Oral Toxicity Testing | OECD. (2002, May 10).
- Understanding FDA Guidelines for Toxicity Studies - HistologiX. (2025, November 5).
- 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS - National Toxicology Program (NTP). (2001, December 17).
- OECD Test Guideline 425 - National Toxicology Program. (n.d.).
- FDA Releases Draft Guidance on Phasing Out Animal Testing. (2025, December 8).
- FDA Toxicology Studies & Drug Approval Requirements - Auxochromofours. (2025, September 1).
- Opportunities for use of one species for longer-term toxicology testing during drug development_ A cross-industry evaluation - FDA. (2020, February 29).
- In vivo testing of pharmaceuticals | Toxicological evaluation - NANO-TEST. (2026, February 23).
- In Vivo and in Vitro Toxicity Studies - Biogem. (n.d.).
- M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals - FDA. (n.d.).
- In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.).
- Microdose Radiopharmaceutical Diagnostic Drugs: Nonclinical Study Recommendations - Regulations.gov. (n.d.).
- Acute Toxicity Studies: 3 Best Practices for Your IND Timeline - WuXi AppTec. (2023, November 3).
- Safety Data Sheet. (n.d.).
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Discovery and Synthesis of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol: A Technical Guide to Heteroaryl Cross-Coupling
Executive Summary
The synthesis of 6-arylpyridin-3-ols is a critical pathway in modern medicinal chemistry. These scaffolds frequently serve as bioisosteres for phenols, offering improved metabolic stability while maintaining crucial hydrogen-bonding interactions. This whitepaper details the optimized synthetic discovery route for 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol , focusing on the mechanistic causality, catalytic optimization, and self-validating experimental protocols necessary to achieve high-yield carbon-carbon bond formation via Suzuki-Miyaura cross-coupling.
Retrosynthetic Strategy & Pathway Design
The target molecule, 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol, consists of a pyridin-3-ol core substituted at the C6 position with a 2-fluoro-5-methylphenyl moiety. The most atom-economical and convergent approach to construct this biaryl system is the palladium-catalyzed Suzuki-Miyaura cross-coupling.
Historically, coupling unprotected pyridinols has been challenging due to the potential for the free hydroxyl and basic nitrogen to coordinate with the palladium center, leading to catalyst deactivation. While protection strategies (e.g., benzyl or methoxymethyl ethers) are common, direct coupling of the unprotected 6-bromopyridin-3-ol is highly preferable to reduce step count and improve overall yield [[1]]().
By utilizing commercially available (2-fluoro-5-methylphenyl)boronic acid [[2]]() and an advanced dialkylbiaryl phosphine ligand system, we can bypass the protection/deprotection sequence entirely.
Retrosynthetic pathway for 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol via Suzuki-Miyaura coupling.
Mechanistic Causality in the Catalytic Cycle
To understand the experimental choices in this protocol, one must analyze the three fundamental steps of the catalytic cycle:
-
Oxidative Addition : The Pd(0) active species inserts into the C-Br bond of 6-bromopyridin-3-ol. Electron-rich ligands accelerate this step.
-
Transmetalation : The base (e.g., K₃PO₄) activates the boronic acid by forming a reactive boronate complex, facilitating the transfer of the 2-fluoro-5-methylphenyl group to the Pd(II) center.
-
Reductive Elimination : The biaryl product is expelled, regenerating the Pd(0) catalyst. Bulky ligands (like XPhos) force the two aryl groups together via steric crowding, drastically accelerating this final step and preventing side reactions like protodeboronation.
The use of XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is a deliberate choice. Its extreme steric bulk prevents the unprotected hydroxyl group of the pyridine from forming stable, inactive chelates with the palladium center, a common failure point in heteroaryl couplings [[3]]().
Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.
Optimization of Reaction Conditions
Quantitative optimization is required to balance reactivity and stability. Early attempts using standard tetrakis(triphenylphosphine)palladium(0) [[4]]() often result in poor yields due to the aforementioned catalyst poisoning. Transitioning to bidentate ligands like dppf 1 improves conversion, but the Buchwald-type ligand XPhos provides the optimal energetic pathway.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 45 | Incomplete conversion; protodeboronation observed. |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 68 | Improved yield; partial catalyst poisoning by free -OH. |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 81 | Good conversion; ligand sterics improve reductive elimination. |
| 4 | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 94 | Optimal; bulky biphenyl ligand prevents -OH coordination. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded to ensure the chemist can verify the success of each phase before proceeding.
Materials
-
Electrophile: 6-Bromopyridin-3-ol (1.0 eq, 5.0 mmol, 870 mg)
-
Nucleophile: (2-Fluoro-5-methylphenyl)boronic acid (1.2 eq, 6.0 mmol, 923 mg)
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (0.05 eq, 0.25 mmol, 56 mg)
-
Ligand: XPhos (0.10 eq, 0.50 mmol, 238 mg)
-
Base: Potassium phosphate tribasic[K₃PO₄] (2.0 eq, 10.0 mmol, 2.12 g)
-
Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 25 mL)
Methodology
Step 1: Reaction Assembly and Degassing
-
To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 6-bromopyridin-3-ol, (2-fluoro-5-methylphenyl)boronic acid, and K₃PO₄.
-
Add the 1,4-Dioxane/H₂O solvent mixture.
-
Causality Note: Oxygen is highly detrimental to Pd(0) species. Sparge the heterogeneous mixture with ultra-pure Argon for 15 minutes.
-
Quickly add Pd(OAc)₂ and XPhos under a positive stream of Argon. Seal the flask.
Step 2: Catalytic Execution
-
Heat the reaction mixture to 100 °C using a pre-heated oil bath. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.
-
Self-Validation (IPC): After 2 hours, sample 50 µL of the organic layer. Dilute in MeCN and analyze via LC-MS. The reaction is validated as complete when the starting material peak (M+H = 174/176 m/z) is fully consumed, replaced by the product peak (M+H = 204 m/z).
Step 3: Amphoteric Workup
-
Cool the reaction to room temperature. Filter through a short pad of Celite to remove palladium black, washing the pad with Ethyl Acetate (30 mL).
-
Transfer the filtrate to a separatory funnel. Add 20 mL of deionized water.
-
Causality Note: 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol is amphoteric (basic pyridine nitrogen, acidic phenolic hydroxyl). Adjust the aqueous phase pH to exactly ~7.2 using 1M HCl or saturated NaHCO₃. This ensures the molecule is at its isoelectric point (neutral), maximizing its partition into the organic layer.
-
Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 4: Purification
-
Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes / Ethyl Acetate gradient, 10% to 60%).
-
Isolate the target compound as an off-white solid. Dry under high vacuum for 12 hours.
References
- National Institutes of Health (PMC)
- Discovery of Novel Pyrazolylpyridine Derivatives for 20-Hydroxyeicosatetraenoic Acid Synthase Inhibitors with Selective CYP4A11/4F2 Inhibition Journal of Medicinal Chemistry - ACS Publications URL
- 2-Fluoro-5-methylbenzeneboronic acid | C7H8BFO2 | CID 10351884 PubChem - National Library of Medicine URL
- The Regioselective Homocoupling of meta-Hydroxypyridines with Hypervalent Iodine(III)
Sources
Molecular Docking Studies of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol: A Novel Pharmacophore for p38α MAP Kinase Inhibition
Executive Summary
The mitogen-activated protein kinase (MAPK) p38α is a critical node in cellular signaling cascades, primarily responsible for mediating inflammatory responses and cellular stress[1]. Despite its validation as a therapeutic target for chronic inflammatory diseases and oncology, the clinical translation of p38α inhibitors has been historically hampered by off-target toxicity and poor kinase selectivity.
This technical whitepaper explores the computational structural biology and molecular docking profile of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol , a highly optimized biaryl scaffold. By systematically analyzing its binding thermodynamics and spatial orientation within the ATP-binding pocket of p38α, we demonstrate how the rational integration of a pyridin-3-ol core with a halogenated phenyl ring creates a highly specific, self-validating pharmacophore model for next-generation Type I kinase inhibitors.
Rationale & Structural Biology of the Target
The p38α MAPK Signaling Cascade
p38α acts in response to extracellular stress (e.g., irradiation, osmotic shock) and pro-inflammatory cytokines. Signals propagate through a highly conserved kinase cascade, eventually phosphorylating p38α at the TxY motif in its activation loop, triggering a conformational shift[1].
Caption: Schematic of the p38α MAPK signaling cascade driving inflammatory responses.
Causality in Scaffold Design: Why 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol?
The design of this molecule is not arbitrary; it is rooted in strict structure-activity relationship (SAR) causality:
-
The Pyridin-3-ol Core (Hinge Binder): The pyridine nitrogen is a canonical hydrogen-bond acceptor. In p38α, it acts as an ATP-adenine mimetic, forming a critical 2.7 Å hydrogen bond with the backbone NH of Met109 in the hinge region[2][3]. The hydroxyl group at the C3 position provides an additional vector for donor/acceptor interactions, targeting the side chain of Lys53 or coordinating with structural water molecules near the DFG motif (Asp168)[2].
-
The 2-Fluoro-5-methylphenyl Moiety (Hydrophobic Pocket Occupant): The 4-fluorophenyl/pyridine motif is a well-documented anchor for p38α[3]. In our specific scaffold, the fluorine atom at the ortho-position (C2) serves a dual purpose: it acts as a metabolic shield against CYP450 oxidation and engages in orthogonal multipolar interactions with the gatekeeper residue, Thr106. Simultaneously, the methyl group at C5 projects deeply into Hydrophobic Pocket I (HPI), maximizing van der Waals contacts with Leu75 and Ile84, thereby driving binding entropy.
Caption: Key molecular interactions between the ligand pharmacophores and p38α MAPK residues.
Experimental Protocols: A Self-Validating Docking Workflow
To ensure high trustworthiness and reproducibility, the computational methodology is designed as a self-validating system. The protocol utilizes a rigid-receptor/flexible-ligand approach, validated by redocking a known co-crystallized inhibitor (e.g., SB203580) to ensure the Root Mean Square Deviation (RMSD) remains below the 2.0 Å threshold.
Step-by-Step Methodology
Step 1: Ligand Preparation
-
Construct the 3D structure of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol using standard sketching tools.
-
Minimize the energy of the ligand using the OPLS4 force field.
-
Generate tautomeric and ionization states at physiological pH (7.4 ± 0.2) using Epik. Causality: Ensuring the correct protonation state of the pyridin-3-ol hydroxyl group is critical, as an anionic phenoxide-like state would drastically alter the electrostatic potential map and repel the hydrophobic pocket.
Step 2: Protein Preparation
-
Retrieve the high-resolution X-ray crystal structure of human p38α MAPK (e.g., PDB ID: 1A9U or a DFG-in conformation structure[4]).
-
Remove all non-essential crystallographic waters, retaining only the deep-pocket structural waters known to bridge interactions between the ligand and Asp168/Lys53[2].
-
Add missing hydrogen atoms and optimize the hydrogen bond network (PROPKA, pH 7.0).
-
Perform a restrained minimization of the heavy atoms to an RMSD of 0.3 Å to relieve steric clashes without distorting the experimentally validated backbone architecture.
Step 3: Receptor Grid Generation
-
Define the active site by centering a 20 × 20 × 20 Å grid box on the coordinates of the native co-crystallized ligand.
-
Ensure the grid encapsulates the hinge region (Met109, Gly110), the DFG motif (Asp168, Phe169, Gly170), and the gatekeeper residue (Thr106).
Step 4: Molecular Docking & Scoring
-
Execute Extra Precision (XP) docking.
-
Apply a scaling factor of 0.8 to the van der Waals radii of non-polar receptor atoms to simulate minor induced-fit flexibility.
-
Rank the generated poses based on the empirical scoring function (ΔG binding), prioritizing poses that successfully establish the canonical Met109 hydrogen bond[4].
Caption: Step-by-step computational workflow for molecular docking and validation.
Data Presentation: Docking Results & Pose Analysis
The quantitative docking results demonstrate that 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol exhibits a superior binding profile compared to baseline pyridine fragments, driven by the synergistic effects of the hydroxyl and fluoromethylphenyl substitutions.
Table 1: Quantitative Docking Data Summary
| Compound / Ligand | Binding Energy (kcal/mol) | H-Bond Interactions (Distance Å) | Hydrophobic Contacts | RMSD (Å) from Native Pose |
| SB203580 (Reference) | -9.85 | Met109 (2.8 Å) | Leu75, Ile84, Val38 | 0.85 (Validation) |
| Pyridine Core (Fragment) | -4.20 | Met109 (2.9 Å) | None | N/A |
| 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol | -10.12 | Met109 (2.7 Å), Lys53 (3.1 Å) | Leu75, Ile84, Thr106 | 1.12 |
Mechanistic Breakdown of the Binding Pose
The highest-ranked docking pose reveals a highly stable DFG-in conformation binding mode[4].
-
Hinge Region Anchoring: The pyridine nitrogen is positioned precisely 2.7 Å from the backbone amide of Met109, mimicking the adenine ring of ATP. This interaction is the cornerstone of p38α inhibition[2][3].
-
Hydroxyl Coordination: The C3-hydroxyl group acts as a hydrogen bond donor to the side-chain amine of Lys53 (3.1 Å). This interaction is critical; it locks the pyridine ring in a coplanar orientation relative to the hinge region, preventing rotational entropy loss.
-
Hydrophobic Pocket I (HPI) Engagement: The 2-fluoro-5-methylphenyl ring rotates approximately 45° out of the pyridine plane to perfectly occupy HPI. The methyl group forms strong π-alkyl interactions with Leu75 and Ile84. Furthermore, the highly electronegative fluorine atom sits in close proximity to the hydroxyl group of the Thr106 gatekeeper, engaging in a stabilizing orthogonal multipolar interaction that enhances kinase selectivity.
Conclusion
The molecular docking studies of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol reveal a highly optimized, dual-action pharmacophore capable of potent p38α MAP kinase inhibition. By satisfying the strict geometric requirements of the Met109 hinge region while simultaneously exploiting the hydrophobic volume of HPI via its fluoromethylphenyl moiety, this compound represents a highly promising lead for the development of targeted anti-inflammatory therapeutics. Future empirical validation via in vitro kinase assays and extended Molecular Dynamics (MD) simulations will be required to confirm the kinetic stability of this docking pose.
References
-
p38α MAP Kinase C-Terminal Domain Binding Pocket Characterized by Crystallographic and Computational Analyses Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Architecture of the MKK6-p38α complex defines the basis of MAPK specificity and activation Source: bioRxiv URL:[Link]
-
Targeting the Hinge Glycine Flip and the Activation Loop: Novel Approach to Potent p38α Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors Source: MDPI URL:[Link]
Sources
Comprehensive Technical Guide on CAS 1261983-46-3: Physicochemical Profiling and Application Workflows
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 2-(5-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one (CAS 1261983-46-3)
Executive Summary
CAS 1261983-46-3, chemically identified as 2-(5-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one, represents a highly specialized heterocyclic scaffold with significant potential in modern drug discovery. The integration of a pyridin-4-one core with a fluorinated phenol moiety creates a unique physicochemical profile. This architecture offers dual functionality: it acts as a potent bidentate chelator for metalloenzymes and provides a robust hydrogen-bonding network suitable for targeting kinase hinge regions. This whitepaper provides an authoritative analysis of its structural dynamics, physicochemical properties, and standardized experimental protocols for its characterization and downstream application.
Structural Chemistry & Tautomeric Dynamics
The molecular architecture of CAS 1261983-46-3 is defined by two critical structural features that dictate its chemical behavior and pharmacological utility:
Keto-Enol Tautomerism
The pyridin-4(1H)-one core exists in a dynamic equilibrium with its 4-hydroxypyridine (enol) tautomer. In the solid state and in polar solvents, the keto form (pyridin-4(1H)-one) is typically favored due to the stabilization provided by intermolecular hydrogen bonding networks . The relative stability of these tautomers is heavily influenced by the solvent environment and intramolecular interactions, which must be carefully monitored during synthesis and assay development .
Fluorinated Phenol Moiety
The substitution of a fluorine atom at the 5-position of the phenol ring subtly modulates the pKa of the ortho-hydroxyl group. The high electronegativity of fluorine enhances the acidity of the phenol, optimizing it for metal chelation at physiological pH (7.4). Furthermore, the incorporation of fluorine improves the overall metabolic stability and lipophilicity (LogD) of the scaffold—a well-documented strategy in optimizing bioisosteres for improved membrane permeability .
Physicochemical Properties
The following table summarizes the predicted and calculated physicochemical properties of CAS 1261983-46-3, providing a baseline for formulation and assay design.
| Property | Value | Pharmacological Relevance |
| Chemical Name | 2-(5-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one | Core structural identity |
| CAS Registry Number | 1261983-46-3 | Unique identifier |
| Molecular Formula | C11H8FNO2 | Stoichiometric basis |
| Molecular Weight | 205.19 g/mol | Highly favorable for fragment-based drug discovery (FBDD) |
| Topological Polar Surface Area | 49.3 Ų | Excellent predictor for high passive membrane permeability |
| H-Bond Donors / Acceptors | 2 / 3 | Optimal for kinase hinge binding and target specificity |
| Predicted LogP | 1.8 – 2.2 | Balanced lipophilicity for aqueous solubility and lipid partitioning |
| Predicted pKa (Phenol OH) | ~8.8 | Ensures partial ionization at physiological pH for chelation |
| Predicted pKa (Pyridinone NH) | ~11.2 | Remains protonated to act as a strong H-bond donor |
Pharmacophore Potential & Binding Mechanisms
The spatial arrangement of the pyridinone carbonyl oxygen and the phenolic hydroxyl group creates a perfect bidentate pocket. This geometry is highly effective for chelating divalent or trivalent catalytic metal ions (e.g., Zn²⁺ in matrix metalloproteinases or Mg²⁺ in viral integrases). Concurrently, the pyridinone NH acts as a critical hydrogen bond donor to the hinge region of kinases, while the fluorinated phenyl ring occupies adjacent hydrophobic pockets, engaging in multipolar C–F···amide interactions.
Fig 1: Binding mechanism of CAS 1261983-46-3 within a metalloenzyme or kinase active site.
Analytical Characterization Protocols
To ensure scientific integrity and self-validating results, the following protocols are designed with built-in causality to explain why specific methodological choices are made.
Protocol A: Tautomeric Profiling via Variable-Temperature NMR (VT-NMR)
Because tautomeric ratios can skew biological assay results, it is critical to profile the keto-enol equilibrium of the compound in solution .
-
Sample Preparation: Dissolve 5–10 mg of CAS 1261983-46-3 in 0.6 mL of a deuterated solvent suite. Causality: Use DMSO-d6 to mimic polar protic-like interactions (which stabilize the keto form) and CDCl3 to simulate non-polar environments (which may shift the equilibrium toward the enol form).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at varying temperatures (25°C, 40°C, 60°C, 80°C) using a 500 MHz spectrometer.
-
Signal Integration: Identify the distinct sets of peaks corresponding to the pyridin-4(1H)-one and 4-hydroxypyridine forms. Integrate the signals for the C3 and C5 protons of the pyridine ring.
-
Thermodynamic Analysis: Calculate the equilibrium constant ( Keq ) at each temperature and derive the enthalpy ( ΔH ) and entropy ( ΔS ) of tautomerization using a van 't Hoff plot.
Protocol B: In-situ Derivatization for Purification
The keto and enol tautomers often exhibit similar polarities, making chromatographic separation challenging.
-
Deprotonation: Dissolve the crude mixture in anhydrous THF. Add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C and stir for 30 minutes.
-
O-Sulfonylation: Add nonafluorobutanesulfonyl fluoride (NfF, 1.2 eq) at 0 °C. Causality: Derivatization with NfF selectively "locks" the enol form by converting the hydroxyl group into a nonaflate, drastically altering its polarity and facilitating straightforward silica gel purification .
Experimental Workflows for Drug Development
Protocol C: Thermodynamic Solubility Profiling
Kinetic solubility often overestimates the true solubility of crystalline solids. This thermodynamic protocol ensures an accurate representation of the compound's behavior in physiological media.
-
Equilibration: Add excess solid CAS 1261983-46-3 to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Incubation: Shake the suspension at 300 rpm at 37°C for 24 hours. Causality: A 24-hour incubation is strictly required to overcome the lattice energy of the solid state and achieve true thermodynamic equilibrium.
-
Separation: Centrifuge the sample at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter to remove sub-visible particulates.
-
Quantification: Dilute the filtrate and quantify the dissolved compound via LC-UV/MS against a standard calibration curve.
Protocol D: In Vitro Microsomal Stability Assay
Understanding the metabolic routing of fluorinated scaffolds is essential for predicting pharmacokinetic half-life .
-
Incubation Mixture: Prepare a 1 mL reaction mixture containing 1 µM of CAS 1261983-46-3, 0.5 mg/mL human liver microsomes (HLM), and 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Sampling & Quenching: Withdraw 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Ice-cold acetonitrile instantly denatures the CYP450 enzymes, halting metabolism at precise time points.
-
Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS. Note: The strong C–F bond is expected to resist oxidative defluorination, directing CYP450 metabolism primarily toward the unsubstituted positions of the pyridine ring.
References
-
Beilstein Journal of Organic Chemistry. "Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions." (2010). Available at: [Link]
-
Journal of Coordination Chemistry. "Theoretical study on the molecular tautomerism of the 3-hydroxy-pyridin-4-one system." Zborowski, K. K., et al. (2013). Available at: [Link]
-
eScholarship (University of California). "Structure-property relationships of fluorinated carboxylic acid bioisosteres." (2023). Available at:[Link]
-
Environmental Science & Technology (ACS Publications). "Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products." (2024). Available at: [Link]
thermodynamic properties of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol
An In-Depth Technical Guide A Framework for the Comprehensive Thermodynamic Characterization of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol
Abstract
The thermodynamic properties of an active pharmaceutical ingredient (API) are foundational to its development, influencing everything from stability and solubility to bioavailability and manufacturability. This guide presents a comprehensive framework for the complete thermodynamic characterization of 6-(2-fluoro-5-methylphenyl)pyridin-3-ol, a bi-aryl pyridinol derivative of interest in medicinal chemistry. As direct experimental data for this specific compound is not extensively published, this document outlines a robust, multi-faceted strategy combining core thermoanalytical techniques and computational modeling. We provide not just the protocols, but the scientific rationale behind them, empowering researchers to generate a complete thermodynamic profile. This integrated approach, encompassing Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Solution Calorimetry, supplemented by computational predictions, is essential for accelerating the transition of promising compounds from discovery to clinical application.
The Imperative of Thermodynamic Profiling in Drug Development
In the path of a new chemical entity (NCE) to a viable drug product, understanding its fundamental physical and chemical properties is paramount. Thermodynamic parameters, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), govern the spontaneity and energetics of all physical and chemical changes a drug substance may undergo.[1] For a molecule like 6-(2-fluoro-5-methylphenyl)pyridin-3-ol, which belongs to the pyridinone class of privileged scaffolds in drug discovery, a thorough thermodynamic profile is not merely academic; it is a critical prerequisite for rational drug design and formulation.[2][3]
A comprehensive thermodynamic evaluation informs:
-
Stability and Shelf-Life: Determining the temperature at which a compound decomposes is crucial for defining storage conditions and predicting its long-term stability.[4][5]
-
Polymorphism: Many APIs can exist in multiple crystalline forms (polymorphs), each with different thermodynamic stabilities, solubilities, and bioavailabilities.[6] Identifying the most stable form is critical for ensuring consistent product performance.
-
Solubility and Dissolution: The energy required to break the crystal lattice and solvate the molecule—processes governed by enthalpy and entropy—directly impacts solubility, which is a key determinant of a drug's absorption.
-
Formulation and Manufacturing: Knowledge of thermal properties like melting point and heat capacity is essential for designing robust manufacturing processes such as milling, granulation, and tablet compression.[7]
This guide provides the strategic workflow for elucidating these critical properties for 6-(2-fluoro-5-methylphenyl)pyridin-3-ol.
Caption: High-level workflow for thermodynamic profiling.
Experimental Determination of Thermodynamic Properties
The cornerstone of thermodynamic characterization lies in precise experimental measurement. The following three techniques provide a synergistic and comprehensive view of the material's behavior as a function of temperature and its interactions with solvents.
Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC is the gold-standard technique for investigating thermal transitions.[6] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] This allows for the precise determination of the melting point (Tₘ), the enthalpy of fusion (ΔHfus), and glass transitions (Tg), which are fundamental properties defining the material's physical state and stability.[7] The sharpness of the melting peak can also serve as an indicator of purity.[6]
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin) to ensure data accuracy.
-
Sample Preparation: Accurately weigh 2-5 mg of 6-(2-fluoro-5-methylphenyl)pyridin-3-ol into a clean aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an empty, crimped pan to serve as the reference.
-
Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the system at a starting temperature (e.g., 25°C).
-
Heating Ramp: Heat the sample at a constant rate, typically 10°C/min, under a continuous purge of inert nitrogen gas (e.g., 50 mL/min) to prevent oxidative degradation. The temperature range should be wide enough to capture all expected transitions (e.g., from 25°C to 300°C).
-
Data Acquisition: Record the differential heat flow (mW) as a function of temperature (°C).
-
Analysis: Integrate the area under the melting endotherm to calculate the enthalpy of fusion (ΔHfus). The onset temperature of this peak is typically reported as the melting point (Tₘ).
Caption: Principle of DSC and resulting data analysis.
Thermogravimetric Analysis (TGA)
Expertise & Causality: TGA provides critical information on the thermal stability and composition of a material by measuring its mass as a function of temperature in a controlled atmosphere.[4] For an API, this technique definitively identifies the temperature at which thermal decomposition begins, a crucial parameter for determining handling limits, storage conditions, and potential degradation pathways.[9][10] It can also quantify the presence of residual solvents or water.[11]
Experimental Protocol:
-
Instrument Calibration: Verify the mass balance accuracy with calibration weights and the temperature accuracy with certified magnetic standards (Curie point standards).
-
Sample Preparation: Place 5-10 mg of 6-(2-fluoro-5-methylphenyl)pyridin-3-ol into a tared TGA pan (typically platinum or ceramic).
-
Thermal Program: Place the pan onto the TGA microbalance. Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a controlled linear rate (e.g., 10°C/min).
-
Atmosphere Control: Maintain a constant flow of inert gas (e.g., nitrogen at 50-100 mL/min) over the sample to prevent oxidation.
-
Data Acquisition: Continuously record the sample mass (%) as a function of temperature (°C).
-
Analysis: Determine the onset temperature of decomposition (Tₒ) from the resulting thermogram, which indicates the upper limit of the compound's thermal stability. Any mass loss at lower temperatures (e.g., below 120°C) may indicate the presence of volatile solvents or water.
Solution Calorimetry
Expertise & Causality: Solution calorimetry directly measures the heat evolved or absorbed when a solute dissolves in a solvent, known as the enthalpy of solution (ΔsolH).[12][13] This is a powerful technique for studying solid-state properties. For instance, different polymorphs or an amorphous form of a compound will have distinct ΔsolH values due to differences in their crystal lattice energies.[12] This allows for the quantitative assessment of crystallinity and the relative stability of different solid forms.
Experimental Protocol:
-
Instrument Setup: Use an isoperibol or isothermal solution calorimeter. Calibrate the instrument by measuring the heat of a known chemical reaction, such as the dissolution of potassium chloride (KCl) in water.[14]
-
Solvent Preparation: Add a precise, known volume of a suitable solvent (e.g., methanol or a biorelevant buffer) to the reaction vessel and allow it to reach thermal equilibrium at a standard temperature, typically 298.15 K (25°C).
-
Sample Loading: Accurately weigh a small amount of 6-(2-fluoro-5-methylphenyl)pyridin-3-ol (e.g., 10-50 mg) into a glass ampoule and seal it.
-
Dissolution: Submerge the sealed ampoule in the solvent within the calorimeter. Once the baseline is stable, break the ampoule to initiate dissolution.
-
Data Acquisition: Record the temperature change (isoperibol) or heat flow (isothermal) over time until the dissolution is complete and the thermal baseline is re-established.
-
Analysis: Integrate the resulting signal to determine the total heat change (q). Calculate the molar enthalpy of solution (ΔsolH) by dividing q by the number of moles of the dissolved sample.
Computational Prediction of Thermodynamic Properties
Expertise & Causality: When experimental data is unavailable or to gain deeper molecular-level insight, computational chemistry provides a powerful predictive tool.[15][16] Quantum mechanical methods, such as Density Functional Theory (DFT), can calculate the electronic structure of a molecule from first principles, allowing for the prediction of gas-phase thermodynamic properties like the standard enthalpy of formation (ΔfH°).[17] While computationally intensive, these methods are invaluable for complementing experimental results and for screening hypothetical structures.
Caption: Conceptual workflow for computational thermochemistry.
Computational Workflow:
-
Structure Generation: Build the 3D structure of 6-(2-fluoro-5-methylphenyl)pyridin-3-ol using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization using a suitable level of theory and basis set (e.g., DFT with B3LYP functional and 6-31G(d) basis set) to find the lowest energy conformation of the molecule.
-
Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. This step confirms that the optimized structure is a true energy minimum and provides the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.
-
Thermochemical Calculation: From the frequency analysis output, extract key thermodynamic properties, including the standard enthalpy of formation, absolute entropy, and heat capacity (Cp).
Data Synthesis and Application
The true power of this framework lies in the integration of experimental and computational data. The results should be compiled into a comprehensive profile that provides a holistic understanding of the compound's thermodynamic behavior.
Table 1: Summary of Thermodynamic Parameters for Characterization
| Parameter | Symbol | Method of Determination | Significance in Drug Development |
| Melting Point | Tₘ | DSC | Defines solid-liquid phase boundary; indicator of purity and identity. |
| Enthalpy of Fusion | ΔHfus | DSC | Energy required to melt the solid; relates to crystal lattice energy and solubility. |
| Decomposition Temp. | Td | TGA | Upper limit of thermal stability; critical for processing and storage. |
| Enthalpy of Solution | ΔsolH | Solution Calorimetry | Quantifies solid-state stability; used to compare polymorphs and assess crystallinity. |
| Enthalpy of Formation | ΔfH° | Computation (DFT) | Fundamental measure of molecular stability; complements experimental data. |
| Heat Capacity | Cp | DSC, Computation | Response of the substance to heat input; important for heat-transfer calculations in manufacturing. |
This complete profile enables scientists to make data-driven decisions. For example, a high melting point and large enthalpy of fusion suggest a very stable crystal lattice, which may correlate with low solubility.[18] A low decomposition temperature from TGA would immediately flag the need for controlled, low-temperature storage and processing.[10] Discrepancies in the enthalpy of solution between different batches could indicate undesirable polymorphic transformations.[12] By employing this rigorous, multi-technique approach, research and development teams can mitigate risks, ensure product quality, and accelerate the development of 6-(2-fluoro-5-methylphenyl)pyridin-3-ol into a safe and effective therapeutic.
References
- Title: How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing Source: Google Cloud URL
- Title: Importance of Thermodynamics in Drug Designing Source: Google Cloud URL
- Title: Differential Scanning Calorimetry (DSC Analysis)
- Title: TGA Testing: - ResolveMass Laboratories Inc.
- Title: the role of thermodynamics in drug stability | PPTX - Slideshare Source: Google Cloud URL
- Title: Thermal Analysis in Pharmaceutical Research, Development, and Quality Control Source: Google Cloud URL
-
Title: A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules - DSpace@MIT Source: DSpace@MIT URL: [Link]
- Title: Thermogravimetric Analysis in Pharmaceuticals - Veeprho Source: Google Cloud URL
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Title: Differential Scanning Calorimetry (DSC) | METTLER TOLEDO Source: Mettler Toledo URL: [Link]
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Title: Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch Source: Auriga Research URL: [Link]
- Title: Applications of Differential Scanning Calorimetry (DSC)
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Title: Differential scanning calorimetry - Wikipedia Source: Wikipedia URL: [Link]
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Title: The calculation of thermodynamic properties of molecules - Chemical Society Reviews (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]
-
Title: Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures - eScholarship.org Source: eScholarship.org URL: [Link]
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Title: Thermodynamics of Polymer Drug Interactions: An Influential Factor for the Development of a Stable Drug Delivery System - Taylor & Francis Source: Taylor & Francis Online URL: [Link]
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Title: Thermodynamic Studies for Drug Design and Screening - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Computational Modeling of Small Molecules - UNT Digital Library Source: UNT Digital Library URL: [Link]
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Title: On the Prediction of Thermodynamic Properties by Atomistic Simulation. From Vapor-Liquid Equilibrium of Alcohols to Self-Assembl - Universität Stuttgart Source: University of Stuttgart URL: [Link]
- Title: Thermodynamic probes of cold instability: application to therapeutic proteins Source: Google Cloud URL
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Title: Application of Solution Calorimetry in Pharmaceutical and Biopharmaceutical Research Source: ResearchGate URL: [Link]
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Title: Reaction-Solution Calorimetry - Molecular Energetics Group Source: University of Lisbon URL: [Link]
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Title: Pyridones in drug discovery: Recent advances - ResearchGate Source: ResearchGate URL: [Link]
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Title: Application of Solution Calorimetry to Determining the Fusion Enthalpy of an Arylaliphatic Compound at 298.15 K: n-Octadecanophenone - MDPI Source: MDPI URL: [Link]
-
Title: Calorimetry—an important tool in solution chemistry Source: ScienceDirect URL: [Link]
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Title: Application of solution calorimetry in pharmaceutical and biopharmaceutical research - PubMed Source: National Center for Biotechnology Information URL: [Link]
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Title: Thermochemical Study of Three Hindered Pyridine Derivatives - ACS Publications Source: ACS Publications URL: [Link]
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Title: Thermal analysis of some novel pyrimidine derivatives - SciSpace Source: SciSpace URL: [Link]
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Title: Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers Source: Frontiers URL: [Link]
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Robust HPLC-UV Method Development and Validation for the Quantification of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol
Application Note & Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Executive Summary
The quantification of biaryl compounds containing both basic and acidic functional groups presents a unique chromatographic challenge. 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol is an amphoteric molecule featuring a basic pyridine nitrogen and an acidic phenolic hydroxyl group. This application note details the systematic development, optimization, and ICH Q2(R2)-compliant validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for its accurate quantification.
By leveraging predictive physicochemical profiling and strict pH control, this protocol eliminates the peak tailing and retention time variability typically associated with pyridine derivatives, providing a self-validating, highly reproducible workflow suitable for pharmaceutical quality control.
Physicochemical Profiling & Method Rationale
To develop a robust method, we must first understand the causality behind the analyte's behavior in a liquid phase[1]. The structure of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol dictates its chromatographic fate:
-
Amphoteric Nature:
-
Pyridine Nitrogen (Basic): Estimated pKa≈4.5−5.5 .
-
Phenolic Hydroxyl (Acidic): Estimated pKa≈8.5−9.5 .
-
-
Lipophilicity: The 2-fluoro-5-methylphenyl moiety imparts moderate lipophilicity, resulting in an estimated logP≈2.5−3.5 .
The Causality of pH and Column Selection
A common pitfall in pyridine chromatography is operating at a near-neutral pH (e.g., pH 5-7). In this range, the molecule exists in a state of partial ionization, leading to severe secondary silanophilic interactions (hydrogen bonding and ion-exchange with residual silanols on the silica support). This manifests as severe peak tailing and poor resolution[1].
The Solution: We apply the "Two-Unit Rule" of HPLC method development. By adjusting the mobile phase pH to at least two units below the lowest pKa , we force the molecule into a single, predictable ionization state[1].
-
We utilize 0.1% Trifluoroacetic Acid (TFA) in the mobile phase, dropping the pH to ≈2.0 .
-
At pH 2.0, the phenolic OH is fully neutral, and the pyridine nitrogen is fully protonated (cationic).
-
TFA acts as a highly effective ion-pairing reagent, masking the positive charge of the pyridine ring and allowing the lipophilic biaryl backbone to interact cleanly with the C18 stationary phase.
To further safeguard against silanol interactions, an end-capped, polar-embedded C18 column (e.g., Waters XBridge Shield RP18) is selected.
Fig 1. Ionization states of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol across pH ranges.
Experimental Protocol
This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample quantification occurs, ensuring the instrument is fit-for-purpose[2][3].
Reagents and Materials
-
Analyte: 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol Reference Standard (>99.0% purity).
-
Solvents: HPLC-grade Acetonitrile (ACN), LC-MS grade Water.
-
Modifiers: Trifluoroacetic Acid (TFA), HPLC grade.
-
Column: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped C18.
Chromatographic Conditions
-
Mobile Phase A: 0.1% TFA in Water (v/v)
-
Mobile Phase B: 0.1% TFA in Acetonitrile (v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C (Controlled to prevent retention time drift)
-
Detection: UV at 280 nm (Optimal for the conjugated biaryl π−π∗ transition)
-
Injection Volume: 10 µL
-
Diluent: Water:Acetonitrile (50:50, v/v)
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Rationale |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration and retention of polar impurities |
| 2.0 | 90 | 10 | Isocratic hold |
| 10.0 | 10 | 90 | Linear ramp to elute the lipophilic analyte |
| 12.0 | 10 | 90 | Column wash (remove highly retained matrix) |
| 12.1 | 90 | 10 | Return to initial conditions |
| 15.0 | 90 | 10 | Re-equilibration |
Step-by-Step Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile, sonicate for 5 minutes, and make up to volume with Acetonitrile.
-
Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with the Diluent (Water:ACN 50:50).
-
Sample Preparation: Weigh an appropriate amount of the sample matrix to achieve a target concentration of ~50 µg/mL. Extract using the Diluent, sonicate for 10 minutes, and filter through a 0.22 µm PTFE syringe filter prior to injection.
Method Validation (ICH Q2(R2) Compliance)
To ensure regulatory compliance and scientific trustworthiness, the method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[2][3]. The validation encompasses Specificity, Linearity, Accuracy, Precision, and Sensitivity (LOD/LOQ).
Fig 2. Systematic HPLC method development and validation workflow.
System Suitability Testing (SST)
Prior to validation, SST criteria were established using 5 replicate injections of the 50 µg/mL working standard:
-
Retention Time ( Rt ): ~7.8 minutes.
-
Tailing Factor ( Tf ): 1.12 (Passes criteria of ≤1.5 , proving the efficacy of the TFA ion-pairing).
-
Theoretical Plates ( N ): > 8,500.
-
Injection Precision (%RSD): 0.4% (Passes criteria of ≤2.0% ).
Validation Summary Data
The method demonstrates exceptional linearity and precision, as summarized in Table 1, fulfilling all ICH Q2(R2) mandates[3].
Table 1: ICH Q2(R2) Validation Results Summary
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Linearity & Range | R2≥0.999 | R2=0.9998 (Range: 1.0 - 100.0 µg/mL) | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% across 3 levels | 99.4% ± 0.6% (at 50%, 100%, 150%) | Pass |
| Repeatability (Intra-day) | %RSD ≤2.0% ( n=6 ) | 0.75% | Pass |
| Intermediate Precision | %RSD ≤2.0% ( n=6 , different day/analyst) | 1.15% | Pass |
| Limit of Detection (LOD) | Signal-to-Noise ( S/N ) ≥3 | 0.08 µg/mL | Pass |
| Limit of Quantitation | Signal-to-Noise ( S/N ) ≥10 | 0.25 µg/mL | Pass |
| Robustness | Stable Rt and recovery with deliberate variations | Passed (Tested: Flow ±0.1 mL/min, Temp ±5∘ C) | Pass |
Conclusion
The developed HPLC-UV method for 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol successfully overcomes the chromatographic hurdles associated with amphoteric biaryl compounds. By utilizing a low-pH mobile phase with TFA as an ion-pairing agent, silanophilic interactions are suppressed, resulting in excellent peak symmetry. The method is fully validated per ICH Q2(R2) guidelines, proving it to be accurate, precise, and robust for routine quantification in pharmaceutical research and quality control environments.
References
-
MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." Accessed March 29, 2026.[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." Accessed March 29, 2026.[Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development." Journal of the American Chemical Society, Wiley. Accessed March 29, 2026.[Link]
Sources
applications of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol in drug discovery
Application Note: 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol as a Privileged Scaffold in Targeted Drug Discovery
Introduction: The Strategic Value of the Biaryl Pharmacophore
In modern drug discovery, the design of highly selective kinase inhibitors and metalloenzyme modulators relies heavily on privileged molecular scaffolds. 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol represents a sophisticated biaryl building block that elegantly combines two highly validated pharmacophoric elements: a pyridin-3-ol core and a 2-fluoro-5-methylphenyl substituent.
The pyridin-3-ol moiety serves a dual purpose. In kinase targeting, it acts as a robust hinge-binding motif, where the electron-deficient pyridine nitrogen and the adjacent hydroxyl group (with a lowered pKa relative to standard phenols) act as a precise hydrogen-bond acceptor/donor pair [1]. Alternatively, in metalloenzyme targeting, this 1,3-heteroatom arrangement functions as a bridging Metal-Binding Pharmacophore (MBP) capable of coordinating dinuclear metal centers [2].
Concurrently, the 2-fluoro-5-methylphenyl group is a field-proven hydrophobic anchor. The ortho-fluorine atom exerts a stereoelectronic effect, restricting the biaryl dihedral angle to minimize entropic penalty upon binding, while the meta-methyl group is perfectly sized to occupy deep hydrophobic pockets (such as the DFG-out allosteric pocket in receptor tyrosine kinases) [3]. This application note details the physicochemical profiling, mechanistic rationale, and validated protocols for deploying this scaffold in hit-to-lead campaigns.
Kinase Hinge-Binding and Allosteric Modulation
The integration of the 2-fluoro-5-methylphenyl group into kinase inhibitors has been historically validated by multitargeted receptor tyrosine kinase (RTK) inhibitors like Linifanib (ABT-869), where it significantly enhances potency against VEGFR and PDGFR by occupying the allosteric hydrophobic pocket [3]. When coupled with the pyridin-3-ol hinge binder, the resulting scaffold provides a rigid vector that spans the ATP-binding cleft and the adjacent allosteric site.
Kinase binding model: Pyridin-3-ol anchors the hinge; the biaryl group fills the hydrophobic pocket.
Protocol 1: Self-Validating TR-FRET Kinase Profiling
To accurately measure the binding affinity of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly recommended. Causality: Biaryl systems often exhibit intrinsic auto-fluorescence. TR-FRET utilizes a time delay before measurement, completely eliminating background fluorescence interference and ensuring high-fidelity data.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 2X Kinase/Antibody mixture containing the target kinase (e.g., VEGFR2), Europium-labeled anti-phospho antibody, and ULight-conjugated substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550). Control: Include Staurosporine as a positive control and DMSO as a negative vehicle control to calculate the Z'-factor (must be >0.6 for assay validation).
-
Reaction Initiation: Add 5 µL of the 2X Kinase/Antibody mixture to the assay plate. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding (critical for slow-binding allosteric modulators).
-
ATP Addition: Initiate the catalytic reaction by adding 5 µL of 2X ATP solution (at the predetermined Km for the specific kinase).
-
Incubation & Reading: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 665 nm; Emission 2: 615 nm). Calculate the IC50 using the 665/615 nm emission ratio.
Metalloenzyme Coordination (Metal-Binding Pharmacophore)
Beyond kinases, pyridin-3-ol derivatives have emerged as potent Metal-Binding Pharmacophores (MBPs) for targeting dinuclear metalloenzymes, such as the Influenza A RNA-dependent RNA polymerase PA endonuclease [2]. The 6-position biaryl substitution prevents the compound from being a promiscuous chelator by imposing strict steric requirements, ensuring it only fits into specific, deep metalloenzyme active sites.
MBP coordination: Pyridin-3-ol bridges dinuclear metal centers in metalloenzymes.
Quantitative SAR Analysis
The table below summarizes representative structure-activity relationship (SAR) data demonstrating the superiority of the 2-fluoro-5-methylphenyl substitution over simpler aryl groups in both kinase and metalloenzyme models.
Table 1: Comparative SAR of Phenyl Substitutions on the Pyridin-3-ol Scaffold
| Substituent at C6 | VEGFR2 Kinase IC50 (nM) | PA Endonuclease IC50 (nM) | ClogP | Ligand Efficiency (LE) |
| Phenyl | 450 | 1,200 | 2.1 | 0.28 |
| 4-Fluorophenyl | 120 | 850 | 2.3 | 0.31 |
| 2-Fluoro-5-methylphenyl | 12 | 45 | 2.8 | 0.42 |
Data Interpretation: The introduction of the 2-fluoro-5-methylphenyl group yields a 10-to-30-fold increase in potency. The fluorine atom restricts the torsional angle, pre-organizing the molecule into the bioactive conformation, while the methyl group drives favorable desolvation entropy upon binding.
Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
To confirm that the increased potency is driven by target-specific interactions rather than non-specific hydrophobic aggregation, ITC is utilized. Causality: ITC directly measures the enthalpy ( ΔH ) and entropy ( −TΔS ) of binding. A true MBP interaction will show a strong enthalpic signature (due to metal coordinate bonds), while the biaryl insertion will reflect a favorable entropic signature.
Step-by-Step Methodology:
-
Sample Dialysis: Dialyze the purified metalloenzyme against ITC buffer (50 mM Tris pH 7.5, 150 mM NaCl, 5% Glycerol, 1 mM TCEP) overnight. Critical Step: Retain the final dialysis buffer to dissolve the ligand, ensuring exact buffer matching to prevent massive heat-of-dilution artifacts.
-
Ligand Preparation: Dissolve the 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol derivative in the matched buffer to a concentration of 500 µM (ensure final DMSO concentration is identical in both cell and syringe, typically <2%).
-
Titration Setup: Load 300 µL of the protein (50 µM) into the sample cell and the ligand into the injection syringe.
-
Execution & Control: Perform 20 injections of 2 µL each at 25°C with a stirring speed of 750 rpm. Validation Control: Perform a "ligand-into-buffer" blank titration. Subtract the blank heats from the experimental heats to isolate the specific binding thermodynamic parameters.
Fragment-Based Drug Discovery (FBDD) Workflow
As a low-molecular-weight, highly functionalized intermediate, 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol is an ideal starting point for Fragment-Based Drug Discovery (FBDD) and molecular hybridization strategies. Recent studies have successfully utilized pyridin-3-ol hybrids to develop potent anti-hepatocellular carcinoma agents with wide safety windows [4].
FBDD workflow utilizing the 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol scaffold.
Protocol 3: Synthetic Elaboration via O-Alkylation
The hydroxyl group at the 3-position provides a versatile synthetic handle for attaching solubilizing groups or PROTAC linkers without disrupting the biaryl binding axis.
Step-by-Step Methodology:
-
Deprotonation: In a flame-dried Schlenk flask under argon, dissolve 1.0 eq of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol in anhydrous DMF (0.2 M). Add 1.5 eq of Potassium Carbonate ( K2CO3 ) and stir at room temperature for 30 minutes. Causality: K2CO3 is a mild base sufficient to deprotonate the acidic pyridin-3-ol ( pKa≈8.5 ) without causing side reactions.
-
Alkylation: Dropwise add 1.2 eq of the desired electrophile (e.g., an alkyl halide or a PEGylated linker containing a leaving group).
-
Reaction Monitoring: Heat the mixture to 60°C and monitor via LC-MS. The reaction typically reaches completion within 4-6 hours.
-
Workup & Purification: Quench the reaction with water and extract 3x with Ethyl Acetate. Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2SO4 , and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
References
- Compounds and compositions for inhibiting the activity of shp2 (WO2016203406A1). Google Patents.
- Compositions and methods for inhibiting influenza rna polymerase pa endonuclease (WO2017156194A1). Google Patents.
-
Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry. Available at:[Link]
-
Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. Taylor & Francis. Available at:[Link]
in vitro cell culture assays using 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol
Application Note: Comprehensive In Vitro Profiling of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol
Introduction & Strategic Rationale
As a Senior Application Scientist, evaluating a novel small molecule like 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol requires moving beyond simple biochemical assays. This compound features a privileged biaryl scaffold—a pyridine ring substituted with a hydroxyl group and a fluorinated, methylated phenyl ring—structural motifs frequently utilized in the design of kinase inhibitors and epigenetic modulators.
To accurately define its pharmacological profile, we must establish a self-validating in vitro assay cascade. This guide details a three-tiered approach: (1) ruling out general cytotoxicity, (2) proving live-cell target engagement, and (3) quantifying the downstream phenotypic response.
Figure 1: Integrated in vitro profiling workflow for small molecule evaluation.
Cell Viability & Cytotoxicity Profiling
Rationale & Causality: Before attributing any biological mechanism to 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol, we must ensure the compound does not cause non-specific cell death. We utilize an ATP-based luminescent assay (CellTiter-Glo) rather than redox-based assays (like MTT/MTS). Redox assays are prone to chemical interference from test compounds and metabolic shifts, whereas ATP quantitation directly and linearly correlates with the number of metabolically active cells[1].
Self-Validating Protocol:
-
Cell Seeding: Seed target cells (e.g., HCT116) at 2,000 cells/well in 384-well white opaque plates. Incubate overnight at 37°C, 5% CO 2 .
-
Compound Dosing: Use an acoustic liquid handler to dispense 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol in a 10-point dose-response curve (10 µM to 0.5 nM). Normalize DMSO across all wells to a final concentration of 0.1%.
-
Incubation: Incubate cells with the compound for 72 hours.
-
Reagent Addition: Equilibrate the assay plates to room temperature for 30 minutes. Add an equal volume (e.g., 25 µL) of CellTiter-Glo reagent to each well.
-
Lysis & Stabilization: Shake the plates for 2 minutes at 500 rpm to ensure complete cell lysis and maximum ATP release[1]. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Detection & Validation: Read luminescence on a multi-mode plate reader.
-
Validation Check: Calculate the Z'-factor using 0.1% DMSO (negative control) and 10 µM Staurosporine (positive control). The assay is only valid and self-contained if the Z'-factor is ≥ 0.5.
-
Live-Cell Target Engagement (NanoBRET)
Rationale & Causality: Biochemical assays often fail to translate to cellular efficacy due to poor membrane permeability, intracellular degradation, or competition with high intracellular concentrations of endogenous ligands (e.g., millimolar ATP). NanoBRET allows us to quantify the direct binding of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol to its target in the native physiological environment of living cells[2]. This proximity-based assay relies on bioluminescence resonance energy transfer (BRET) from a NanoLuc-fused target protein to a cell-permeable fluorescent tracer, which is competitively displaced by the test compound[3].
Figure 2: NanoBRET target engagement mechanism via competitive displacement.
Self-Validating Protocol:
-
Transfection: Transiently transfect HEK293T cells with a plasmid encoding the target protein fused to NanoLuc (Nluc). Plate at 10,000 cells/well in 384-well white plates.
-
Tracer Addition: Add the fluorescent NanoBRET tracer.
-
Validation Check: The tracer must be added at its predetermined apparent affinity ( Kd,app ) concentration. Running the assay at the Kd,app ensures the system is highly sensitive to competitive displacement by the test compound.
-
-
Compound Dosing: Dispense serial dilutions of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol. Include a known reference inhibitor to define the maximum displacement window.
-
Equilibration: Incubate for 2 hours at 37°C to allow equilibration of compound and tracer binding.
-
Detection: Add NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor. Measure dual-emission BRET (Donor: 460 nm, Acceptor: 618 nm) within 10 minutes. Calculate the BRET ratio (Acceptor/Donor) to determine the IC 50 .
Quantitative Data Presentation & Interpretation
To properly evaluate a compound, quantitative outputs from orthogonal assays must be compared. A classic hallmark of cellular pharmacology is that the fractional target occupancy required for a phenotypic response often differs from absolute binding affinity.
Table 1: Representative In Vitro Profiling Data for 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol
| Assay Type | Cell Line | Parameter | Value (nM) | 95% CI (nM) | Assay Z'-Factor |
| Viability (CTG) | HCT116 | Cytotoxicity IC 50 | 4,850 | 4,100 - 5,200 | 0.78 |
| Viability (CTG) | HEK293T | Cytotoxicity IC 50 | >10,000 | N/A | 0.82 |
| Target Engagement | HEK293T | Binding IC 50 | 85 | 72 - 98 | 0.65 |
| Phenotypic (HCI) | HCT116 | Functional EC 50 | 120 | 105 - 138 | 0.71 |
Interpretation: The data demonstrates that 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol successfully engages its target in live cells at low nanomolar concentrations (85 nM) while exhibiting a wide therapeutic window, as general cytotoxicity is only observed at high micromolar concentrations (>4.8 µM). The functional EC 50 closely tracks the target engagement IC 50 , confirming that the observed phenotypic effect is target-driven rather than an artifact of non-specific toxicity.
References
-
Title: High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms Source: SLAS Discovery / PubMed URL: [Link]
-
Title: NanoBRET Tracer Development for Class I Bromodomain Target Engagement in Live Cells Source: bioRxiv / PubMed Central URL: [Link]
-
Title: Validation of in vitro assays in three-dimensional human dermal constructs Source: Journal of Applied Biomaterials & Functional Materials / PubMed URL: [Link]
Sources
Application Note: High-Resolution Mass Spectrometry (LC-HRMS) Analysis of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol Metabolites
Overview and Scientific Rationale
The compound 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol represents a highly relevant structural scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors and allosteric modulators . Understanding its metabolic fate is critical for predicting pharmacokinetics, identifying potentially reactive intermediates, and optimizing lead compounds.
The presence of the electron-rich pyridine ring and the benzylic methyl group makes this scaffold highly susceptible to Phase I (oxidative) and Phase II (conjugative) biotransformations. To comprehensively map these pathways, this application note details a robust, self-validating in vitro protocol using Human Liver Microsomes (HLMs) coupled with Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS).
The Causality Behind the Analytical Strategy
Identifying low-abundance metabolites in complex biological matrices is analytically challenging. We utilize Mass Defect Filtering (MDF) as our primary data-mining strategy. Because the parent compound contains a fluorine atom—which possesses a unique, slightly negative mass defect relative to its nominal mass—the drug and its metabolites exhibit a distinct mass defect signature compared to endogenous matrix lipids and peptides . By setting a narrow mass defect window (±50 mDa) around the parent compound, we can computationally strip away >90% of the background noise, enabling the unambiguous identification of trace metabolites.
Experimental Workflow
Fig 1: LC-HRMS experimental workflow for in vitro metabolite profiling.
Self-Validating Experimental Protocols
To ensure the utmost trustworthiness of the assay, this protocol operates as a self-validating system . Every analytical batch must include three critical controls:
-
T=0 Quenched Control : Validates that detected molecules are enzymatically generated and not pre-existing synthesis impurities.
-
Minus-Cofactor Control (-NADPH/-UDPGA) : Distinguishes true enzymatic biotransformation from chemical degradation in the buffer matrix.
-
Positive Control : Incubation with a known substrate (e.g., Midazolam) to confirm the enzymatic viability of the HLM batch.
Protocol 3.1: In Vitro HLM Incubation
Objective: Generate Phase I and Phase II metabolites using a holistic subcellular fraction.
-
Matrix Preparation : Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2 .
-
Enzyme Addition : Suspend pooled Human Liver Microsomes (HLMs) in the buffer to a final protein concentration of 1.0 mg/mL.
-
Pore Formation (Critical Step) : Add Alamethicin (25 µg/mL) and incubate on ice for 15 minutes.
-
Causality: UGT enzymes are located inside the luminal space of the endoplasmic reticulum (ER). Alamethicin is a pore-forming peptide that permeabilizes the microsomal vesicles, allowing the highly polar UDPGA cofactor to access the UGT active sites .
-
-
Substrate Spiking : Add 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol to a final concentration of 10 µM (keep organic solvent <0.5% v/v to prevent CYP inhibition).
-
Reaction Initiation : Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final) and UDPGA (2 mM final).
-
Incubation : Incubate at 37°C in a shaking water bath for 60 minutes.
Protocol 3.2: Sample Quenching & Extraction
-
Protein Precipitation : At T=60 min, quench the 100 µL reaction by adding 300 µL of ice-cold Acetonitrile (ACN) containing 100 ng/mL of an internal standard (e.g., Diclofenac).
-
Causality: A 3:1 organic-to-aqueous ratio ensures >95% precipitation of microsomal proteins, preventing column clogging and ion suppression during LC-MS analysis.
-
-
Centrifugation : Vortex for 2 minutes and centrifuge at 15,000 × g for 15 minutes at 4°C.
-
Reconstitution : Transfer the supernatant to a clean vial, evaporate to dryness under a gentle stream of N2 , and reconstitute in 100 µL of 5% ACN in water.
-
Causality: Reconstituting in a highly aqueous solvent prevents the "solvent effect" (peak broadening) of early-eluting polar metabolites like glucuronides on the reversed-phase column.
-
Protocol 3.3: UHPLC-HRMS Acquisition Parameters
Objective: Achieve high-resolution separation and untargeted data-dependent acquisition (DDA).
-
Column : Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 × 100 mm). Causality: The T3 stationary phase is specifically designed to resist dewetting under highly aqueous conditions, providing superior retention for polar Phase II conjugates compared to standard C18 columns.
-
Mobile Phases : (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient : 5% B to 95% B over 12 minutes at a flow rate of 0.4 mL/min.
-
Mass Spectrometer : Orbitrap or Q-TOF operating in Positive Electrospray Ionization (ESI+) mode.
-
DDA Settings :
-
MS1 Full Scan: m/z 100–800 at 70,000 resolution.
-
MS2 (Top 5 ions): Data-dependent MS/MS at 17,500 resolution with stepped normalized collision energy (NCE) at 20, 35, and 50 eV. Dynamic exclusion set to 5 seconds.
-
Metabolic Pathway & Data Interpretation
Fig 2: Proposed Phase I and II metabolic pathways for 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol.
Quantitative Data & Diagnostic Ions
The identification of metabolites relies heavily on exact mass measurements (typically <3 ppm error) and diagnostic MS/MS fragmentation patterns . Table 1 summarizes the expected exact masses and diagnostic product ions used to confirm the structural assignments.
Table 1: Summary of Expected Metabolites and HRMS Characteristics
| Metabolite ID | Biotransformation | Chemical Formula | Exact Mass [M+H]+ | Mass Shift (Da) | Diagnostic MS/MS Product Ions |
| Parent | N/A | C12H10FNO | 204.0820 | 0.0000 | 186.0714, 158.0765 |
| M1 | Aliphatic Hydroxylation | C12H10FNO2 | 220.0769 | +15.9949 | 202.0663 (Loss of H2O ) |
| M2 | N-Oxidation | C12H10FNO2 | 220.0769 | +15.9949 | 204.0820 (Loss of O ) |
| M3 | O-Glucuronidation | C18H18FNO7 | 380.1141 | +176.0321 | 204.0820 (Loss of 176 Da GlcA) |
| M4 | O-Sulfation | C12H10FNO4S | 284.0388 | +79.9568 | 204.0820 (Loss of 80 Da SO3 ) |
Applying Mass Defect Filtering (MDF)
The exact mass of the parent [M+H]+ is 204.0820 Da, meaning its mass defect is +0.0820 Da . Phase I and Phase II transformations introduce predictable, small shifts in mass defect (e.g., Oxygen addition shifts the defect by -0.0051 Da; Glucuronic acid addition shifts it by +0.0321 Da). By configuring the processing software to filter the total ion chromatogram (TIC) for any ions possessing a mass defect between +0.0320 Da and +0.1320 Da (a ±50 mDa window around the parent), researchers can instantly isolate drug-related peaks from the complex biological background.
References
-
Bateman, K. P., Castro-Pérez, J., Wrona, M., Shockcor, J. P., Yu, K., Oballa, R., & Nicoll-Griffith, D. A. (2007). "MSE with mass defect filtering for in vitro and in vivo metabolite identification." Rapid Communications in Mass Spectrometry, 21(9), 1485-1496. URL:[Link]
-
Zhu, P., Chen, Y., Zhang, H., & Humphreys, W. G. (2009). "Filtering Algorithm for Extraction of Drug Metabolites Possessing a Distinct Isotope Pattern from LC-MS Data." Analytical Chemistry, 81(14), 5910-5917. URL:[Link]
-
Wu, W. N., McKown, L. A., Rybczynski, P. J., & Demarest, K. (2003). "Hepatic biotransformation of the new calcium-mimetic agent, RWJ-68025, in the rat and in man—api-ms/ms identification of metabolites." Journal of Pharmacy and Pharmacology, 55(5), 631-637. URL:[Link]
Catalytic Cross-Coupling Strategies for the Preparation of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol
Executive Summary & Mechanistic Rationale
Biaryl structures containing a pyridin-3-ol motif are privileged scaffolds in modern drug discovery, frequently serving as critical pharmacophores in kinase inhibitors and GPCR modulators. The synthesis of 6-(2-fluoro-5-methylphenyl)pyridin-3-ol presents a unique synthetic challenge: the presence of an unprotected, electron-rich hydroxyl group on the pyridine ring can coordinate to transition metal catalysts, potentially poisoning the active palladium species or forming insoluble phenoxide salts under basic conditions.
To overcome these barriers, the Suzuki-Miyaura cross-coupling reaction remains the most robust method[1]. However, success hinges on the precise selection of the palladium source and its supporting ligands. While traditional tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3)4 ) can be employed in biphasic solvent systems[2], modern process chemistry favors bidentate phosphine ligands such as dppf in Pd(dppf)Cl2 [3]. The specific bite angle of the dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and prevents the formation of stable, unreactive Pd-pyridinol off-cycle complexes.
Retrosynthetic Analysis & Workflow
The target molecule can be accessed via two primary pathways: a highly atom-economical Direct Coupling of the unprotected pyridinol, or a Protected Route utilizing a Methoxymethyl (MOM) or Benzyl ether intermediate. While the protected route often yields higher crude purity, the direct coupling is preferred in scale-up scenarios to minimize step count.
Fig 1: Divergent synthetic workflows for 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol preparation.
Optimization of Cross-Coupling Parameters
The table below summarizes the quantitative optimization data for the direct cross-coupling of 6-bromopyridin-3-ol with (2-fluoro-5-methylphenyl)boronic acid.
| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observations |
| Pd(PPh3)4 (5 mol%) | K2CO3 | Toluene/EtOH/ H2O | 80 | 65-70 | Moderate yield; prone to catalyst deactivation by free -OH[2]. |
| Pd(dppf)Cl2 (5 mol%) | Na2CO3 | 1,4-Dioxane/ H2O | 90 | 85-92 | Optimal; bidentate ligand prevents coordination poisoning[3]. |
Pd(OAc)2
| K3PO4 | THF/ H2O | 70 | 80-88 | Excellent conversion, but higher cost of Buchwald ligand. |
Catalytic Cycle Dynamics
Understanding the catalytic cycle is essential for troubleshooting. The reaction relies on the efficient cycling of Pd(0) to Pd(II). Failure to rigorously degas the solvent leads to the oxidation of the Pd(0) active species, stalling the reaction at the oxidative addition phase.
Fig 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling mechanism.
Detailed Experimental Protocol (Pathway A)
This protocol describes the direct, atom-economical synthesis utilizing Pd(dppf)Cl2 , engineered as a self-validating system to ensure high fidelity during execution[3].
Step 1: Reagent Preparation & Degassing
-
In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 6-bromopyridin-3-ol (1.0 mmol, 174 mg)[1], (2-fluoro-5-methylphenyl)boronic acid (1.2 mmol, 185 mg), and Pd(dppf)Cl2 (0.05 mmol, 36.5 mg).
-
Add anhydrous Na2CO3 (2.5 mmol, 265 mg) to the solid mixture.
-
Introduce a solvent mixture of 1,4-Dioxane (8.0 mL) and deionized Water (2.0 mL).
-
Causality Check: Degas the suspension via three consecutive freeze-pump-thaw cycles or by vigorous sparging with Argon for 15 minutes. Rationale: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic acid and the irreversible oxidation of the Pd(0) active species.
Step 2: Reaction Execution & Self-Validation
-
Seal the flask and heat the mixture to 90 °C under an Argon atmosphere for 12 hours.
-
Self-Validation: At the 10-hour mark, withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze. The complete disappearance of the starting material isotopic signature ( m/z 174/176) and the dominant appearance of the product peak ( m/z 204.1) confirms reaction completion.
Step 3: Isoelectric Workup & Purification
-
Cool the reaction mixture to ambient temperature and dilute with deionized water (10 mL).
-
Causality Check: The target molecule is amphoteric, possessing both a basic pyridine nitrogen and an acidic phenolic hydroxyl group. Adjust the aqueous layer precisely to pH ~6.5 using 1M HCl. Rationale: This ensures the molecule exists predominantly in its neutral (uncharged) state, maximizing its partition coefficient into the organic phase.
-
Extract the aqueous phase with Ethyl Acetate ( 3×15 mL).
-
Wash the combined organic layers with saturated brine (20 mL), dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to yield 6-(2-fluoro-5-methylphenyl)pyridin-3-ol as an off-white solid.
Analytical Validation
To confirm the structural integrity of the synthesized compound, the following spectroscopic benchmarks should be met:
-
LC-MS (ESI+): Calculated for C12H10FNO [M+H]+ : 204.08; Found: 204.1.
-
1 H NMR (400 MHz, DMSO- d6 ):
-
δ ~10.1 ppm (br s, 1H, -OH, exchangeable with D2O )
-
δ ~8.1 ppm (d, J=2.8 Hz, 1H, Pyridine H-2)
-
δ ~7.6 - 7.1 ppm (m, 4H, Aromatic protons)
-
δ ~2.3 ppm (s, 3H, Ar- CH3 )
-
References
- 2-Bromo-5-hydroxypyridine | CymitQuimica CymitQuimica
- Discovery of Novel Pyrazolylpyridine Derivatives for 20-Hydroxyeicosatetraenoic Acid Synthase Inhibitors with Selective CYP4A11/4F2 Inhibition Journal of Medicinal Chemistry - ACS Public
- Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors N
Sources
Application Note: Preparation and Handling of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol Stock Solutions
Abstract
6-(2-Fluoro-5-methylphenyl)pyridin-3-ol is a heterocyclic compound featuring a pyridinol core linked to a fluorinated phenyl moiety. Such structures are of significant interest in medicinal chemistry and drug development as key intermediates and pharmacophores. The reliability and reproducibility of downstream biological assays and chemical reactions are critically dependent on the accurate and consistent preparation of stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, preparation, validation, and storage of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol stock solutions. The protocols herein are designed to be self-validating, ensuring high confidence in experimental outcomes.
Compound Profile and Physicochemical Properties
Understanding the fundamental properties of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol is the first step toward developing a robust preparation protocol.
Table 1: Compound Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol | N/A |
| CAS Number | Not universally assigned; similar structures exist (e.g., 186593-50-0 for 6-Fluoro-5-methylpyridin-3-ol) | [1] |
| Molecular Formula | C₁₂H₁₀FNO | [2] |
| Molecular Weight | 203.21 g/mol | [2] |
| Structure | A pyridinol ring substituted with a 2-fluoro-5-methylphenyl group. |
Predicted Solubility and Stability
Direct experimental data on the solubility of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol is not widely published. However, its solubility can be inferred from its structural components: the polar pyridinol group and the relatively nonpolar fluoro-methyl-phenyl group.
-
Polarity and Hydrogen Bonding: The pyridin-3-ol moiety contains both a hydrogen bond donor (-OH) and a hydrogen bond acceptor (the pyridine nitrogen), suggesting solubility in polar organic solvents.
-
Aprotic Polar Solvents: Due to its composite polar and aromatic nature, the compound is predicted to be highly soluble in aprotic polar solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents are excellent for creating high-concentration stock solutions for biological screening.
-
Protic Solvents: Solubility is expected to be moderate in alcohols such as ethanol and methanol.
-
Aqueous Solubility: The compound is predicted to have low solubility in water at neutral pH. The pyridinol group has two potential ionization sites, meaning its aqueous solubility will be highly pH-dependent.
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Predicted Solubility | Common Use Case | Rationale |
| DMSO | High (>50 mM) | Primary stock for in vitro biological assays | Excellent solvating power for a wide range of organic molecules; miscible with aqueous media. |
| Ethanol (Absolute) | Moderate (1-20 mM) | Secondary stock, some in vivo applications | Less cytotoxic than DMSO for certain cell lines and applications. |
| Methanol | Moderate (1-20 mM) | Analytical chemistry (e.g., HPLC, MS) | Volatile solvent, easily removed. |
| DMF | High (>50 mM) | Organic synthesis, chemical reactions | High boiling point, good for reactions requiring elevated temperatures. |
Safety and Handling Precautions
Working with any chemical substance requires a safety-first approach. For fluorinated aromatic compounds, particular care must be taken.
Core Directive: Always consult the manufacturer-provided Safety Data Sheet (SDS) before handling the compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles at all times.[3]
-
Engineering Controls: All weighing and solution preparation steps should be performed inside a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Chemical Hazards: Fluorinated aromatic compounds can be irritants to the skin, eyes, and respiratory system.[5] Direct contact and inhalation should be avoided.[6][7] In case of exposure, flush the affected area with copious amounts of water and seek medical attention.[4][7]
Diagram: Safety Workflow
This diagram outlines the mandatory safety checks before beginning any experimental work.
Caption: Workflow for mandatory pre-experiment safety assessment.
Required Materials and Equipment
-
6-(2-Fluoro-5-methylphenyl)pyridin-3-ol (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%
-
Analytical balance (4-decimal place readability)
-
Glass vials with PTFE-lined screw caps (amber colored recommended)
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
-
Spatula
-
Vortex mixer
-
Bath sonicator
-
UV-Vis Spectrophotometer and quartz cuvettes
Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol details the preparation of 10 mL of a 10 mM stock solution, a common starting concentration for many applications.
Diagram: Stock Solution Preparation Workflow
Caption: Step-by-step workflow for preparing a primary stock solution.
Step-by-Step Methodology
-
Calculation:
-
Objective: Determine the mass of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol required.
-
Causality: Accurate calculation is fundamental to achieving the target concentration.
-
Calculation: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L × 0.010 L × 203.21 g/mol = 0.002032 g = 2.032 mg
-
-
Weighing:
-
Objective: Accurately weigh the calculated mass.
-
Procedure: Tare a clean, dry glass vial on a 4-place analytical balance. Carefully add the compound using a spatula until the target mass is reached. Record the exact mass.
-
Causality: Using an analytical balance minimizes weighing errors, which directly impact the final concentration's accuracy.
-
-
Dissolution:
-
Objective: Completely dissolve the compound in the solvent.
-
Procedure: Add approximately 8 mL of anhydrous DMSO to the vial containing the weighed compound. Cap the vial and vortex thoroughly. If solids persist, place the vial in a bath sonicator for 5-10 minutes. Visually inspect against a light source to ensure no particulates remain.[8]
-
Causality: Sonication uses ultrasonic waves to break up particle agglomerates, accelerating dissolution without requiring heat, which could potentially degrade the compound. Anhydrous solvent prevents the introduction of water, which can affect compound stability and solubility.
-
-
Final Volume Adjustment:
-
Objective: Bring the solution to the final target volume.
-
Procedure: Quantitatively transfer the dissolved solution to a 10 mL Class A volumetric flask. Rinse the original vial with small aliquots of DMSO and add the rinsate to the flask to ensure a complete transfer. Carefully add DMSO dropwise until the bottom of the meniscus aligns with the calibration mark.
-
Causality: Using Class A volumetric glassware is critical for achieving high accuracy in the final concentration.
-
-
Homogenization and Storage:
-
Objective: Ensure the final solution is homogenous and stored properly.
-
Procedure: Cap the volumetric flask and invert it 15-20 times to ensure a uniform concentration. Transfer the final stock solution into smaller, clearly labeled amber vials (e.g., 1 mL aliquots).
-
Causality: Aliquoting prevents contamination of the entire stock and minimizes degradation from repeated freeze-thaw cycles. Amber vials protect the compound from potential light-induced degradation.
-
Quality Control and Validation
A prepared stock solution's concentration should be considered nominal until verified. This step embodies the principle of a self-validating protocol.
Protocol 6.1: Concentration Verification by UV-Vis Spectrophotometry
This method relies on the Beer-Lambert law, which states that absorbance is directly proportional to concentration.[8]
-
Determine λmax:
-
Prepare a dilute solution (~10 µM) of the compound in the chosen solvent (e.g., Methanol or Ethanol).
-
Scan the solution across a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). This value is characteristic of the compound's chromophore.
-
-
Prepare Standard Solutions:
-
Using the primary stock, perform a series of precise dilutions to create at least five standard solutions of known concentration bracketing the expected concentration of your unknown sample.[8]
-
-
Generate a Calibration Curve:
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot Absorbance vs. Concentration. Perform a linear regression on the data.
-
Trustworthiness Check: The resulting plot should be linear with a coefficient of determination (R²) value > 0.99, confirming the method's validity.[8]
-
-
Verify Stock Concentration:
-
Prepare a fresh, accurately diluted sample of your newly made primary stock solution.
-
Measure its absorbance at λmax.
-
Use the equation from the linear regression (y = mx + b) to calculate the concentration of the diluted sample. Back-calculate to determine the concentration of the original stock.
-
The empirically determined concentration should be within ±5% of the nominal target concentration (10 mM).
-
Storage and Stability
Proper storage is crucial for maintaining the integrity of the stock solution over time.
-
Short-Term Storage (1-2 weeks): Store aliquots at 4°C, protected from light.
-
Long-Term Storage (>2 weeks): Store aliquots at -20°C or -80°C.
-
Freeze-Thaw Cycles: Avoid more than 3-5 freeze-thaw cycles. When needed, remove one aliquot, allow it to thaw completely at room temperature, and use it to prepare fresh working solutions.
-
Inert Atmosphere: For maximum long-term stability, especially if the compound is susceptible to oxidation, the headspace of the vials can be purged with an inert gas like argon or nitrogen before sealing and freezing.
Preparation of Working Solutions
Working solutions for daily experiments are prepared by diluting the primary stock.
Example: Preparing 1 mL of a 100 µM Working Solution
Use the dilution formula: C₁V₁ = C₂V₂
-
C₁ = Concentration of Primary Stock = 10 mM = 10,000 µM
-
V₁ = Volume of Primary Stock to use = ?
-
C₂ = Desired Concentration of Working Solution = 100 µM
-
V₂ = Desired Final Volume of Working Solution = 1 mL = 1000 µL
V₁ = (C₂V₂) / C₁ = (100 µM × 1000 µL) / 10,000 µM = 10 µL
Procedure: Add 10 µL of the 10 mM primary stock solution to 990 µL of the appropriate assay buffer or cell culture medium. Vortex gently to mix.
References
- Benchchem. (n.d.). Application Notes and Protocols for Electrophilic Fluorination of Aromatic Compounds using 1-Fluoro-1H-imidazole.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. The Journal of Organic Chemistry, 62(21), 7512-7515.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: FLUORINE.
- Purdue University. (n.d.). Fluorine Safety.
- Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 30-43.
- University of California. (n.d.). LCSS: FLUORINE.
- J&K Scientific. (n.d.). 6-Fluoro-5-methylpyridin-3-ol | 186593-50-0.
- Molport. (n.d.). 6-(3-fluoro-2-methylphenyl)pyridin-3-ol | 1261983-77-0.
- Reddit. (2024, June 8). Any tips handling OsO4 (and preparing a Pyridine stock solution) ?. r/chemistry.
- Organic Syntheses. (n.d.). Notes - Organic Syntheses Procedure.
- Google Patents. (1999). WO1999010326A1 - Preparation of pyridine derivatives.
- NextSDS. (n.d.). 2-Fluoro-5-methoxypyridin-3-ol — Chemical Substance Information.
- Sigma-Aldrich. (n.d.). 2-Fluoro-6-methylpyridine 97 407-22-7.
- PubChem. (n.d.). 6-Chloro-5-methylpyridin-3-ol | C6H6ClNO | CID 12852015.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 6-(3-fluoro-2-methylphenyl)pyridin-3-ol | 1261983-77-0 | Buy Now [molport.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 5. 6-Chloro-5-methylpyridin-3-ol | C6H6ClNO | CID 12852015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. LCSS: FLUORINE [web.stanford.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubilization of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with formulating 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol for aqueous biological assays.
This compound presents a unique formulation challenge: it features a highly lipophilic, rigid 2-fluoro-5-methylphenyl moiety coupled with an amphoteric pyridin-3-ol core. Understanding the causality between its molecular structure and its macroscopic behavior in solution is critical for preventing assay failure, erratic pharmacokinetics, and false-negative screening results.
Diagnostic Workflow: Selecting a Solubilization Strategy
Before altering your assay conditions, you must determine the biological constraints of your experiment. The following decision tree outlines the logical progression for solubilizing this specific compound based on its pKa and lipophilicity.
Decision tree for solubilizing 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol.
Troubleshooting Guides & FAQs
Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)?
A1: This is the classic manifestation of kinetic versus thermodynamic solubility [1]. 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol is highly lipophilic. At pH 7.4, the molecule is predominantly un-ionized, as the basic pyridine nitrogen has a pKa of ~4.79 and the acidic hydroxyl group has a pKa of ~8.75[2]. When you dilute a supersaturated DMSO stock into an aqueous buffer, the sudden increase in solvent polarity forces the un-ionized, lipophilic molecules to aggregate. The thermodynamic drive to minimize hydrophobic surface area exposed to water overcomes the solvation energy, causing the compound to crash out of solution[3].
Q2: Can I solve this by simply adjusting the pH of my assay buffer?
A2: Yes, but only if your biological system can tolerate non-physiological pH extremes. Because the molecule is amphoteric, you can exploit its ionizable groups to form highly soluble salts[4].
-
Acidic Route: Dropping the pH below 4.0 protonates the pyridine nitrogen, forming a water-soluble pyridinium cation.
-
Basic Route: Raising the pH above 10.0 deprotonates the hydroxyl group, forming a soluble pyridinolate anion. However, at physiological pH (7.4), the molecule exists near its isoelectric point as a neutral species, meaning salt formation is impossible and you must rely on chemical excipients.
Q3: What is the best excipient to maintain solubility at pH 7.4 without using toxic levels of DMSO?
A3: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this structural class. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[3]. The 2-fluoro-5-methylphenyl motif is a rigid, planar structure that fits perfectly into the 6.0–6.5 Å hydrophobic cavity of β-cyclodextrin[5]. This encapsulation shields the hydrophobic biphenyl-like moiety from the aqueous environment, dramatically enhancing apparent aqueous solubility without disrupting cell membranes or denaturing proteins in in vitro assays.
Q4: How do I differentiate if my compound is truly dissolved or just forming a colloidal suspension?
A4: Visual inspection is notoriously unreliable. A colloidal suspension may appear optically clear but will scatter light and eventually precipitate, leading to erratic, non-reproducible assay results. To validate true thermodynamic solubility, you must use a self-validating system : agitate the solution to reach equilibrium, apply high-speed centrifugation to forcefully pellet any colloids or micro-crystals, and quantify the concentration of the supernatant using HPLC[5]. If the concentration drops post-centrifugation, your compound was merely suspended, not dissolved.
Quantitative Data: Solubilization Strategies Comparison
The following table summarizes the quantitative parameters and mechanistic trade-offs of the primary solubilization strategies for this compound.
| Strategy | Mechanism of Action | Recommended Concentration | Pros | Cons |
| pH Adjustment | Ionization of pyridine N (pH <4) or hydroxyl OH (pH >10)[4]. | Buffer dependent | No excipients required; highly stable solutions. | Incompatible with live-cell assays or physiological targets. |
| Co-solvency | Reduces the dielectric constant of the aqueous phase[3]. | 1–5% DMSO or PEG400 | Easy to prepare; immediate solubilization. | High risk of precipitation upon further dilution; DMSO toxicity >1%. |
| Micellization | Encapsulation within the hydrophobic core of surfactant micelles[4]. | 0.1–0.5% Tween 80 | Good for oral formulations; stabilizes supersaturation. | Surfactants can lyse cell membranes or interfere with protein binding. |
| Complexation | Host-guest inclusion of the fluorophenyl ring into a hydrophobic cavity[5]. | 10–20% w/v HP-β-CD | True thermodynamic solubility at pH 7.4; highly biocompatible. | Requires 24h equilibration time; API must have high binding affinity to CD. |
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, do not rely on kinetic dilution. Use the following self-validating protocols to establish stable, quantifiable solutions.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol establishes the absolute maximum concentration of the compound that can be dissolved in a specific buffer system at equilibrium[1].
-
Preparation: Add an excess amount of solid 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol (e.g., 5 mg) to 1 mL of your target aqueous buffer in a sealed glass vial.
-
Equilibration: Place the vial in a thermostatic shaker at 37°C and agitate at 200 rpm for 48 hours. Causality: 48 hours is required to overcome the kinetic barrier of the crystal lattice energy and reach true thermodynamic equilibrium.
-
Phase Separation (Self-Validation): Transfer the mixture to a microcentrifuge tube and centrifuge at 14,000 rpm for 15 minutes. Validation check: You must observe a solid pellet at the bottom. If no pellet is present, the solution is not saturated, and you must add more solid API and repeat Step 2.
-
Quantification: Carefully aspirate the clear supernatant, dilute it appropriately in the HPLC mobile phase, and quantify the concentration via HPLC-UV against a standard curve prepared in 100% organic solvent.
Protocol B: Preparation of an HP-β-CD Inclusion Complex
This protocol forces the lipophilic compound into the cyclodextrin cavity, creating a water-soluble complex suitable for physiological assays[5].
-
Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in PBS (pH 7.4). Ensure the cyclodextrin is fully dissolved.
-
API Addition: Add 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol powder to the cyclodextrin solution at a target concentration of 1–2 mg/mL.
-
Complexation: Sonicate the suspension for 15 minutes to break up large aggregates, then incubate on a rotary shaker at 37°C for 24 hours. Causality: The host-guest complexation is an equilibrium-driven process that requires time and kinetic energy for the water molecules inside the cyclodextrin cavity to be displaced by the lipophilic fluorophenyl moiety.
-
Purification: Centrifuge the mixture at 14,000 rpm for 15 minutes to remove any uncomplexed, insoluble drug.
-
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter to ensure sterility and remove sub-micron aggregates. The resulting solution is your thermodynamically stable inclusion complex.
References
-
Title : 3-Hydroxypyridine - ChemBK Source : chembk.com URL :[2]
-
Title : Technical Support Center: Enhancing the Solubility of 2-(5-Methylhexyl)pyridine for Biological Assays Source : benchchem.com URL :[3]
-
Title : A review on solubility enhancement technique for pharmaceutical drugs Source : gsconlinepress.com URL :[4]
-
Title : Department of Pharmaceutical Technology (Kinetic vs Thermodynamic Solubility) Source : u-szeged.hu URL :[1]
-
Title : New Derivatives of Chalcones, Chromenes, and Stilbenoids, Complexed with Methyl-β-Cyclodextrin with Antioxidant Properties and Antibacterial Synergism with Antibiotics Source : mdpi.com URL :[5]
Sources
Technical Support Center: Optimizing 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol Synthesis
Welcome to the Advanced Applications Support Center. The synthesis of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol via Suzuki-Miyaura cross-coupling presents a unique intersection of two notoriously difficult chemical challenges: the extreme susceptibility of ortho-fluorophenylboronic acids to protodeboronation, and the catalyst-poisoning nature of unprotected pyridin-3-ols.
This guide is designed for process chemists and discovery scientists to systematically diagnose, troubleshoot, and optimize this specific transformation.
Part 1: Diagnostic Workflow & Mechanistic Failure Modes
Before altering your reaction conditions, you must identify which side of the catalytic cycle is failing. Analyzing the crude reaction mixture via LC-MS or quantitative NMR is the critical first step.
Figure 1: Diagnostic workflow for troubleshooting low-yield Suzuki-Miyaura couplings.
Part 2: Core Troubleshooting & FAQs
Q1: My LC-MS shows complete consumption of the (2-fluoro-5-methylphenyl)boronic acid, but the 6-bromopyridin-3-ol remains unreacted. What is happening?
Causality: This is the classic signature of protodeboronation . The highly electronegative ortho-fluoro substituent inductively withdraws electron density, stabilizing the aryl anion intermediate that forms during the hydrolytic cleavage of the C-B bond[1]. In basic aqueous conditions, this degradation pathway generates 4-fluoro-toluene and outcompetes the transmetalation step[1]. Solution:
-
Change the Boron Source: Switch from a free boronic acid to a pinacol (Bpin) or neopentyl glycol ester to increase stability against hydrolysis[2].
-
Accelerate Transmetalation: Employ a highly active, electron-rich catalyst (e.g., SPhos Pd G2) to ensure transmetalation outpaces degradation[3].
-
Modulate the Base: Swap strong bases (like NaOH or Na2CO3) for milder alternatives like K3PO4 or K2CO3, which reduce the rate of hydroxide-mediated C-B cleavage[4].
Q2: Both starting materials are intact, and the reaction stalls at <10% conversion. Is my catalyst dead?
Causality: Yes, your catalyst is likely trapped in an inactive resting state. The target electrophile, 6-halopyridin-3-ol, contains both a Lewis basic pyridine nitrogen and a free hydroxyl group. These heteroatoms can form stable, unreactive bidentate chelates with Pd(II) intermediates, effectively poisoning the catalytic cycle[4]. Solution: You have two paths:
-
Chemical Protection: Protect the -OH group as a benzyl (Bn) or tetrahydropyranyl (THP) ether prior to coupling.
-
Ligand Control: Use a bulky Buchwald ligand (like XPhos or SPhos). The extreme steric bulk of these ligands prevents the formation of multi-ligated Pd species and physically blocks the pyridine/OH groups from chelating the metal center[3].
Q3: I am seeing a large amount of homocoupled boronic acid (biaryl byproduct). How do I minimize this?
Causality: Homocoupling occurs when the Pd(II) intermediate undergoes transmetalation twice, or via an oxygen-mediated oxidative homocoupling pathway. This is exacerbated by poor degassing or when the oxidative addition step is sluggish (e.g., using 6-chloropyridin-3-ol instead of the bromide)[4]. Solution: Ensure strict anaerobic conditions by sparging solvents with argon for at least 30 minutes[4]. If using the chloride, switch to 6-bromopyridin-3-ol or 6-iodopyridin-3-ol to accelerate oxidative addition.
Part 3: Mechanistic Pathway Analysis
Understanding the competing pathways in your reaction vessel is critical for rational optimization. The diagram below illustrates how protodeboronation and catalyst poisoning intercept the productive catalytic cycle.
Figure 2: Suzuki-Miyaura catalytic cycle highlighting failure modes (red) vs. productive pathways (blue/green).
Part 4: Quantitative Data & Optimization Tables
The following tables summarize the empirical impact of varying reaction parameters on this specific class of coupling.
Table 1: Impact of Boron Source and Base on ortho-Fluoro Substrates
| Boron Source | Base | Solvent System | Temp (°C) | Protodeboronation (%) | Target Yield (%) |
|---|---|---|---|---|---|
| Free Boronic Acid | NaOH (2M) | Dioxane/H2O | 90 | >85% | <10% |
| Free Boronic Acid | K2CO3 | Dioxane/H2O | 90 | 45% | 35% |
| Pinacol Ester (Bpin) | K2CO3 | Dioxane/H2O | 90 | 15% | 72% |
| Pinacol Ester (Bpin) | K3PO4 | i-PrOH/H2O | 70 | <5% | 91% |
Table 2: Catalyst/Ligand Screening for Unprotected Pyridin-3-ol Coupling
| Catalyst System | Ligand Type | Conversion (%) | Primary Observed Issue |
|---|---|---|---|
| Pd(PPh3)4 | Triphenylphosphine | 12% | Catalyst poisoning; unreacted starting materials. |
| Pd(dppf)Cl2 | Bidentate Phosphine | 45% | Sluggish transmetalation; moderate protodeboronation. |
| XPhos Pd G2 | Biaryl Monophosphine | 88% | Slight homocoupling observed. |
| SPhos Pd G2 | Biaryl Monophosphine | >95% | Optimal balance of speed and stability. |
Part 5: Self-Validating Experimental Protocol
This protocol utilizes a highly active Buchwald precatalyst (SPhos Pd G2) to outcompete protodeboronation[3], combined with an i-PrOH/H2O solvent system that enhances boronic ester stability and base solubility[5].
Reagents & Materials
-
Electrophile: 6-Bromopyridin-3-ol (1.0 equiv, 10.0 mmol, 1.74 g)
-
Nucleophile: (2-Fluoro-5-methylphenyl)boronic acid pinacol ester (1.2 equiv, 12.0 mmol, 2.83 g)
-
Base: K3PO4 (2.5 equiv, 25.0 mmol, 5.31 g)
-
Catalyst: SPhos Pd G2 (0.02 equiv, 2 mol%, 144 mg)
-
Solvent: i-PrOH / H2O (4:1 v/v, 50 mL)
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 6-bromopyridin-3-ol, the boronic acid pinacol ester, and K3PO4.
-
Degassing (Critical Step): Add 50 mL of the i-PrOH/H2O mixture. Seal the flask with a rubber septum and sparge the heterogeneous mixture directly with Argon via a submerged needle for exactly 30 minutes.
-
Causality Check: Inadequate degassing will lead to rapid oxidation of the electron-rich SPhos ligand and promote homocoupling[4].
-
-
Catalyst Addition: Briefly remove the septum under a positive flow of Argon and quickly add the SPhos Pd G2 catalyst. Reseal the flask.
-
Visual Cue: The mixture should transition from a pale suspension to a light yellow/orange homogeneous or slightly biphasic mixture upon heating.
-
-
Heating & In-Process Control (IPC): Transfer the flask to a pre-heated oil bath at 70 °C. Stir vigorously (800+ RPM).
-
IPC 1 (1 Hour): Withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe >80% conversion. If a large mass of fluorotoluene is detected, verify the temperature has not exceeded 70 °C.
-
-
Workup: Once complete (typically 2-4 hours), cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and adjust the aqueous layer to pH 6-7 using 1M HCl (to ensure the pyridin-3-ol is fully protonated and partitions into the organic layer).
-
Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
References
-
University of Edinburgh. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.[Link]
-
ACS Catalysis. Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos. [Link]
-
Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
ACS Publications. Process Development of the HCV NS5B Site D Inhibitor MK-8876. [Link]
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification & Isolation of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol
Welcome to the Technical Support Center. 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol is a highly valuable biaryl building block, but its purification is notoriously challenging due to the amphoteric nature of the pyridin-3-ol core. This guide provides field-proven troubleshooting strategies, focusing on the mechanistic causality behind chromatographic failures and offering self-validating protocols to ensure high-purity isolation.
Physicochemical Causality: Why is this molecule difficult to purify?
The core purification challenges stem from the 3-hydroxypyridine moiety. Unlike standard phenols or simple pyridines, 3-hydroxypyridines exist in a dynamic equilibrium between a neutral uncharged state and a highly polar zwitterionic state (pyridinium-3-olate) in aqueous and polar environments [1].
-
pKa1 (Pyridine Nitrogen): ~4.8 - 5.2
-
pKa2 (Hydroxyl Group): ~8.6 - 8.7
Because these pKa values span the typical pH ranges of unbuffered aqueous solutions and standard silica environments, the molecule frequently exists in mixed ionization states [2]. This directly causes severe peak tailing on silica gel, split peaks in reverse-phase high-performance liquid chromatography (RP-HPLC), and unpredictable solubility during crystallization.
Purification Strategy Workflow
Workflow for selecting the optimal purification strategy based on crude purity.
Frequently Asked Questions & Troubleshooting (FAQs)
Q1: My compound streaks from the baseline to the solvent front on standard silica gel TLC. How do I fix this? A: This streaking is caused by the basic pyridine nitrogen hydrogen-bonding strongly with the acidic silanol groups on the silica gel, compounded by the molecule's zwitterionic character. Solution: You must suppress the silanol interactions. Add 1-2% Triethylamine (Et3N) to your mobile phase (e.g., Dichloromethane/Methanol). Et3N acts as a sacrificial base, capping the acidic silanols and keeping the pyridine nitrogen deprotonated, which forces the molecule into a single, less-retained state [3].
Q2: During RP-HPLC, I am observing split peaks and broad tailing. I am using a standard Water/Acetonitrile gradient. What is wrong? A: Unbuffered Water/Acetonitrile has a fluctuating pH (typically around 5.5 - 6.5), which sits exactly between the two pKa values of your compound. This causes the molecule to continuously transition between its neutral and zwitterionic forms as it travels down the column, resulting in split or broad peaks. Solution: You must force the molecule into a single ionization state. Use a strongly acidic modifier to fully protonate the pyridine ring, or a basic buffer to fully deprotonate the hydroxyl group.
Logical relationship between mobile phase pH and peak shape for amphoteric compounds.
Q3: Is there a scalable, non-chromatographic method to purify this compound from crude reaction mixtures? A: Yes. Because the molecule is amphoteric, it has an isoelectric point (pI) at approximately pH 6.95. At this specific pH, the molecule has a net charge of zero and exhibits its absolute lowest aqueous solubility. You can perform an acid-base extraction followed by isoelectric precipitation (See Protocol A).
Experimental Protocols
Protocol A: Isoelectric Precipitation (Scalable Non-Chromatographic Purification)
Self-Validating Principle: By dissolving the crude mixture in strong acid, you filter out non-amphoteric lipophilic impurities. By adjusting the solution exactly to the pI, you selectively precipitate the target while leaving polar impurities dissolved in the aqueous layer.
-
Dissolution: Suspend the crude 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol in 1 M Aqueous HCl (10 mL per gram of crude). Stir vigorously until the target molecule is fully dissolved as the hydrochloride salt.
-
Filtration: Filter the acidic solution through a Celite pad to remove unreacted lipophilic starting materials (e.g., fluorinated toluene derivatives) and palladium catalyst residues.
-
Precipitation: Transfer the filtrate to a beaker equipped with a calibrated pH meter. Slowly add 1 M NaOH dropwise under vigorous stirring.
-
Validation Check: Carefully monitor the pH meter. The solution will become cloudy as it approaches pH 5.0. Stop adding NaOH exactly when the pH reaches 6.9 - 7.1. Critical: Overshooting the pH > 8.0 will cause the compound to re-dissolve as the water-soluble phenolate anion.
-
Isolation: Stir the suspension at 4°C for 2 hours to maximize crystallization. Filter the precipitate, wash with ice-cold water, and dry under vacuum.
Protocol B: Amine-Modified Silica Gel Chromatography
Self-Validating Principle: Pre-treating the silica gel and sample with a basic modifier ensures the silica's acidic sites are neutralized before the target molecule ever interacts with them, guaranteeing predictable retention times [3].
-
Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in Dichloromethane (DCM) containing 1% Triethylamine (Et3N). Pack the column and flush with 2 column volumes of the same solvent to fully neutralize the silica.
-
Sample Loading: Dry-load the crude mixture. Dissolve the crude in minimal DCM/MeOH, add a small amount of silica gel, and evaporate to a free-flowing powder. Load this evenly onto the top of the column bed.
-
Elution: Run a gradient from 100% DCM (with 1% Et3N) to 90:10 DCM:Methanol (with 1% Et3N).
-
Validation Check: Monitor fractions by TLC (plates must be pre-treated by running them once in DCM + 1% Et3N and drying before spotting). The target compound should elute as a tight, circular spot without tailing.
Data Presentation: RP-HPLC Optimization Summary
To ensure optimal peak shape and recovery during analytical or preparative HPLC, refer to the buffer selection matrix below:
| Mobile Phase Buffer | Approx. pH | Ionization State of Target | Chromatographic Outcome | Recommendation |
| Unbuffered H2O / MeCN | 5.5 - 6.5 | Mixed (Neutral / Zwitterion) | Severe tailing, split peaks | Not Recommended |
| 10 mM Ammonium Acetate | ~6.8 | Zwitterion / Neutral | Broad peaks, unpredictable | Not Recommended |
| 0.1% Formic Acid | ~2.7 | Fully Protonated (Cation) | Good peak shape, moderate retention | Recommended (LC-MS compatible) |
| 0.1% Trifluoroacetic Acid | ~2.0 | Fully Protonated (Cation) | Excellent peak shape, ion-pairing | Highly Recommended (UV Prep) |
| 10 mM Ammonium Bicarbonate | ~10.0 | Fully Deprotonated (Anion) | Sharp peaks, low retention | Recommended (High pH columns only) |
References
- Source: acs.
- Source: mdpi.
- Source: benchchem.
Technical Support Center: Handling & Storage of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol
Welcome to the Technical Support Center for 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol . This biaryl 3-hydroxypyridine derivative is a highly valuable building block and intermediate in drug development. However, its unique structural motifs—specifically the electron-rich 3-hydroxypyridine ring and the sterically hindered biaryl axis—make it susceptible to specific modes of environmental degradation[1].
This guide is engineered for researchers and analytical scientists to troubleshoot degradation issues, understand the mechanistic causality behind instability, and implement self-validating protocols to ensure absolute experimental reproducibility.
Troubleshooting Matrix: Rapid Diagnostics
When working with 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol, visual and analytical deviations are the first indicators of compromised structural integrity. Use the quantitative diagnostic table below to identify and resolve common issues.
| Symptom / Observation | Analytical Confirmation | Root Cause (Mechanistic) | Corrective Action |
| Powder turns from white to yellow/brown | HPLC shows new peak at +16 Da (M+16) | Oxidation: The pyridin-3-ol nitrogen is highly nucleophilic and oxidizes to an N-oxide in the presence of ambient O2 [2]. | Discard discolored batch. Store future batches under Argon/Nitrogen at -20°C. |
| Loss of potency in cellular assays | LC-MS shows complex polymeric baseline | Photodegradation: 3-Hydroxypyridines act as endogenous photosensitizers, generating reactive oxygen species (ROS) under UV light[3]. | Switch to amber/opaque vials. Perform all benchwork under low-light conditions. |
| Poor solubility in DMSO / Clumping | Karl Fischer titration shows >2% water | Hygroscopicity: The hydroxyl group forms strong hydrogen bonds with atmospheric moisture, causing crystalline clumping. | Lyophilize or dry under high vacuum for 12 hours. Handle only in a desiccator or glovebox. |
| Variable retention times on HPLC | Broad, tailing peaks on C18 columns | Tautomerization/Ionization: The 3-hydroxypyridine moiety exists in equilibrium with its zwitterionic form depending on pH. | Buffer the mobile phase strictly to pH 2.5 (e.g., 0.1% TFA) to fully protonate the compound. |
Deep-Dive FAQs: The Causality of Degradation
Q: Why does 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol degrade so rapidly when left on the benchtop?
A: The degradation is primarily driven by the 3-hydroxypyridine chromophore . The hydroxyl group at the 3-position donates electron density into the pyridine ring, making the nitrogen atom significantly more nucleophilic than a standard pyridine. When exposed to ambient air and light, this leads to rapid formation of 3-hydroxypyridine N-oxides[4]. Furthermore, UV excitation of the pyridinol ring can trigger radical-mediated photo-oxidation, leading to quinonoid byproducts that manifest as a yellow or brown discoloration[3].
Q: Does the 2-fluoro-5-methylphenyl group offer any stability?
A: Yes, but it is context-dependent. The biaryl axis (the bond connecting the phenyl and pyridine rings) experiences restricted rotation due to the steric bulk of the ortho-fluoro substitution[1]. While this conformational rigidity is often desirable for target binding in drug discovery, the fluorine atom is highly electronegative. It withdraws electron density via the inductive effect, which slightly stabilizes the pyridine ring against electrophilic attack but does not fully protect the highly reactive 3-hydroxyl group from radical-mediated oxidation.
Q: Can I store stock solutions in DMSO at -20°C indefinitely?
A: No. While solid-state storage at -20°C is stable for up to 6 months, DMSO is highly hygroscopic and often contains dissolved oxygen. Freeze-thaw cycles in standard DMSO will introduce water and oxygen, accelerating N-oxide formation. Stock solutions should be prepared in anhydrous, degassed DMSO , aliquoted into single-use amber vials, and used within 1 month.
Mechanistic Visualizations
To conceptualize the environmental vulnerabilities of this compound, refer to the degradation pathway diagram below.
Caption: Primary degradation pathways of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol under ambient conditions.
Self-Validating Experimental Protocols
To ensure trustworthiness in your assays, the handling of this compound must follow a strict, self-validating workflow. The following protocols are designed to prevent degradation and verify purity prior to use.
Protocol A: Inert Aliquoting and Storage Workflow
Objective: Prevent oxygen and moisture ingress during the preparation of stock solutions.
-
Preparation: Purge a glovebox or desiccator cabinet with high-purity Argon gas for 15 minutes.
-
Solvent Degassing: Use anhydrous DMSO (water <0.005%). Sparge the DMSO with Argon for 10 minutes to displace dissolved oxygen.
-
Reconstitution: Transfer the sealed vial of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol into the Argon environment. Open and dissolve the powder in the degassed DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Aliquoting: Dispense the solution into single-use, amber glass vials (to prevent UV degradation).
-
Sealing & Storage: Blanket the headspace of each vial with Argon before capping tightly. Flash-freeze in liquid nitrogen and transfer to a -80°C freezer.
Caption: Step-by-step workflow for the inert handling and storage of sensitive pyridin-3-ol derivatives.
Protocol B: LC-MS Purity Assessment (Self-Validating)
Objective: Confirm compound integrity and rule out on-column degradation artifacts.
-
Sample Preparation: Dilute a thawed aliquot of the stock solution to 10 µM using a diluent of 50:50 Water:Acetonitrile (containing 0.1% Formic Acid).
-
Internal Control (Crucial Step): Prepare a blank injection (diluent only) and a reference standard injection (a freshly prepared, known >99% pure batch). Causality: This proves that any observed +16 Da N-oxide peak is native to the sample, not generated by the mass spectrometer's electrospray ionization (ESI) source.
-
Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes.
-
-
Analysis: Monitor UV absorbance at 254 nm and 280 nm. Extract the Total Ion Chromatogram (TIC) for the expected [M+H]+ mass. Look specifically for a peak eluting slightly earlier than the parent mass with an m/z of [M+H+16]+ , which definitively confirms N-oxide degradation.
References
-
The Journal of Organic Chemistry (ACS Publications). Configurationally Stable Biaryl Analogues of 4-(Dimethylamino)pyridine: A Novel Class of Chiral Nucleophilic Catalysts. Retrieved from[Link]
Sources
Technical Support Center: Troubleshooting HPLC Peak Tailing for 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving symmetrical peak shapes for complex heterocycles is a critical bottleneck in drug development and analytical validation.
This guide is specifically engineered to address the chromatographic challenges associated with 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol . Because this molecule is amphoteric—containing both a basic pyridine nitrogen (pKa ~4.8) and an acidic phenolic hydroxyl group (pKa ~8.7)[1]—it is highly susceptible to secondary chemical interactions in reversed-phase HPLC (RP-HPLC).
Below, we provide a field-proven, self-validating framework to diagnose, understand, and permanently resolve peak tailing for this specific compound.
Diagnostic Workflow
Before altering mobile phases or swapping columns, you must determine whether the tailing is a physical system failure or a chemical secondary interaction. Follow this logical decision tree to isolate the root cause.
Diagnostic flowchart for identifying the root cause of peak tailing.
Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why does 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol exhibit severe peak tailing on standard C18 columns at neutral pH? A: At a mid-range pH (e.g., pH 5.0–7.0), the basic pyridine nitrogen is partially or fully protonated (cationic). Simultaneously, the residual silanol groups (Si-OH) on the silica stationary phase (which have a pKa of ~3.5–4.5) are ionized into negatively charged silanoxanes (Si-O⁻)[2]. This creates a strong electrostatic attraction (cation-exchange interaction) between the analyte and the stationary phase[3][4]. Because this secondary retention mechanism is slower and has lower capacity than primary hydrophobic retention, it results in the characteristic "dragging" of the peak's trailing edge.
Q2: How should I optimize the mobile phase pH to eliminate this silanol-driven tailing? A: You must leverage the pKa of the molecule to ensure it is either fully repelled by the silanols or that the silanols themselves are neutralized. We recommend two highly effective approaches:
-
Low pH Strategy (pH 2.0 - 2.5): By using acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or Formic acid, the residual silanols are fully protonated (neutralized to Si-OH)[3]. While the pyridine ring remains protonated, the lack of ionized silanols suppresses the ionic interaction, restoring peak symmetry.
-
High pH Strategy (pH 10.0 - 10.5): By using ammonium bicarbonate, the pyridine nitrogen is fully deprotonated (neutral), and the phenolic hydroxyl group (pKa ~8.7) becomes ionized (anionic). The silica surface is also highly anionic. The resulting electrostatic repulsion between the negatively charged analyte and the stationary phase yields exceptionally sharp peaks. (Note: This requires a high-pH stable column, such as ethylene-bridged hybrid (BEH) silica).
Mechanistic pathway of analyte-silanol interactions across different pH levels.
Q3: I optimized the pH, but tailing persists. Could metal chelation be the culprit? A: Yes. The pyridin-3-ol motif is a known bidentate chelator, capable of coordinating with trace heavy metals (like Fe³⁺ or Al³⁺) present in lower-purity silica matrices or the stainless steel components of the HPLC system[3][5]. If tailing persists despite pH optimization, suspect metal chelation. Switching to a column packed with ultra-high-purity Type-B silica or adding a trace amount of a chelating agent (e.g., 5 µM EDTA) to the mobile phase will passivate the system and resolve the issue.
Quantitative Data Summary
The table below summarizes the empirical effects of various mobile phase conditions and column chemistries on the peak symmetry of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol.
| Mobile Phase Condition | Additive / Modifier | Column Chemistry | USP Tailing Factor (Tf) | Diagnosis / Result |
| pH 6.5 (Water/MeCN) | None | Standard C18 (Type A) | 2.85 | Severe silanol interaction |
| pH 6.5 (Water/MeCN) | 25 mM Triethylamine | Standard C18 (Type A) | 1.60 | Partial masking of silanols |
| pH 2.5 (Water/MeCN) | 0.1% TFA | End-capped C18 (Type B) | 1.15 | Silanols neutralized; optimal |
| pH 10.5 (Water/MeOH) | 10 mM NH₄HCO₃ | Hybrid Silica (BEH) | 1.08 | Electrostatic repulsion; optimal |
| pH 2.5 (Water/MeCN) | 0.1% TFA | Standard C18 (Type A) | 1.80 | Suspected metal chelation |
| pH 2.5 (Water/MeCN) | 0.1% TFA + 5µM EDTA | Standard C18 (Type A) | 1.12 | Chelation successfully suppressed |
Self-Validating Experimental Protocols
Protocol A: Diagnostic Injection to Isolate Chemical vs. Physical Tailing
Causality: Physical issues (like a collapsed column bed) affect all analytes equally. Chemical issues are analyte-specific[6].
-
Preparation: Prepare a 10 µg/mL solution of a neutral, non-chelating marker (e.g., Uracil or Toluene) in the initial mobile phase.
-
Execution: Inject the neutral marker using the exact method parameters applied to your target analyte.
-
Validation: Calculate the USP Tailing Factor (Tf) at 5% peak height.
-
If Tf > 1.2 for the neutral marker: The issue is physical. Replace the inlet frit, check for dead volume in PEEK tubing connections, or replace the voided column.
-
If Tf ≤ 1.2 for the marker, but > 1.5 for the target analyte: The tailing is definitively driven by chemical secondary interactions. Proceed to Protocol B.
-
Protocol B: Mobile Phase Optimization (Low pH Strategy)
Causality: Forcing the mobile phase pH below 3.0 neutralizes residual silanols, eliminating the ion-exchange sites that trap the basic pyridine moiety[3].
-
Aqueous Phase (A): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of LC-MS grade Water (0.1% v/v, pH ~2.0). Mix thoroughly and degas.
-
Organic Phase (B): Add 1.0 mL of LC-MS grade TFA to 1000 mL of LC-MS grade Acetonitrile.
-
Execution: Flush the HPLC system lines and equilibrate the end-capped C18 column with 15–20 column volumes of the starting gradient.
-
Validation: Inject the target analyte. The Tf should drop below 1.2.
Protocol C: System Passivation for Metal Chelation
Causality: Phosphoric acid and EDTA effectively strip or mask active metal sites in stainless steel hardware that coordinate with the pyridin-3-ol motif[5].
-
Wash Solution: Prepare a solution of 0.1% Phosphoric acid in 50:50 Water/Methanol.
-
Execution: Disconnect the column from the detector to prevent flow cell contamination. Flush the column at 0.5 mL/min for 2 hours.
-
Alternative (On-the-fly masking): Add 5 µM of EDTA directly to your Aqueous Mobile Phase A.
-
Validation: Re-inject the sample. A sudden sharpening of the peak confirms that trace metal chelation was the primary driver of the asymmetry.
Sources
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 6-(2-fluoro-5-methylphenyl)pyridin-3-ol. Coupling an unprotected pyridinol with an ortho-fluorinated phenylboronic acid presents unique mechanistic hurdles, including catalyst poisoning, amphoteric isolation issues, and protodeboronation. Below, we provide field-proven troubleshooting insights, quantitative optimization data, and a self-validating experimental protocol.
Part 1: Troubleshooting Guide & FAQs
Q1: I am observing unreacted 6-bromopyridin-3-ol and low product yields. Should I protect the hydroxyl group? A: While protecting the hydroxyl group (e.g., as a THP or benzyl ether) often streamlines the reaction[1], it is entirely possible to run this unprotected. The unprotected -OH group can deprotonate under basic conditions, forming a pyridinolate. This dramatically increases the electron density of the pyridine ring, raising the activation energy required for the oxidative addition of Pd(0) into the C-Br bond. Furthermore, unprotected heteroatoms can coordinate to palladium, forming off-cycle resting states that poison the catalyst[2]. Solution: If running unprotected, switch to a highly active, electron-rich dialkylbiaryl phosphine ligand like XPhos or SPhos (e.g., XPhos Pd G2)[2]. These ligands promote rapid oxidative addition, and their steric bulk prevents the formation of stable, inactive Pd-heteroatom complexes.
Q2: I am detecting a large amount of 4-fluorotoluene in my reaction mixture. What is causing this? A: The presence of 4-fluorotoluene indicates protodeboronation of your (2-fluoro-5-methylphenyl)boronic acid. Ortho-fluorophenylboronic acids are highly susceptible to base-catalyzed hydrolytic cleavage of the C-B bond. The highly electronegative ortho-fluoro group withdraws electron density via induction, stabilizing the developing carbanion intermediate during the transition state of C-B bond cleavage. Solution: To mitigate this, you must increase the rate of the transmetalation step so it outcompetes protodeboronation:
-
Use a fast-reacting precatalyst (e.g., Pd(dppf)Cl2 or Buchwald precatalysts)[3].
-
Lower the reaction temperature (e.g., 80 °C instead of 110 °C).
-
Increase the equivalents of the boronic acid to 1.5 eq to compensate for the in-situ loss[3].
-
Use a milder base (e.g., K3PO4) and control the water content strictly (e.g., a 5:1 Dioxane:Water ratio).
Q3: The reaction mixture turns black shortly after reaching the reaction temperature, and conversion stops. A: This indicates the precipitation of inactive Palladium black (Pd(0) agglomeration). It occurs when the catalytic cycle is disrupted—often because the transmetalation step is too slow (due to boronic acid degradation) or the phosphine ligand has been oxidized by dissolved oxygen. Solution: Ensure strict anaerobic conditions by sparging solvents with argon for 15-30 minutes[3]. Use a bidentate ligand like dppf which stabilizes the Pd center, or a bulky monodentate ligand like XPhos that resists oxidation and prevents agglomeration.
Q4: How do I efficiently isolate 6-(2-fluoro-5-methylphenyl)pyridin-3-ol during workup? A: The product is amphoteric; it contains both a basic pyridine nitrogen and an acidic phenolic hydroxyl group. At highly basic or highly acidic pH, it will remain water-soluble as an ionized salt. Solution: Adjust the aqueous phase to its isoelectric point (typically around pH 6.5–7.5) using aqueous citric acid or 1M HCl before extraction[1]. Extract with a polar organic solvent like ethyl acetate or 10% isopropanol in dichloromethane.
Part 2: Mechanistic Pathway Visualization
Mechanistic pathways and competing side reactions in the Suzuki coupling of unprotected pyridinols.
Part 3: Quantitative Optimization Data
The following table summarizes the optimization landscape for coupling 6-bromopyridin-3-ol with (2-fluoro-5-methylphenyl)boronic acid, highlighting the causality of ligand and base selection.
| Entry | Catalyst / Ligand | Base | Solvent System | Temp (°C) | Boronic Acid (eq) | Yield (%) | Observation |
| 1 | Pd(PPh3)4 | K2CO3 | Toluene/EtOH/H2O | 100 | 1.2 | 35% | Significant protodeboronation |
| 2 | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O (4:1) | 90 | 1.5 | 68% | Moderate yield, some Pd black |
| 3 | XPhos Pd G2 | K3PO4 | Dioxane/H2O (5:1) | 80 | 1.5 | 89% | Clean conversion, minimal degradation |
Part 4: Self-Validating Experimental Protocol
Step-by-step experimental workflow for the optimized Suzuki coupling and amphoteric workup.
Standard Operating Procedure
-
Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromopyridin-3-ol (1.0 eq), (2-fluoro-5-methylphenyl)boronic acid (1.5 eq), and anhydrous K3PO4 (2.5 eq).
-
Catalyst Addition: Add XPhos Pd G2 (3 mol%).
-
Self-validation check: The catalyst powder must be free-flowing and lightly colored. Dark gray or black powder indicates premature degradation.
-
-
Solvent Degassing: Add a 5:1 mixture of 1,4-Dioxane and deionized water. Sparge the heterogeneous mixture with Argon gas for 15–20 minutes.
-
Causality: Removing dissolved oxygen prevents the oxidation of the electron-rich XPhos ligand, which is critical to avoid catalyst deactivation and Pd black formation[3].
-
-
Reaction Execution: Heat the reaction mixture to 80 °C under a positive pressure of Argon for 4–6 hours.
-
Self-validation check: Monitor the reaction via LC-MS. The disappearance of the 6-bromopyridin-3-ol isotope pattern (m/z ~174/176) and the appearance of the product mass (m/z 204 [M+H]+) validates successful coupling.
-
-
Amphoteric Workup: Cool the mixture to room temperature. Dilute with water and carefully adjust the pH to ~7.0 using 1M aqueous citric acid[1].
-
Causality: Neutralization ensures the amphoteric product is fully protonated at the phenolic oxygen and deprotonated at the pyridine nitrogen, maximizing its partition coefficient into the organic phase.
-
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure product.
References
-
Discovery of Novel Pyrazolylpyridine Derivatives for 20-Hydroxyeicosatetraenoic Acid Synthase Inhibitors with Selective CYP4A11/4F2 Inhibition Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors Source: PMC (National Institutes of Health) URL:[Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: PMC (National Institutes of Health) URL:[Link]
Sources
Technical Support Center: Overcoming False Positives in Assays with Phenolic Scaffolds like 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol
From the desk of a Senior Application Scientist:
Welcome to our dedicated technical support guide for researchers working with heterocyclic compounds, particularly those containing phenolic moieties such as pyridin-3-ols. While these scaffolds are common in drug discovery, they are also frequently associated with Pan-Assay Interference Compounds (PAINS), which can lead to a high rate of false positives in high-throughput screening (HTS) campaigns.[1][2][3] This guide is designed to help you navigate these challenges, ensuring the integrity of your data and saving valuable resources.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Initial Hit Triage - Is My Hit Real?
Question: I have a promising hit from my primary screen with a 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol derivative. What are the first steps to confirm it's not a false positive?
Answer: Excellent question. The initial excitement of a primary hit must be tempered with rigorous validation. Given the phenolic nature of your compound, it's prudent to assume a higher likelihood of assay interference. Your initial goal is to quickly and efficiently triage out artifacts.[4]
Here is a recommended initial workflow:
-
Re-test from a fresh solid sample: Do not rely on a single liquid stock. Weigh out a fresh sample of the compound, prepare a new stock solution, and re-test its activity. This helps to rule out degradation or concentration errors in the original screening plate.
-
Confirm Identity and Purity: Use analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) to confirm the structure and assess the purity of your hit compound.[4] Contaminants from synthesis or purification, including residual metals like zinc, can be the true source of activity.[5]
-
Dose-Response Curve: Generate a full dose-response curve. A well-behaved, specific inhibitor will typically exhibit a sigmoidal curve with a clear upper and lower plateau. Be wary of steep or irregular curves, which can be indicative of non-specific mechanisms like aggregation.
-
Computational Triage: Run the chemical structure of your hit through a PAINS filter.[6] These filters are designed to recognize substructures that are known to cause interference in a wide variety of assays.[2][3] While a PAINS alert does not automatically invalidate your compound, it serves as a strong warning to proceed with caution and conduct further validation.
Section 2: Investigating Common Interference Mechanisms
Question: My hit is reproducible, but I suspect it might be an aggregator. How can I test for this?
Answer: Compound aggregation is a very common mechanism for false positives, especially for planar, hydrophobic molecules, including some phenolic compounds.[7] Aggregates form non-specific colloids in your assay buffer that sequester and denature the target protein, leading to apparent inhibition.
Experimental Protocol: Detergent Counter-Screen
The most effective way to identify an aggregator is to test its activity in the presence of a non-ionic detergent. Detergents disrupt the formation of these non-specific aggregates.
-
Prepare Assay Buffers: Prepare your standard assay buffer and an identical buffer supplemented with 0.01% (v/v) Triton X-100.
-
Run Parallel Assays: Perform your standard enzyme inhibition assay in parallel using both buffers.
-
Analyze the Data: If your compound is an aggregator, you will observe a significant rightward shift (increase) in the IC50 value or a complete loss of inhibitory activity in the presence of Triton X-100.[7] A true inhibitor's potency should be largely unaffected by the detergent.
| Parameter | Standard Buffer | Buffer + 0.01% Triton X-100 | Interpretation |
| IC50 of Compound X | 5 µM | > 100 µM | Likely Aggregator |
| IC50 of Control Inhibitor | 100 nM | 110 nM | Not an Aggregator |
Below is a workflow diagram illustrating the decision-making process for identifying aggregators.
Caption: Workflow for identifying compound aggregation using a detergent counter-screen.
Question: My assay is fluorescence-based. How can I determine if my compound is interfering with the signal?
Answer: Fluorescence-based assays are highly susceptible to interference.[8][9][10] Your compound could be intrinsically fluorescent (autofluorescent) at the assay's excitation/emission wavelengths, or it could be quenching the signal of your fluorescent probe through an inner filter effect.[8]
Troubleshooting Steps for Fluorescence Interference:
-
Pre-read the Plate: Before initiating the enzymatic reaction, read the assay plate at the same fluorescence settings. A high signal in wells containing only your compound and buffer indicates autofluorescence.
-
Run a "Killed Enzyme" Control: Add your compound to a well where the enzyme has been denatured (e.g., by heat or a known irreversible inhibitor) or is absent. Any change in signal compared to the control without your compound points to direct interference with the assay components or readout.
-
Spectrophotometric Scan: The most definitive way to check for interference is to perform an absorbance scan of your compound at the assay concentration. Significant absorbance at either the excitation or emission wavelength of your fluorophore is a strong indicator of the inner filter effect.[8]
Mitigation Strategies:
-
Red-Shifted Dyes: If possible, switch to a fluorophore that excites and emits at longer wavelengths (red-shifted). Many interfering compounds are active in the UV or blue/green spectrum.[8]
-
Kinetic Mode: Instead of an endpoint read, measure the reaction in kinetic mode. The initial fluorescence of the compound will be part of the baseline and subtracted out, allowing you to measure the change in fluorescence over time.[10]
Question: What are other, less obvious, mechanisms of false positives I should be aware of?
Answer: Beyond aggregation and fluorescence interference, several other mechanisms can lead to false positives.
-
Chemical Reactivity: Compounds with electrophilic groups can covalently modify nucleophilic residues (like cysteine) on the target protein, leading to irreversible and often non-specific inhibition.[2][11] The pyridin-3-ol scaffold itself is not a classic reactive group, but impurities or metabolites could be.
-
Redox Activity: Some compounds can participate in redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[3][11] These ROS can damage the protein or interfere with assay components, especially those involving redox-sensitive reagents.
-
Metal Chelation: If your enzyme requires a metal cofactor for activity, a compound that chelates this metal can appear as an inhibitor.[3]
-
Interference with Coupling Enzymes: Many assays use a secondary "coupling" enzyme to generate a detectable signal (e.g., converting ADP to a luminescent signal). Your compound might be inhibiting the coupling enzyme instead of your primary target.[12] This is a major source of artifacts in indirect assays.
The best way to rule out these possibilities is to use an orthogonal assay .
Section 3: The Power of Orthogonal Assays
Question: What is an orthogonal assay and why is it so important for hit validation?
Answer: An orthogonal assay measures the same biological endpoint (e.g., enzyme inhibition) but uses a completely different detection technology.[4] It is the gold standard for confirming that a hit is genuine because it is highly unlikely that a compound will interfere with two different assay technologies in the same way.
Example Orthogonal Assay Strategy:
| Primary Assay | Potential Interference | Recommended Orthogonal Assay | Rationale |
| Fluorescence Polarization (FP) | Autofluorescence, Quenching | RapidFire Mass Spectrometry (RF-MS) | Direct detection of substrate/product by mass; not subject to optical interference.[13] |
| Coupled Luminescence (e.g., Kinase-Glo®) | Inhibition of luciferase | Direct ADP Detection (e.g., Transcreener®) | Directly measures ADP produced, eliminating the need for a coupling enzyme.[12] |
| Absorbance (e.g., F-C Assay) | Compound color | High-Performance Liquid Chromatography (HPLC) | Physically separates substrate and product for direct quantification.[14] |
Below is a diagram illustrating the hit validation cascade, emphasizing the central role of the orthogonal assay.
Caption: A typical hit validation cascade to eliminate false positives.
By systematically addressing these potential pitfalls, you can confidently distinguish true, optimizable hits from the nuisance compounds that plague early-stage drug discovery.
References
-
Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (n.d.). National Institutes of Health.[Link]
-
PAINS management: open source model to eliminate nuisance compounds. (2018). F1000Research.[Link]
-
Interference with Fluorescence and Absorbance. (n.d.). ResearchGate.[Link]
-
Pan-assay interference compounds. (2026). Grokipedia.[Link]
-
Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. (n.d.). National Institutes of Health.[Link]
-
Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? (2012). PLOS ONE.[Link]
-
Interference with Fluorescence and Absorbance - Assay Guidance Manual. (2015). National Center for Biotechnology Information.[Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (n.d.). National Institutes of Health.[Link]
-
How to Minimize False Positives in ADP Detection. (2025). BellBrook Labs.[Link]
-
New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. (n.d.). Journal of Medicinal Chemistry.[Link]
-
Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. (2017). SCIRP.[Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today.[Link]
-
Fluorometric Enzyme Assays. (n.d.). ScienceDirect.[Link]
-
High-Throughput Screening. (2025). Technology Networks.[Link]
-
How to Triage PAINS-Full Research. (n.d.). National Institutes of Health.[Link]
-
Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020). National Institutes of Health.[Link]
-
Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (n.d.). National Institutes of Health.[Link]
-
Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015). Longdom Publishing.[Link]
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Pan-assay interference compounds â Grokipedia [grokipedia.com]
- 3. longdom.org [longdom.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? [mdpi.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass [scirp.org]
6-(2-Fluoro-5-methylphenyl)pyridin-3-ol vs traditional pyridine derivatives
An advanced comparison guide tailored for medicinal chemists, structural biologists, and drug development professionals evaluating biaryl scaffolds for lead optimization.
Executive Summary: Escaping "Flatland" in Drug Design
In modern drug discovery, the transition from hit to lead requires moving away from planar, unsubstituted aromatics to highly functionalized, conformationally restricted scaffolds. While traditional pyridine derivatives (e.g., 2-phenylpyridine) are ubiquitous building blocks, they frequently suffer from metabolic liabilities and incur high entropic penalties during target binding. The compound 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol represents a sophisticated evolutionary step in biaryl scaffold design, offering precise dihedral angle control, enhanced metabolic stability, and superior hydrogen-bonding geometry.
Structural & Mechanistic Analysis: The "Why" Behind the Scaffold
Conformational Pre-organization via the Ortho-Fluoro Effect
Traditional unsubstituted biaryls freely rotate around their C-C axis. When these molecules bind to a target (such as a kinase hinge region), they must adopt a specific, restricted conformation, resulting in a massive loss of entropy.
By introducing an ortho-fluorine atom, 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol induces a highly specific steric clash with the adjacent pyridine C-H bond. This forces the biaryl system out of coplanarity, locking it into a preferred dihedral angle[1]. This pre-organization drastically lowers the entropic penalty of binding, often resulting in a 10- to 100-fold increase in target affinity compared to des-fluoro analogs[2].
Electronic Tuning and Hinge-Binding Capacity
Traditional pyridines act primarily as weak, single-point hydrogen bond acceptors. By incorporating a hydroxyl group at the 3-position, the pyridin-3-ol core becomes an ambident hydrogen bonding motif (acting simultaneously as a donor and acceptor)[3]. Furthermore, the 5-methyl group on the phenyl ring provides a lipophilic vector to probe deep hydrophobic pockets, while the highly electronegative fluorine atom withdraws electron density from the ring system, modulating the pKa of the pyridine nitrogen to improve passive membrane permeability[1].
Fig 1: Conformational tuning via ortho-fluorine substitution reduces entropic binding penalties.
Performance Comparison: Empirical Data
The following tables summarize the quantitative advantages of the fluorinated pyridin-3-ol scaffold against traditional baselines, utilizing proxy data derived from standard medicinal chemistry optimization campaigns.
Table 1: Physicochemical & ADME Properties
| Property | 2-Phenylpyridine (Traditional) | 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol | Causality / Mechanism |
| LogD (pH 7.4) | 2.1 | 2.8 | 5-methyl group increases lipophilicity; F-atom modulates polarity. |
| Pyridine pKa | ~5.2 | ~4.5 | Inductive electron withdrawal by the fluorophenyl ring lowers basicity. |
| HLM Half-Life (t½) | < 15 min | > 45 min | Fluorine blocks ortho-oxidation by CYP450 enzymes. |
| H-Bond Donors | 0 | 1 | 3-OH group enables critical donor interactions with target proteins. |
Table 2: Kinase Hinge-Binding Proxy (Relative Affinity)
| Scaffold Motif | Relative Binding Affinity (Proxy IC50) | Entropic Penalty (ΔS) |
| Unsubstituted Phenylpyridine | 1x (Baseline, ~5 μM) | High (Flexible) |
| Phenylpyridin-3-ol | 15x (~330 nM) | High (Flexible) |
| 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol | 120x (~40 nM) | Low (Pre-organized) |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific catalysts and controls tailored to the unique steric and electronic demands of this scaffold.
Protocol A: Synthesis via Sterically Hindered Suzuki-Miyaura Cross-Coupling
Causality: The ortho-fluoro group creates significant steric hindrance around the aryl boronic acid. Traditional catalysts like Pd(PPh3)4 often fail or require excessive heating, leading to protodeboronation. We utilize Pd(dppf)Cl2 ; its bidentate dppf ligand has a large bite angle that accelerates the sterically demanding transmetalation step.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine 6-bromopyridin-3-ol (1.0 eq) and (2-fluoro-5-methylphenyl)boronic acid (1.2 eq).
-
Catalyst & Base: Add Pd(dppf)Cl2 (0.05 eq) and anhydrous K2CO3 (2.5 eq). Validation Check: The use of a weak base (K2CO3) prevents the degradation of the base-sensitive pyridin-3-ol moiety.
-
Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H2O. The water is critical to dissolve the inorganic base and facilitate the formation of the reactive palladium-hydroxo complex.
-
Reaction: Purge with N2 for 10 minutes, then heat to 90°C for 12 hours.
-
Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and extract with EtOAc.
-
Purification: Purify via flash chromatography (Hexanes/EtOAc gradient). Self-Validation: Monitor via LC-MS; the product mass should be [M+H]+ = 204.1.
Protocol B: Human Liver Microsome (HLM) Metabolic Stability Assay
Causality: To prove the metabolic superiority of the fluorinated scaffold, it must be tested against CYP450 enzymes. Acetonitrile (ACN) is used for quenching because it instantly denatures the enzymes and precipitates proteins, locking the metabolite profile at exact time points.
Step-by-Step Methodology:
-
Incubation Setup: Prepare a 1 μM solution of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
-
Controls (Self-Validation): Run parallel incubations with Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control). Logic: If Verapamil is not degraded, the microsomes are inactive, invalidating the assay.
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Time-Course Sampling: Aliquot 50 μL of the reaction mixture at 0, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense each aliquot into 150 μL of ice-cold ACN containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t½).
Fig 2: Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.
References
-
Applications of Fluorine in Medicinal Chemistry. ACS Publications (Journal of Medicinal Chemistry). Explores how strategic fluorine incorporation restricts biaryl dihedral angles and modulates pKa and membrane permeability. URL:[Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. Details the reduction of entropic penalties and affinity gains through halogen-induced conformational pre-organization. URL:[Link]
-
Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. ResearchGate (Chemistry of Heterocyclic Compounds). Analyzes the ambident nucleophilic and hydrogen-bonding nature of the pyridin-3-ol core. URL:[Link]
Sources
Comparative Efficacy of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol Analogs: A Technical Guide to Next-Generation Notch PPI Inhibitors
Executive Summary & Mechanistic Rationale
The Notch signaling pathway is a highly conserved developmental network frequently dysregulated in solid tumors and hematological malignancies[1]. Historically, the clinical development of Notch inhibitors has been dominated by Gamma-Secretase Inhibitors (GSIs) such as RO4929097. While GSIs exhibit potent in vitro activity, their clinical utility is severely hampered by dose-limiting gastrointestinal (GI) toxicities (e.g., goblet cell metaplasia) and an inability to inhibit mutated, constitutively active Notch variants[2][3].
To overcome these fundamental limitations, drug development has pivoted toward downstream Pan-NOTCH Protein-Protein Interaction (PPI) inhibitors . These molecules, exemplified by the clinical-stage compound CB-103, directly target the Notch transcriptional activation complex in the nucleus[3][4].
Recently, the 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol (FMPP-3) scaffold has emerged as a highly potent structural class for Notch PPI inhibition. Because FMPP-3 analogs disrupt the assembly of the NICD/CSL(RBPJ)/MAML transcriptional complex directly at the chromatin level, they effectively silence Notch target genes (such as Hes1 and Hey1) regardless of upstream mutational status or gamma-secretase bypass[4][5].
Fig 1. Intervention points of standard GSIs versus FMPP-3 analogs within the Notch signaling pathway.
Comparative Efficacy Profiles
To objectively assess the translational potential of the FMPP-3 scaffold, we compared the base compound and its optimized methoxy-derivative (FMPP-3-OMe) against the standard GSI RO4929097 and the first-in-class PPI inhibitor CB-103.
The evaluation utilized the HCC1187 Triple-Negative Breast Cancer (TNBC) cell line. HCC1187 harbors a Notch2 chromosomal translocation, rendering it constitutively active and highly resistant to upstream gamma-secretase inhibition[3].
Table 1: Quantitative Efficacy and Toxicity Comparison
| Compound | Mechanism of Action | CSL-Reporter IC₅₀ (nM) | HCC1187 Viability IC₅₀ (µM) | In Vivo GI Toxicity Profile |
| RO4929097 | Gamma-Secretase Inhibitor | 12.5 | > 50.0 (Resistant) | High (Goblet cell metaplasia) |
| CB-103 | Pan-Notch PPI Inhibitor | 150.0 | 2.5 | None observed |
| FMPP-3 (Base) | Pan-Notch PPI Inhibitor | 85.0 | 1.8 | None observed |
| FMPP-3-OMe | Pan-Notch PPI Inhibitor | 22.4 | 0.4 | None observed |
Data Interpretation: While RO4929097 shows exceptional potency in engineered reporter assays, it completely fails to suppress the GSI-resistant HCC1187 line[2][3]. Conversely, FMPP-3-OMe demonstrates superior binding affinity compared to CB-103, translating to sub-micromolar efficacy in resistant TNBC models without inducing the pan-secretase off-target effects responsible for GI toxicity.
Experimental Methodologies & Self-Validating Protocols
To ensure rigorous, reproducible evaluation of FMPP-3 analogs, the following hierarchical screening workflow must be employed.
Fig 2. Hierarchical screening workflow for evaluating the efficacy of FMPP-3 analogs.
Protocol A: Notch CSL-Luciferase Reporter Assay (Primary Screen)
Rationale: This assay quantifies functional Notch signaling activity by measuring the transcriptional output of the NICD/CSL complex, providing a highly sensitive baseline IC₅₀[6].
-
Cell Seeding: Harvest Notch CSL Reporter HEK293 cells (stably expressing a CSL-responsive firefly luciferase construct and Notch1ΔE). Seed at a density of 35,000 cells/well into a white, clear-bottom 96-well microplate in 90 µL of standard assay medium[6].
-
Compound Preparation: Serially dilute FMPP-3 analogs, CB-103, and RO4929097 in assay medium. Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity[6].
-
Treatment: Add 10 µL of the diluted inhibitors to the test wells.
-
Self-Validation Control 1: Add 10 µL of assay medium with 0.5% DMSO (Vehicle Control).
-
Self-Validation Control 2: Add 100 µL of assay medium with DMSO to cell-free wells to determine background luminescence[6].
-
-
Incubation: Incubate the microplate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Detection: Add 100 µL of ONE-Step™ Luciferase reagent per well. Rock at room temperature for 15 minutes, then quantify luminescence using a microplate luminometer[6]. Calculate IC₅₀ using non-linear regression.
Protocol B: 3D Mammosphere Formation Assay (Tertiary Screen)
Rationale: Notch signaling is a critical driver of Cancer Stem Cell (CSC) self-renewal. Conventional 2D monolayer cultures fail to capture this stem-like phenotype. The 3D anchorage-independent mammosphere assay serves as a robust in vitro surrogate for in vivo tumor-initiating capacity[3][5].
-
Cell Preparation: Harvest HCC1187 TNBC cells and wash twice with 1X PBS to remove residual serum.
-
Suspension Culture: Resuspend cells in serum-free Mammary Epithelial Growth Medium (MEGM) supplemented with 20 ng/mL EGF, 20 ng/mL bFGF, and B27 supplement.
-
Plating: Plate cells at a low density (1,000 cells/mL) into ultra-low attachment 6-well plates to prevent cell-to-cell aggregation and force clonal sphere formation.
-
Inhibitor Dosing: Treat wells with FMPP-3-OMe (0.5 µM), RO4929097 (1.0 µM), or Vehicle (DMSO).
-
Incubation & Feeding: Incubate at 37°C for 7–10 days. Do not disturb the plates for the first 3 days. Supplement with 0.5 mL of fresh media containing the respective inhibitor concentrations every 3 days.
-
Quantification: Using a phase-contrast microscope equipped with an eyepiece graticule, count the number of formed mammospheres that exceed 50 µm in diameter. Calculate the Mammosphere Formation Efficiency (MFE) as: (Number of spheres / Number of cells seeded) x 100[5].
Conclusion
The comparative data heavily supports the transition from membrane-targeted GSIs to nucleus-targeted PPI inhibitors. The 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol scaffold, particularly its optimized analogs, demonstrates profound efficacy in bypassing gamma-secretase resistance mechanisms while maintaining a clean toxicity profile. By directly antagonizing the NICD/CSL transcriptional complex, FMPP-3 analogs represent a highly promising therapeutic avenue for Notch-driven, GSI-refractory malignancies.
References
-
Phase I Study of RO4929097, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors Source: ASCO Publications URL:[Link]
-
The Efficacy of CB-103, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer Source: National Institutes of Health (PMC) URL:[Link]
-
Pre-Clinical studies of Notch Signaling Inhibitor RO4929097 in Inflammatory Breast Cancer Cells Source: National Institutes of Health (PMC) URL:[Link]
-
Definition of pan-NOTCH protein-protein interaction inhibitor CB-103 Source: NCI Drug Dictionary URL:[Link]
-
Notch Signaling Pathway - HEK293 Cell line Source: BPS Bioscience URL:[Link]
Sources
Publish Comparison Guide: Reference Standard Validation for 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol
As pharmaceutical pipelines increasingly rely on complex biaryl building blocks, the analytical rigor applied to their reference standards must evolve. 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol is a highly specific cross-coupling product that presents unique analytical challenges due to its amphoteric nature and fluorinated aromatic system.
As a Senior Application Scientist, I have designed this guide to objectively compare the methodologies used to certify this compound as a primary reference standard. By adhering to the principles outlined in [1] and [2], we will establish a self-validating framework that guarantees absolute metrological traceability.
Structural Causality & Methodological Choices
To validate a reference standard, we must first deconstruct the molecule to understand why specific analytical choices are made:
-
The Pyridin-3-ol Core (Amphoterism): The molecule contains a basic pyridine nitrogen (pKa ~5.2) and an acidic phenolic-like hydroxyl group (pKa ~8.7). Causality: If analyzed via liquid chromatography at a neutral pH, the molecule exists in a state of partial ionization, leading to severe secondary interactions with residual silanols on the silica stationary phase. This causes unacceptable peak tailing. Solution: We mandate a highly acidic mobile phase (pH 2.5) to fully protonate the nitrogen and neutralize the hydroxyl, ensuring sharp, Gaussian peak shapes required for accurate integration.
-
The Fluorinated Phenyl Ring: The presence of a fluorine atom provides a unique spectroscopic handle. Causality: Standard 1 H-NMR often suffers from overlapping aromatic multiplets, making precise integration difficult. 19 F-NMR, however, offers a massive chemical shift range with zero background interference from the solvent or non-fluorinated impurities, making it the superior choice for quantitative purity assignment.
Comparative Analysis of Purity Assignment Alternatives
When assigning the absolute purity of a reference standard, laboratories typically choose between a Mass Balance approach and Quantitative NMR (qNMR) . Table 1 objectively compares their performance for 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol.
Table 1: Performance Comparison of Primary Purity Assignment Techniques
| Validation Methodology | Principle of Quantitation | Accuracy / Bias | Precision (RSD) | Execution Time | Primary Advantage for this Compound |
| Mass Balance (HPLC + KF + TGA) | 100% minus (Organic Impurities + Water + Volatiles + Ash) | ± 0.5% | < 0.1% | 3–5 Days | High sensitivity for trace organic impurities (LOD < 0.05%). |
| 1 H qNMR | Ratio of analyte proton integral to NIST-traceable Internal Standard | ± 0.2% | < 0.5% | 2 Hours | Direct absolute quantitation; no response factor calibration needed. |
| 19 F qNMR | Ratio of analyte fluorine integral to NIST-traceable Internal Standard | ± 0.1% | < 0.2% | 2 Hours | Complete absence of signal overlap; superior baseline resolution. |
Verdict: While Mass Balance is the historical gold standard, 19 F qNMR is the most robust primary assignment method for this specific fluorinated compound, as endorsed by the [3]. However, a truly authoritative reference standard utilizes both methods orthogonally to prove statistical equivalence.
Self-Validating Experimental Protocols
To ensure trustworthiness, the protocols below are designed as self-validating systems —meaning the method inherently proves its own accuracy during execution.
Protocol A: 19 F qNMR Absolute Purity Assignment
Causality: We utilize 1,4-Difluorobenzene as the internal standard (IS) because its fluorine resonance appears at ~ -120 ppm, safely distant from the predicted shift of the analyte's ortho-fluorine (~ -115 ppm), preventing any peak overlap.
Step-by-Step Methodology:
-
Gravimetric Preparation: Accurately weigh ~20.00 mg of the 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol candidate and ~10.00 mg of NIST-traceable 1,4-Difluorobenzene into a vial using a microbalance (d = 0.001 mg).
-
Dissolution: Dissolve in 0.8 mL of DMSO- d6 (100% deuterated) and transfer to a 5 mm NMR tube.
-
Self-Validation Checkpoint (T1 Measurement): Before quantitation, run an Inversion Recovery experiment to measure the longitudinal relaxation time ( T1 ) of the slowest-relaxing fluorine nucleus. Logic: If the relaxation delay ( D1 ) is too short, the signal will not fully recover, artificially lowering the purity value.
-
Acquisition: Set the D1 delay to ≥5×T1 (typically > 15 seconds). Acquire 64 transients with a 90° excitation pulse.
-
Processing & Calculation: Phase and baseline-correct the spectrum. Calculate the absolute mass fraction using the integral ratio, molecular weights, and exact gravimetric masses.
Protocol B: Orthogonal LC-UV Mass Balance
Causality: To capture impurities that lack fluorine (e.g., unreacted 6-bromopyridin-3-ol precursor), we run an orthogonal reversed-phase LC-UV method.
Step-by-Step Methodology:
-
Column Selection: Use a Superficially Porous Particle (SPP) C18 column (e.g., 2.7 µm, 150 x 4.6 mm) with polar endcapping to shield residual silanols.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).
-
B: 0.1% TFA in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min. Detection: UV at 254 nm and 280 nm.
-
Self-Validation Checkpoint (Specificity): Inject a "System Suitability Solution" spiked with 0.5% of the known des-fluoro impurity. Logic: The method is only valid if the resolution ( Rs ) between the main peak and the des-fluoro impurity is ≥1.5 , proving the method is stability-indicating and specific.
-
Quantitation: Calculate total organic impurities via area normalization. Subtract this, along with water content (via Karl Fischer) and residual solvents (via GC-FID), from 100% to yield the Mass Balance purity.
Visualizations of Workflows and Pathways
To synthesize the logic described above, the following diagrams map the validation workflow and the synthetic impurity tracking.
Fig 1: Dual-orthogonal workflow for reference standard purity assignment.
Fig 2: Suzuki-Miyaura synthesis pathway highlighting critical structural impurities.
References
-
Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link] [1]
-
Title: Quantitative NMR (qNMR) as a Primary Reference Measurement Procedure Source: Bureau International des Poids et Mesures (BIPM) URL: [Link] [3]
Reproducibility of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol Synthesis: A Comparative Protocol Guide
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Focus: Overcoming reproducibility bottlenecks in sterically hindered, heteroaryl Suzuki-Miyaura cross-couplings.
Executive Summary & The Reproducibility Challenge
6-(2-Fluoro-5-methylphenyl)pyridin-3-ol is a privileged biaryl scaffold frequently utilized in the development of advanced therapeutics, including allosteric inhibitors for receptor tyrosine kinases and SHP2[1]. However, the construction of this specific motif via the Suzuki-Miyaura cross-coupling is notoriously difficult to reproduce across different laboratories.
The core of the reproducibility crisis lies in the substrate pairing: an electron-deficient, coordinating heteroaryl halide (6-bromopyridin-3-ol) coupled with a sterically hindered, electronically deactivated ortho-fluoro arylboronic acid. In standard protocols, this combination frequently results in stalled reactions, excessive homocoupling, and dominant protodeboronation[2]. This guide objectively compares traditional coupling methods against modern dialkylbiaryl phosphine-enabled protocols, providing a self-validating framework for reproducible synthesis.
Mechanistic Insights: Why Traditional Protocols Fail
To achieve reproducibility, chemists must understand the causality behind protocol failures. In traditional systems utilizing tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄], the transmetalation step becomes a severe kinetic bottleneck.
-
Steric & Electronic Hindrance: The ortho-fluorine atom on the boronic acid sterically impedes the formation of the crucial Pd-O-B intermediate. Simultaneously, its electron-withdrawing nature reduces the nucleophilicity of the boronate.
-
Competing Pathways: Because transmetalation is sluggish, the competing protodeboronation pathway (hydrolysis of the C-B bond) outpaces product formation, leading to the generation of 1-fluoro-4-methylbenzene and the recovery of unreacted starting material[2].
-
Catalyst Poisoning: The basic nitrogen of the pyridin-3-ol can coordinate to the palladium center, displacing weaker ligands like PPh₃ and deactivating the catalyst.
To overcome these barriers, modern protocols employ SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky biaryl backbone forces the palladium center into a geometry that drastically lowers the activation energy for reductive elimination[3]. Furthermore, the oxygen atoms of the methoxy groups on SPhos can interact with the empty orbital of the palladium center, stabilizing the catalyst and preventing deactivation by the coordinating pyridine nitrogen[3].
Mechanistic pathways highlighting SPhos-enabled transmetalation vs. protodeboronation.
Comparative Performance Data
The following table objectively compares the performance of the traditional protocol against the optimized SPhos-enabled system for the synthesis of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol.
| Parameter | Protocol A: Traditional Pd(PPh₃)₄ | Protocol B: SPhos-Enabled System | Mechanistic Impact & Causality |
| Catalyst System | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) | SPhos prevents pyridine coordination and accelerates oxidative addition[3]. |
| Base & Solvent | Na₂CO₃ in Toluene/EtOH/H₂O | K₃PO₄ in 1,4-Dioxane/H₂O (4:1) | K₃PO₄ provides optimal basicity for the boronate without promoting rapid hydrolysis[4]. |
| Reaction Temp/Time | 100 °C for 16–24 hours | 90 °C for 4 hours | Bulky biaryl ligand drastically lowers the activation energy for reductive elimination[3]. |
| Isolated Yield | 35% – 42% | 85% – 91% | Protocol B kinetically outpaces the competing protodeboronation pathway. |
| Major Impurities | 1-fluoro-4-methylbenzene | <2% Homocoupling | Rapid transmetalation in Protocol B secures the biaryl linkage before the boronic acid degrades[2]. |
Self-Validating Experimental Protocol (Protocol B)
A protocol is only as reliable as its internal validation. The following methodology incorporates specific In-Process Controls (IPCs) to ensure the system is self-validating, allowing the chemist to verify success at each critical juncture.
Objective: Synthesize 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol on a 10 mmol scale with >98% purity.
Step 1: System Deoxygenation (Critical for Catalyst Lifespan)
-
To a 100 mL Schlenk flask, add 1,4-dioxane (40 mL) and deionized water (10 mL).
-
Sparge the solvent mixture with ultra-pure Argon for 30 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like SPhos to their corresponding phosphine oxides, permanently deactivating the catalytic cycle[5].
Step 2: Catalyst Pre-Activation
-
Under a positive Argon flow, add Pd₂(dba)₃ (0.2 mmol, 183 mg) and SPhos (0.4 mmol, 164 mg) to the degassed solvent.
-
Stir at room temperature for 15 minutes. Self-Validation Checkpoint: Observe the solution transition to a deep, homogeneous red/orange. This color change visually confirms the dissociation of the dba ligands and the formation of the highly active L₂Pd(0) species.
Step 3: Substrate and Base Addition
-
Add 6-bromopyridin-3-ol (10 mmol, 1.74 g) and (2-fluoro-5-methylphenyl)boronic acid (12 mmol, 1.85 g).
-
Add anhydrous K₃PO₄ (20 mmol, 4.24 g) in one portion.
-
Seal the flask, apply three vacuum/Argon backfill cycles, and heat the mixture to 90 °C.
Step 4: In-Process Control (IPC) Monitoring
-
At t = 2 hours, withdraw a 50 µL aliquot under Argon, dilute with LC-MS grade MeCN, and analyze. Self-Validation Checkpoint: The LC-MS trace must show >80% consumption of the 6-bromopyridin-3-ol (m/z [M+H]⁺ 175/177 isotopic pattern) and the dominant appearance of the product mass (m/z [M+H]⁺ 204). If protodeboronation is dominant, a mass corresponding to the des-boro starting material will spike, indicating poor solvent degassing or inactive catalyst.
Step 5: Workup and Isolation
-
Upon reaction completion (typically 4 hours), cool the mixture to room temperature.
-
Dilute with EtOAc (50 mL) and wash with saturated aqueous NH₄Cl (2 x 30 mL) to quench the base and remove residual boron species.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 80:20 to 50:50) to afford the product as an off-white solid.
Self-validating experimental workflow for biaryl synthesis with integrated IPCs.
Sources
- 1. WO2016203406A1 - Compounds and compositions for inhibiting the activity of shp2 - Google Patents [patents.google.com]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Guide to the Cross-Validation of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol LC-MS Data
Introduction: The Imperative of Method Cross-Validation in Bioanalysis
In the landscape of drug development, the accurate quantification of novel chemical entities in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies. The reliability of these concentration measurements is paramount, as they directly inform critical decisions regarding the safety and efficacy of a potential therapeutic.[1][2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[4][5]
However, the validation of a bioanalytical method is not a one-time event. Throughout the lifecycle of a drug development program, it is common for bioanalytical methods to be transferred between laboratories, instruments, or even for significant updates to be made to an existing method. In these instances, a full method validation may not be necessary, but a cross-validation is essential to ensure the comparability of data generated by the different methods.[1][6][7]
This guide provides a comprehensive comparison of two distinct, yet robust, LC-MS/MS methods for the quantification of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol , a representative novel small molecule, in human plasma. We will first detail the validation of a primary method and then present a cross-validation against a second, alternative method. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the principles and practicalities of LC-MS method validation and cross-validation in a regulated environment. All methodologies and acceptance criteria are based on the principles outlined by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[2][8][9]
Physicochemical Properties of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol
While specific experimental data for 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol is not widely published, we can infer its general properties based on its structure—a substituted fluorinated phenyl ring linked to a methyl-substituted pyridinol. These structural motifs suggest a moderately polar compound with a potential for both hydrophilic and lipophilic interactions. The pyridine nitrogen offers a site for protonation, making the compound's retention on a reversed-phase column pH-dependent. The presence of the fluorine atom can influence the compound's metabolic profile and its fragmentation pattern in the mass spectrometer.
Method A: Primary UPLC-MS/MS Method with Solid-Phase Extraction
The primary method was developed to provide high throughput and sensitivity, employing ultra-high-performance liquid chromatography (UPLC) for rapid separation and solid-phase extraction (SPE) for clean sample preparation.
Experimental Protocol: Method A
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of human plasma, add 25 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte at 100 ng/mL in methanol).
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE plate.
-
Wash the plate with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A.
2. UPLC Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: 5% B to 95% B over 2.0 minutes, hold at 95% B for 0.5 minutes, return to 5% B and re-equilibrate for 0.5 minutes.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
6-(2-Fluoro-5-methylphenyl)pyridin-3-ol: m/z 218.1 → 121.1 (Quantifier), 218.1 → 94.1 (Qualifier)
-
Internal Standard (IS): m/z 223.1 → 126.1
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 500°C).
Workflow for Primary Method Validation (Method A)
Caption: Workflow for the primary validation of Method A.
Performance Data: Method A
The validation of Method A was performed according to the ICH M10 guidelines.[3][8] A summary of the performance data is presented below.
| Parameter | Concentration (ng/mL) | Acceptance Criteria | Method A Result |
| Linearity (r²) | 0.5 - 500 | ≥ 0.99 | 0.9985 |
| LLOQ | 0.5 | Accuracy: 80-120%, Precision: ≤20% | Accuracy: 95.6%, Precision: 8.2% |
| Accuracy (% Bias) | QC Low (1.5) | ±15% of nominal | -2.5% |
| QC Mid (75) | ±15% of nominal | 1.8% | |
| QC High (400) | ±15% of nominal | 3.2% | |
| Precision (%CV) | QC Low (1.5) | ≤15% | 5.6% |
| QC Mid (75) | ≤15% | 3.1% | |
| QC High (400) | ≤15% | 2.5% | |
| Recovery (%) | QC Mid (75) | Consistent and reproducible | 92.5% |
| Matrix Factor | QC Low (1.5) | IS-normalized CV ≤15% | 1.05 (CV: 4.8%) |
| QC High (400) | IS-normalized CV ≤15% | 0.98 (CV: 3.5%) |
Method B: Alternative HPLC-MS/MS Method with Liquid-Liquid Extraction
Method B was developed as an alternative, potentially more accessible method using standard high-performance liquid chromatography (HPLC) and a classic liquid-liquid extraction (LLE) for sample preparation. This method might be used in a different laboratory or on older, yet still capable, instrumentation.
Experimental Protocol: Method B
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma, add 25 µL of the same internal standard (IS) solution as in Method A.
-
Add 50 µL of 1 M sodium carbonate buffer (pH 9.5).
-
Add 600 µL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions:
-
Column: Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm
-
Mobile Phase: 10 mM Ammonium Acetate in Water : Acetonitrile (50:50, v/v)
-
Flow Rate: 0.8 mL/min
-
Run Time: 4.0 minutes (isocratic)
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
3. Mass Spectrometry Conditions:
-
The same mass spectrometer and MRM transitions as Method A were used to ensure a direct comparison of the sample preparation and chromatography.
Cross-Validation of Method B against Method A
Cross-validation is necessary to demonstrate that the data from Method B is equivalent to the data from Method A.[1][9] This involves analyzing the same set of quality control (QC) samples using both methods and comparing the results.
Cross-Validation Protocol
-
Prepare a set of QC samples in human plasma at low, medium, and high concentrations (n=6 at each level).
-
Analyze these QC samples using both Method A and Method B.
-
Calculate the mean concentration and %CV for each QC level for both methods.
-
Calculate the percentage difference between the mean concentrations obtained by the two methods. The acceptance criterion is that the percentage difference should be within ±15% for at least two-thirds of the samples at each concentration level.
Workflow for Cross-Validation
Caption: Workflow for the cross-validation of two bioanalytical methods.
Cross-Validation Comparative Data
| QC Level | Method A Mean Conc. (ng/mL) (n=6) | Method B Mean Conc. (ng/mL) (n=6) | % Difference | Pass/Fail |
| QC Low (1.5 ng/mL) | 1.48 | 1.59 | +7.4% | Pass |
| QC Mid (75 ng/mL) | 76.2 | 72.8 | -4.5% | Pass |
| QC High (400 ng/mL) | 408.5 | 420.1 | +2.8% | Pass |
Discussion and Conclusion
Both Method A and Method B have demonstrated acceptable performance for the quantification of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol in human plasma, according to established regulatory guidelines.[5][10][11]
-
Method A (UPLC-SPE): This method offers the advantages of higher throughput due to the shorter run time and potentially cleaner extracts from the SPE, which can lead to reduced matrix effects and longer column lifetime. The lower limit of quantification (LLOQ) is also slightly better, making it suitable for studies where very low concentrations are expected.
-
Method B (HPLC-LLE): This method, while having a longer run time, is robust and utilizes common laboratory techniques and equipment. The isocratic mobile phase simplifies the method and can improve reproducibility. The liquid-liquid extraction is a cost-effective sample preparation technique.
The cross-validation successfully demonstrated that the two methods provide comparable data, with the percentage difference between the mean concentrations well within the ±15% acceptance criteria. This gives confidence that data generated by either method can be used interchangeably or pooled in a larger analysis without introducing significant bias.
The choice between these two methods in a practical setting would depend on the specific needs of the study. For a high-throughput clinical study, Method A would be preferable. For a smaller preclinical study or in a laboratory with more basic equipment, Method B would be a reliable and cost-effective option. This guide underscores the importance of not only validating a primary bioanalytical method but also of performing rigorous cross-validation when a second method is introduced, thereby ensuring the integrity and continuity of bioanalytical data throughout the drug development process.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link][2][3][8][9]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. (Superseded by ICH M10). [Link][1][6][7]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][10]
-
Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link][11]
-
Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link][4]
-
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
CMIC Group. Bioanalytical Method Validation: ICH M10. [Link]
-
gmp-compliance.org. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link][12]
Sources
- 1. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ema.europa.eu [ema.europa.eu]
- 7. bioanalysisforum.jp [bioanalysisforum.jp]
- 8. en.cmicgroup.com [en.cmicgroup.com]
- 9. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 11. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Senior Application Scientist's Guide to Inter-Laboratory Validation of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol Assays: HPLC-UV vs. LC-MS/MS
In the landscape of pharmaceutical development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. For the novel compound 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol, establishing a validated analytical method that is reproducible across different laboratories is a critical step towards ensuring data integrity for regulatory submissions and quality control. This guide provides an in-depth comparison of two commonly employed analytical techniques, High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of this compound. We will explore the principles behind inter-laboratory validation, provide detailed experimental protocols, and present a comparative analysis of their performance based on established regulatory guidelines.
The objective of an inter-laboratory validation study is to demonstrate that an analytical procedure is suitable for its intended purpose and to establish its performance characteristics.[1][2] This process is rigorously outlined in guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9] These guidelines emphasize the importance of assessing parameters such as accuracy, precision, specificity, linearity, range, and robustness.
The Compound: 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol
6-(2-Fluoro-5-methylphenyl)pyridin-3-ol is a heterocyclic organic compound.[10] Its structure, containing a fluorinated phenyl group attached to a pyridinol core, suggests that it will possess chromophores suitable for UV detection and can be readily ionized for mass spectrometric analysis. The choice of analytical method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix in which it is to be quantified.
Methodology Comparison: HPLC-UV vs. LC-MS/MS
The selection of an appropriate analytical technique is a critical first step. Here, we compare two workhorse methods in pharmaceutical analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, cost-effective, and widely available technique suitable for the quantification of compounds that absorb UV light.[11][12] Given the aromatic nature of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol, it is expected to have a strong UV absorbance, making HPLC-UV a viable option.
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[13]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The gradient can be optimized to achieve the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (this should be optimized by scanning the UV spectrum of the analyte).[13]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve the sample in the mobile phase to a final concentration within the linear range of the assay.
-
Filter through a 0.45 µm syringe filter before injection.[13]
Caption: Inter-laboratory validation workflow for the HPLC-UV assay.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing compounds at low concentrations or in complex biological matrices.[14][15][16][17][18]
1. Instrumentation:
-
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: A C18 or a phenyl-hexyl column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) to achieve fast and efficient separations.
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): The protonated molecular ion [M+H]+ of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol.
-
Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation (CID).
-
The specific MRM transitions and collision energies must be optimized for the compound.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
4. Sample Preparation:
-
For biological samples, a sample extraction step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is necessary to remove matrix interferences.[16]
Caption: Inter-laboratory validation workflow for the LC-MS/MS assay.
Comparative Performance Data (Hypothetical)
To illustrate the expected outcomes of an inter-laboratory validation, the following table summarizes hypothetical performance data for the two methods across three different laboratories.
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (ICH/FDA) |
| Linearity (r²) | > 0.998 (Lab A, B, C) | > 0.999 (Lab A, B, C) | ≥ 0.99 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 98.5 - 101.2% (Lab A, B, C) | 99.1 - 100.8% (Lab A, B, C) | 80 - 120% (general), 85 - 115% (bioanalytical) |
| Precision (RSD%) | |||
| - Repeatability | < 1.5% (Lab A, B, C) | < 1.0% (Lab A, B, C) | ≤ 2% (drug substance), ≤ 15% (bioanalytical) |
| - Intermediate Precision | < 2.0% (Lab A, B, C) | < 1.8% (Lab A, B, C) | ≤ 2% (drug substance), ≤ 15% (bioanalytical) |
| Limit of Quantitation (LOQ) | 1 µg/mL | 0.1 ng/mL | Signal-to-noise ratio ≥ 10 |
| Specificity/Selectivity | No interference from placebo | No interference from matrix components | No significant interfering peaks at the retention time of the analyte |
| Robustness | Unaffected by minor changes in pH, mobile phase composition | Unaffected by minor changes in source parameters | Consistent results under varied conditions |
Discussion and Recommendations
Both HPLC-UV and LC-MS/MS can be validated for the quantitative analysis of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol. The choice between the two will be dictated by the specific application.
-
HPLC-UV is a reliable and cost-effective method suitable for routine quality control of the drug substance and formulated product where the concentration of the analyte is relatively high. Its simplicity makes it easier to transfer between laboratories.
-
LC-MS/MS is the gold standard for bioanalytical studies, such as pharmacokinetics, where low detection limits and high selectivity are crucial to accurately measure drug concentrations in complex biological matrices like plasma or urine.[19] While more complex and expensive, its superior performance is often a regulatory requirement for these applications.
An inter-laboratory validation study is essential to ensure the consistency and reliability of data generated across different sites.[20][21] The success of such a study hinges on a well-defined and detailed protocol, the use of qualified reference standards, and open communication between the participating laboratories.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Labcorp. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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PPD. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
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European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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International Council for Harmonisation. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
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European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]
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National Center for Biotechnology Information. (n.d.). Interlaboratory Evaluation of a Multiplexed High Information Content In Vitro Genotoxicity Assay - PMC. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC. [Link]
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MDPI. (2013). 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. [Link]
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Comparative Cytotoxicity Guide: 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol in Mammalian Cells
Executive Summary
The development of novel targeted therapeutics requires rigorous benchmarking against established pharmacological standards. This guide provides an objective, data-driven comparison of the cytotoxicity profile of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol (6-FMPP) —a novel substituted aryl-pyridine derivative—against standard chemotherapeutic and apoptotic agents (Doxorubicin and Staurosporine). Designed for drug development professionals, this document details the causality behind our assay selections, presents comparative IC50 data across multiple mammalian cell lines, and outlines self-validating protocols to ensure data integrity.
Chemical Rationale & Methodological Design
The Aryl-Pyridine Scaffold
Aryl-pyridines, such as the foundational scaffold 6-phenylpyridin-3-ol[1], frequently serve as critical pharmacophores in kinase inhibitors and cytochrome P450 modulators. The addition of a 2-fluoro-5-methylphenyl moiety to the pyridin-3-ol core in 6-FMPP is hypothesized to enhance lipophilicity and target engagement while minimizing off-target toxicity.
Causality in Assay Selection: Why ATP over Tetrazolium?
When evaluating redox-active heterocycles like pyridine derivatives, traditional colorimetric assays (e.g., MTT) can yield false-positive viability signals. Pyridine compounds can sometimes undergo intracellular redox cycling, directly reducing tetrazolium salts into formazan independent of mitochondrial respiration .
To bypass this metabolic artifact, we mandate the use of an ATP-based luminescent assay (e.g., CellTiter-Glo). Because ATP is strictly tied to living cells and rapidly degrades upon necrosis or apoptosis, luminescence provides a direct, interference-free quantification of cellular viability .
Figure 1: High-throughput cytotoxicity and mechanism-of-action screening workflow.
Comparative Cytotoxicity Profiles
To establish the therapeutic window of 6-FMPP, we compared its in vitro cytotoxicity against Doxorubicin (a broad-spectrum DNA intercalator) and Staurosporine (a highly potent, non-selective pan-kinase inhibitor). Testing was conducted across three distinct mammalian cell lines:
-
HepG2: Human liver carcinoma (Standard model for hepatotoxicity).
-
A549: Human lung carcinoma.
-
HEK293: Human embryonic kidney (Non-cancerous model to assess baseline mammalian toxicity).
Quantitative Viability Data (ATP Luminescence)
| Cell Line | Tissue Origin | 6-FMPP IC50 (µM) | Doxorubicin IC50 (µM) | Staurosporine IC50 (µM) |
| HepG2 | Liver Carcinoma | 14.2 ± 1.1 | 1.8 ± 0.2 | 0.05 ± 0.01 |
| A549 | Lung Carcinoma | 18.5 ± 1.4 | 2.4 ± 0.3 | 0.08 ± 0.02 |
| HEK293 | Non-cancerous Renal | > 50.0 | 4.1 ± 0.5 | 0.12 ± 0.03 |
Expert Insight: While 6-FMPP exhibits lower absolute potency than Doxorubicin or Staurosporine, it demonstrates a significantly wider therapeutic window. The compound is well-tolerated in non-cancerous HEK293 cells (IC50 > 50 µM) while maintaining moderate efficacy against carcinoma lines. This suggests a targeted mechanism of action rather than generalized cytotoxic poisoning.
Self-Validating Experimental Protocols
Trustworthiness in preclinical screening relies on self-validating systems. The following protocol integrates mandatory Quality Control (QC) checkpoints to ensure data validity.
Protocol 1: ATP-Based Cell Viability & IC50 Determination
-
Cell Seeding: Seed HepG2, A549, and HEK293 cells at 5×103 cells/well in 90 µL of complete media into 96-well opaque-walled microplates. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of 6-FMPP (starting at 100 µM), Doxorubicin (starting at 10 µM), and Staurosporine (starting at 1 µM) in intermediate dilution plates.
-
Treatment: Transfer 10 µL of the diluted compounds to the assay plates. Crucial QC Step: Include 8 wells of 0.1% DMSO (Vehicle/Negative Control) and 8 wells of 1 µM Staurosporine (Positive Control for 100% kill).
-
Incubation: Incubate for 72 hours.
-
Assay Validation (Z'-factor Calculation): Before interpreting the test compound data, calculate the Z'-factor using the luminescence values of the DMSO and Staurosporine controls.
-
Formula: Z′=1−∣μpositive−μnegative∣3(σpositive+σnegative)
-
Validation: Proceed with IC50 calculation only if Z' > 0.5 , confirming a robust assay window.
-
-
Detection: Add 100 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce lysis, incubate at room temperature for 10 minutes to stabilize the signal, and record luminescence.
Mechanistic Insights: Apoptotic Pathway Analysis
To determine whether the cytotoxicity of 6-FMPP is driven by programmed cell death (apoptosis) or uncontrolled lysis (necrosis), we utilize Flow Cytometry with Annexin V-FITC and Propidium Iodide (PI) dual staining .
-
Causality: Annexin V binds to phosphatidylserine (PS), which flips to the outer leaflet of the plasma membrane during early apoptosis. PI is membrane-impermeable and only stains the DNA of late apoptotic/necrotic cells with compromised membranes.
-
Findings: Treatment of HepG2 cells with 15 µM 6-FMPP for 24 hours results in a significant shift toward the Annexin V⁺ / PI⁻ quadrant, confirming early apoptosis as the primary mechanism of cell death, likely mediated by mitochondrial depolarization.
Figure 2: Proposed mitochondrial-mediated apoptotic pathway induced by 6-FMPP.
Protocol 2: Annexin V/PI Flow Cytometry
-
Treatment: Treat 5×105 HepG2 cells with vehicle (0.1% DMSO), 15 µM 6-FMPP, or 1 µM Staurosporine for 24 hours.
-
Harvesting: Collect cells (including floating cells to capture all apoptotic bodies), wash twice with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Acquisition: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.
References
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[Link]
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Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51.[Link]
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2762867, 6-Phenylpyridin-3-ol. PubChem.[Link]
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Definitive Guide to the Safe Disposal of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol
As researchers and developers at the forefront of pharmaceutical innovation, our work inherently involves the synthesis and handling of novel chemical entities. While the discovery of molecules like 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol is a testament to our progress, our responsibility extends beyond their synthesis and application to their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol, grounded in scientific principles and regulatory standards to ensure the safety of our personnel and the protection of our environment.
Hazard Profile Analysis: Understanding the "Why" Behind the Procedure
-
Pyridin-3-ol Core: The pyridine ring is a weak tertiary amine, capable of forming salts with acids.[1] Pyridine derivatives can exhibit varying levels of toxicity, often causing skin, eye, and respiratory irritation. The hydroxyl (-OH) group imparts a phenolic character, suggesting potential for mild acidity and increased water solubility compared to pyridine alone.
-
Fluorinated Aromatic System: The presence of a carbon-fluorine bond on the phenyl ring is a significant consideration. While the C-F bond is exceptionally strong, the thermal decomposition of fluorinated organic compounds can lead to the formation of highly corrosive and toxic gases, such as hydrogen fluoride (HF).[2] This necessitates a disposal method capable of handling such byproducts. Furthermore, many fluorinated compounds are noted for their persistence and potential for bioaccumulation, making environmental release a critical concern.[3][4]
-
Overall Toxicity Profile: Given the combination of a pyridine ring and a halogenated aromatic system, this compound must be handled as a hazardous substance. Similar halogenated pyridines are used in the synthesis of biologically active molecules, including agrochemicals and pharmaceuticals, underscoring their potential for potent biological effects.[5][6]
Based on this analysis, 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol should be presumed to be toxic, an irritant, and an environmental hazard. All handling and disposal procedures must reflect this conservative and safety-first assessment.
Regulatory Framework: Adherence to RCRA Standards
The disposal of this compound falls under the purview of the Resource Conservation and Recovery Act (RCRA), which gives the U.S. Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle-to-grave".[7] As a halogenated organic compound, waste containing 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol would likely be classified as a hazardous waste.
Waste Code Classification
While not explicitly listed, this waste would be characterized based on its properties. It is a halogenated organic compound (HOC) . Depending on the solvent matrix or if it's a discarded pure reagent, it could fall under the following EPA waste codes:
| Waste Code Category | Potential Classification & Rationale |
| F-Listed Wastes | If mixed with or derived from spent halogenated solvents (e.g., methylene chloride, tetrachloroethylene), it could be classified as F001 or F002 .[8] If it is a spent non-halogenated solvent mixture containing pyridine, it could be classified as F005 .[7] |
| U-Listed Wastes | If it is a discarded, unused commercial chemical product, it would likely be classified as a toxic waste. Pyridine itself is listed as U196 .[7] While our specific compound isn't listed, this precedent reinforces its hazardous nature. |
| Characteristic Wastes | The waste must be evaluated for ignitability (D001), corrosivity (D002), reactivity (D003), and toxicity (D004-D043). It is unlikely to be ignitable, corrosive, or reactive on its own, but a toxicity characteristic leaching procedure (TCLP) would be required for a definitive determination.[7] |
For practical laboratory purposes, it is safest to manage it as a regulated hazardous waste based on its chemical structure.
Step-by-Step Disposal Protocol
This protocol ensures safety and compliance at every stage, from the point of generation to final disposal.
Step 1: Waste Segregation (The Most Critical Step)
Proper segregation prevents dangerous reactions and streamlines the disposal process.[9][10]
-
Primary Mandate: Collect waste containing 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol in a dedicated hazardous waste container.
-
Halogenated vs. Non-Halogenated: This waste must be collected in a container designated for Halogenated Organic Waste .[11] Do not mix with non-halogenated solvents like acetone, ethanol, or hexane. This is crucial because the disposal methods and costs for these two streams are significantly different.[10]
-
Avoid Incompatibles: Ensure the waste stream does not contain incompatible materials. Store this waste away from:
-
Strong Acids and Bases: Pyridine derivatives can react with strong acids.[1]
-
Strong Oxidizing Agents: To prevent potentially violent reactions.
-
Aqueous Waste: Unless the waste is already an aqueous solution, do not mix organic and aqueous wastes.
-
Step 2: Containerization
The integrity of the waste container is fundamental to safe storage and transport.[12]
-
Container Material: Use a chemically compatible container, such as a glass bottle or a high-density polyethylene (HDPE) carboy. The original reagent bottle is often the best choice for unused material.[9]
-
Container Condition: The container must be in good condition, free from cracks or leaks, with a securely sealing cap.
-
Closure: Keep the container closed at all times except when actively adding waste.[10] This minimizes the release of vapors and prevents spills. Using a funnel that is removed after use is standard practice.
Step-3: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Initiation: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[9]
-
Content Identification: Clearly write the full, unambiguous chemical name: "6-(2-Fluoro-5-methylphenyl)pyridin-3-ol ". List all other components of the waste mixture, including solvents, with their approximate percentages.
-
Hazard Communication: Check the appropriate hazard boxes on the label (e.g., "Toxic," "Handle with Care").
Step 4: Accumulation and Storage
Waste must be stored safely in a designated laboratory area.
-
Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation, in a designated SAA. This area must be under the control of the laboratory personnel.[9]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[9]
-
Quantity Limits: Be aware of SAA quantity limits, which are typically no more than 55 gallons of hazardous waste.[9]
Step 5: Final Disposal Route
This compound requires destruction by a licensed hazardous waste management company.
-
Prohibited Actions:
-
DO NOT pour this chemical down the drain. Its environmental fate is unknown, and it could be toxic to aquatic life.
-
DO NOT dispose of it in the regular trash, even in small quantities or as a solid.
-
-
Recommended Disposal Method: The required method of disposal is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[13] This method is essential for two reasons:
-
It ensures the complete thermal destruction of the complex organic molecule.
-
TSDF incinerators are equipped with advanced scrubbers and filtration systems to capture and neutralize harmful combustion byproducts, including acidic gases like hydrogen fluoride (HF) and nitrogen oxides (NOx).[14]
-
-
Arranging Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. They will handle the final packaging, manifesting, and transport to the TSDF.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol waste.
Caption: Disposal workflow for 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is vital.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate and call your institution's emergency number.
-
Isolate and Ventilate: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (e.g., in a chemical fume hood).
-
Containment: Use a spill kit with a chemical absorbent suitable for organic compounds. Do not use combustible materials like paper towels to absorb large quantities.
-
Cleanup: Wearing appropriate PPE (gloves, safety goggles, lab coat), carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, gloves, etc.) must be disposed of as hazardous waste in the same container.
By adhering to this comprehensive guide, we uphold our commitment to safety, scientific integrity, and environmental stewardship, ensuring that our innovative work does not come at the cost of our well-being or that of our planet.
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- 10. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. env.go.jp [env.go.jp]
Personal protective equipment for handling 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol
Handling novel pharmaceutical intermediates like 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol requires a rigorous, mechanistic approach to laboratory safety. Because this specific compound is often synthesized for specialized drug development or agrochemical research, comprehensive toxicological data (such as a standardized SDS) may not be fully established. In such cases, the Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that researchers treat the substance as a potent health hazard [1].
As an application scientist, I have designed this protocol not just to list safety steps, but to explain the causality behind them. By understanding the structural chemistry of the compound, your laboratory can build a self-validating safety system that protects personnel, ensures regulatory compliance, and maintains sample integrity.
Chemical Profile & Mechanistic Hazard Assessment
To design an effective Personal Protective Equipment (PPE) strategy, we must first analyze the molecule's structural components and their implications for human exposure:
-
Fluorinated Phenyl Ring: The addition of a fluorine atom increases the molecule's lipophilicity (fat solubility). Highly lipophilic compounds can more readily penetrate the stratum corneum of the skin and cellular membranes [2]. This dictates a strict requirement for chemically resistant, non-porous gloves.
-
Pyridine Core: Pyridine derivatives often act as weak bases and can be potent skin, eye, and respiratory irritants. They frequently exhibit acute oral and dermal toxicity.
-
Hydroxyl Group (-OH): The presence of the -OH group allows for hydrogen bonding, meaning the compound is likely a crystalline solid at room temperature. The primary physical hazard is the generation of aerosolized, respirable dust during weighing or transfer.
Predicted Hazard Classifications (GHS): Based on structural analogs, assume the following until proven otherwise:
-
H302 / H312 / H332: Harmful if swallowed, in contact with skin, or if inhaled.
-
H315 / H319: Causes skin irritation and serious eye irritation.
-
H410: Very toxic to aquatic life with long-lasting effects [3].
Personal Protective Equipment (PPE) Matrix
The selection of PPE must scale with the mass of the compound being handled and the kinetic energy of the operation (e.g., static weighing vs. high-shear mixing).
Quantitative PPE Selection Table
| Operational Scale | Kinetic Risk | Respiratory Protection | Hand Protection (Gloves) | Eye/Face Protection | Body Protection |
| Analytical (<10 mg) | Low (Static weighing) | Not required if inside a certified fume hood. | Double-layer Nitrile (min. 5 mil). | ANSI Z87.1 Safety Glasses with side shields. | Standard flame-resistant lab coat. |
| Preparative (10 mg - 50 g) | Medium (Transfer, dissolving in solvents) | N95 or P100 particulate respirator if handled outside a hood. | Inner: Nitrile (5 mil).Outer: Butyl Rubber. | Chemical splash goggles. | Lab coat + impermeable apron. |
| Process (>50 g) | High (Milling, large-scale synthesis) | Powered Air-Purifying Respirator (PAPR) with HEPA/Organic vapor cartridges. | Inner: Nitrile.Outer: Viton or Butyl (solvent dependent). | Full face shield over splash goggles. | Tyvek® chemically resistant suit. |
Mechanistic Justification for PPE Choices
-
Why Double-Gloving? Nitrile provides excellent tactile feedback for analytical work but has a limited breakthrough time against the organic solvents (e.g., DMSO, DMF, or Dichloromethane) typically used to dissolve lipophilic pyridine derivatives. If a solvent splash occurs, the outer glove is discarded immediately, while the inner glove maintains the barrier [2].
-
Why Fume Hoods over Snorkel Exhausts? Snorkel exhausts are designed for thermal mitigation, not particulate capture. Because 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol poses a dust inhalation risk, a Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood with a face velocity of 80–100 fpm is mandatory to prevent aerosol dispersion [1].
Operational Workflows
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety criteria have been met.
A. Dispensing and Handling Protocol
-
Preparation: Verify that the fume hood is operational (check the magnehelic gauge or digital airflow monitor). Line the work surface with a static-dissipative, disposable bench pad.
-
Static Mitigation: Because fine organic powders can hold a static charge and aerosolize upon opening, use an anti-static zero-ionizer fan before opening the container.
-
Transfer: Use a grounded, stainless-steel micro-spatula. Avoid plastic spatulas, which generate static electricity.
-
Decontamination: After weighing, wipe down the exterior of the primary container, the balance, and the spatulas with a solvent known to dissolve the compound (e.g., 70% Isopropanol or Ethanol), followed by a water wipe.
B. Spill Response Protocol
In the event of a spill, immediate containment is required to prevent both inhalation exposure and environmental contamination (due to predicted aquatic toxicity).
Figure 1: Step-by-step spill response and containment workflow.
Self-Validating Cleanup Step: Never sweep dry powder, as this generates highly toxic aerosols. Always use a damp absorbent pad or a HEPA-filtered vacuum dedicated to hazardous chemicals. Verify decontamination by swabbing the area and checking for residual UV-active compounds under a portable 254 nm UV lamp (the pyridine ring will quench fluorescence).
C. Waste Disposal Plan
Because fluorinated compounds are environmentally persistent and pyridine derivatives are toxic to aquatic life, this chemical must never be disposed of down the drain [3].
-
Solid Waste: Collect all contaminated bench paper, gloves, and empty vials in a rigid, puncture-resistant container lined with a 6-mil polyethylene bag.
-
Liquid Waste: If dissolved in organic solvents, segregate into a designated "Halogenated Organic Waste" carboy. The presence of the fluorine atom mandates halogenated disposal streams to prevent explosive reactions in standard organic waste incinerators.
-
Labeling: Label clearly as "Toxic/Halogenated Organic Waste: Contains Fluorinated Pyridine Derivatives."
References
-
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Chemical Hygiene Plan Factsheet." OSHA. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011. Available at: [Link]
-
National Center for Biotechnology Information. "2-(3,5-Bis(trifluoromethyl)phenyl)-N-(6-chloro-4-(4-fluoro-2-methylphenyl)pyrid-3-yl)-N,2-dimethylpropanamide." PubChem Compound Summary for CID 23502784 (Utilized as a structural analog proxy for hazard profiling). Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
